molecular formula C8H16ClNO B1395231 2-Isopropylpiperidin-4-one hydrochloride CAS No. 362707-26-4

2-Isopropylpiperidin-4-one hydrochloride

Cat. No.: B1395231
CAS No.: 362707-26-4
M. Wt: 177.67 g/mol
InChI Key: QRVQNZZBPKWWGK-UHFFFAOYSA-N
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Description

2-Isopropylpiperidin-4-one hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propan-2-ylpiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVQNZZBPKWWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697234
Record name 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362707-26-4
Record name 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Piperidin-4-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2-Isopropylpiperidin-4-one Hydrochloride

The piperidine ring is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3] Its prevalence in medicinal chemistry underscores the importance of understanding the precise three-dimensional structure of its derivatives.[2][4] Piperidin-4-ones, in particular, serve as critical intermediates in the synthesis of numerous therapeutic agents, including potent analgesics and other central nervous system-acting drugs.[5][6] The introduction of substituents, such as an isopropyl group at the C2 position, can dramatically influence molecular conformation, receptor binding affinity, and metabolic stability.

This guide provides a comprehensive framework for the structural analysis of this compound. As Senior Application Scientists, we move beyond mere data reporting to explain the causality behind our analytical choices. The objective is to present a self-validating workflow that integrates multiple spectroscopic and analytical techniques to build an unambiguous, multi-faceted structural portrait of the target molecule, from basic connectivity to precise solid-state conformation.

Physicochemical Properties and Handling

A foundational understanding begins with the molecule's basic properties. While specific data for the 2-isopropyl derivative requires experimental determination, we can extrapolate from the parent compound, 4-piperidone hydrochloride.

PropertyValueSource
Parent Compound CAS 41979-39-9 (for 4-Piperidone HCl)[7][8]
Molecular Formula C₈H₁₆ClNOCalculated
Molecular Weight 177.67 g/mol Calculated
Appearance Expected to be a crystalline solid[6]
Solubility Likely soluble in water, DMSO, and methanol[6]

Safe Handling: this compound, like its parent compound, should be handled with care. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[7][8][9] All handling should occur in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10]

Integrated Structural Elucidation Workflow

The definitive structural characterization of a novel compound is not a linear process but an integrated workflow where techniques provide complementary information. Mass spectrometry offers the initial confirmation of mass and formula, NMR spectroscopy maps the molecular connectivity and stereochemistry, and X-ray crystallography provides the ultimate proof of 3D structure in the solid state.

G cluster_0 Initial Characterization cluster_1 Connectivity & Stereochemistry cluster_2 Definitive 3D Structure cluster_3 Final Confirmation start Sample of 2-Isopropylpiperidin-4-one HCl ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) ms->nmr Confirms M.W. & Formula final Confirmed Structure ms->final Corroborates M.W. xray X-ray Crystallography nmr->xray Guides Crystal Trial Design nmr->final Corroborates Connectivity xray->final Provides Atomic Coordinates

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Causality: Mass spectrometry is the first and most crucial checkpoint in any structural analysis. Its primary purpose is to confirm that the synthesized material has the correct molecular weight, providing immediate validation of the chemical formula. We employ electrospray ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺, a necessity for a hydrochloride salt. High-resolution MS (e.g., FT-ICR or QTOF) is preferred to determine the exact mass, allowing for unambiguous molecular formula confirmation.[11]

Expected Fragmentation Pathways

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. For 2-Isopropylpiperidin-4-one, key fragmentations would likely involve the loss of the isopropyl group and cleavages of the piperidine ring, particularly alpha-cleavage adjacent to the nitrogen atom.

G parent [M+H]⁺ m/z 142.12 frag1 Loss of C₃H₇ (Isopropyl group) m/z 99.07 parent->frag1 -43.05 Da frag2 Ring Cleavage (α-cleavage) m/z 114.09 parent->frag2 -28.03 Da frag3 Loss of CO m/z 114.12 parent->frag3 -28.01 Da

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the amine is protonated for positive ion mode detection.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or FT-ICR) equipped with an ESI source.[11][12]

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Validation:

    • Confirm the presence of the [M+H]⁺ ion for the free base (C₈H₁₅NO) at the calculated exact mass of 142.1226 Da.

    • Perform tandem MS (MS/MS) on the precursor ion (m/z 142.12) to observe characteristic fragment ions, comparing them against predicted pathways.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. The true power for a complex heterocycle lies in 2D NMR techniques. A ¹H-¹H COSY experiment establishes proton-proton coupling networks (i.e., which protons are neighbors), and an HSQC experiment directly correlates each proton with its attached carbon. This combination is essential to definitively assign every signal and confirm the substitution pattern.

Predicted Spectral Data

The presence of the isopropyl group and its position at C2 will create a distinct and predictable set of signals. The piperidine ring is expected to adopt a chair conformation, leading to distinct axial and equatorial proton signals.[15][16]

Table 1: Predicted ¹H NMR Data (in D₂O)

ProtonsPredicted Shift (ppm)MultiplicityRationale
Isopropyl CH3.0 - 3.4MultipletAdjacent to nitrogen and a stereocenter.
Isopropyl CH₃1.0 - 1.3Doublet of doubletsTwo diastereotopic methyl groups coupled to the isopropyl CH.
H2 (Ring CH)3.5 - 3.8MultipletAdjacent to nitrogen.
H3 (Ring CH₂)2.5 - 2.9MultipletsAdjacent to the C4 ketone.
H5 (Ring CH₂)2.7 - 3.1MultipletsAdjacent to the C4 ketone.
H6 (Ring CH₂)3.2 - 3.6MultipletsAdjacent to nitrogen.

Table 2: Predicted ¹³C NMR Data (in D₂O)

CarbonPredicted Shift (ppm)Rationale
C4 (C=O)205 - 210Ketone carbonyl carbon.
C258 - 63Carbon adjacent to nitrogen, substituted with isopropyl.
C645 - 50Carbon adjacent to nitrogen.
C340 - 45Carbon alpha to the carbonyl.
C540 - 45Carbon alpha to the carbonyl.
Isopropyl CH28 - 33Isopropyl methine carbon.
Isopropyl CH₃18 - 22Two non-equivalent methyl carbons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[17][18]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR Acquisition:

    • Run a standard ¹H-¹H COSY experiment to establish proton coupling correlations.

    • Run a standard ¹H-¹³C HSQC experiment to correlate protons to their directly attached carbons.

  • Data Analysis: Integrate all spectra to assign every proton and carbon signal, confirming the 2-isopropyl-4-oxo substitution pattern. Analyze coupling constants in the ¹H spectrum to infer the chair conformation and the relative orientation of substituents.[16]

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While NMR provides excellent data on connectivity and solution-state conformation, X-ray crystallography offers unambiguous, high-resolution proof of the molecular structure in the solid state.[1] It is the gold standard for determining bond lengths, bond angles, and the absolute conformation of the piperidine ring and its substituents.[15][19] For pharmaceutical development, knowing the precise solid-state structure is critical for understanding crystal packing, polymorphism, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step.[20]

    • Technique: Slow evaporation is a robust starting point. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).[2][20]

    • Procedure: Loosely cap the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

  • Crystal Selection & Mounting: Select a clear, well-formed single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[20]

  • Data Collection:

    • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a CCD detector.

    • Procedure: Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis to locate the atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation: The final refined structure should have low R-factors and a clean difference Fourier map, confirming the atomic connectivity, the chair conformation of the piperidine ring, and the relative stereochemistry of the isopropyl group.[1][15]

Conclusion

The structural elucidation of this compound is a multi-faceted task that relies on the synergistic application of modern analytical techniques. By following an integrated workflow that begins with mass spectrometry for molecular weight confirmation, proceeds to detailed 1D and 2D NMR for connectivity mapping, and culminates in X-ray crystallography for definitive 3D structural proof, researchers can build an unassailable, publication-quality data package. This rigorous, evidence-based approach is fundamental to advancing drug discovery and development programs that utilize the privileged piperidin-4-one scaffold.

References

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  • Wurdack, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]

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  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereo-defined disubstituted piperidines. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

  • Google Patents. (2012). Synthesis method for N-substituted-4-piperidone. CN102731369A.
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Sources

A Technical Guide to 2-Isopropylpiperidin-4-one Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Substituted Piperidin-4-one Scaffold

The piperidin-4-one framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3][4] Its rigid, three-dimensional structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.

While 1,4-disubstituted piperidines are common in many drug prototypes, substitution at other positions, particularly the C2 position, introduces valuable structural diversity and chirality.[5][6] This modification can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. The introduction of an isopropyl group at the C2 position, as in the target compound of this guide, offers a unique combination of steric bulk and lipophilicity that can be exploited in drug design.

This guide aims to provide researchers with a thorough understanding of 2-isopropylpiperidin-4-one hydrochloride, from its synthesis to its potential as a building block for novel therapeutics and complex molecular architectures.

Predicted Physicochemical Properties and Spectroscopic Profile

While experimental data for this compound is not available in public databases, its properties can be reliably predicted based on well-understood principles and data from analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Expected to be a white to off-white crystalline solid
Solubility Soluble in water, methanol, and ethanol; sparingly soluble in less polar organic solvents like dichloromethane.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place.
Anticipated Spectroscopic Data

A multi-faceted spectroscopic analysis is essential for the unambiguous structural confirmation of a novel compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the six-membered cyclic ketone around 1715 cm⁻¹ .[7][8][9] The hydrochloride salt form will exhibit a broad absorption band in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will feature characteristic signals for the isopropyl group—a doublet for the two methyl groups and a septet for the methine proton. The protons on the piperidine ring will appear as a series of multiplets in the upfield region. The N-H proton of the hydrochloride salt will likely be a broad singlet.

    • ¹³C NMR: A key signal will be the carbonyl carbon, expected to resonate downfield around 208-212 ppm . The carbons of the isopropyl group and the piperidine ring will appear in the aliphatic region of the spectrum.[10][11][12]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): In positive ion mode, the base peak is expected to be the molecular ion of the free base [M+H]⁺.

    • Electron Ionization (EI): The fragmentation pattern would likely involve an initial α-cleavage, with the loss of the isopropyl group being a prominent fragmentation pathway.[13][14][15]

Synthetic Pathways to this compound

The synthesis of 2-substituted 4-piperidones can be achieved through several reliable methods. The following protocols are adaptable for the preparation of the 2-isopropyl derivative.

Method 1: Double Aza-Michael Addition

This approach is highly efficient and atom-economical, providing direct access to the 2-substituted 4-piperidone core from a divinyl ketone.[5][16][17][18]

G cluster_0 Double Aza-Michael Addition Workflow start Divinyl Ketone + Isopropylamine reaction Conjugate Addition in Polar Solvent (e.g., Ethanol) start->reaction cyclization Intramolecular Cyclization reaction->cyclization workup Aqueous Workup & Extraction cyclization->workup product_fb 2-Isopropylpiperidin-4-one (Free Base) salt_formation Treatment with HCl in Ether/IPA product_fb->salt_formation purification Column Chromatography workup->purification purification->product_fb final_product 2-Isopropylpiperidin-4-one HCl salt_formation->final_product

Caption: Workflow for the Double Aza-Michael Addition.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of the appropriate divinyl ketone (1.0 eq.) in ethanol, add isopropylamine (1.1 eq.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-isopropylpiperidin-4-one free base.

  • Salt Formation: Dissolve the purified free base in diethyl ether or isopropanol and add a solution of HCl in the same solvent dropwise with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Method 2: Dieckmann Condensation

A classic and robust method for the formation of cyclic β-keto esters, the Dieckmann condensation can be employed in a multi-step sequence to yield 4-piperidones.[19][20][21][22]

G cluster_1 Dieckmann Condensation Pathway start_dc Isopropylamine + 2 eq. Ethyl Acrylate addition Michael Addition start_dc->addition diester Intermediate Diester addition->diester cyclization_dc Dieckmann Condensation (e.g., NaH in Toluene) diester->cyclization_dc beta_keto_ester Cyclic β-Keto Ester cyclization_dc->beta_keto_ester hydrolysis Acidic Hydrolysis & Decarboxylation (Reflux in HCl) beta_keto_ester->hydrolysis product_hcl 2-Isopropylpiperidin-4-one HCl (in solution) hydrolysis->product_hcl neutralization Neutralization (e.g., NaOH) & Extraction product_hcl->neutralization final_product_dc 2-Isopropylpiperidin-4-one HCl neutralization->final_product_dc Re-acidification & Precipitation

Caption: Workflow for the Dieckmann Condensation.

General Experimental Protocol:

  • Diester Formation: React isopropylamine with two equivalents of ethyl acrylate to form the corresponding N,N-bis(2-ethoxycarbonylethyl)isopropylamine.

  • Cyclization: Treat the resulting diester with a strong base, such as sodium hydride in refluxing toluene, to effect the intramolecular Dieckmann condensation.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and decarboxylation, typically by refluxing in concentrated hydrochloric acid, to yield this compound.

  • Isolation: The product can be isolated after neutralization, extraction of the free base, and subsequent conversion back to the hydrochloride salt as described in Method 1.

Applications in Drug Discovery and Organic Synthesis

The 2-isopropylpiperidin-4-one scaffold is a versatile intermediate with significant potential in both medicinal chemistry and broader organic synthesis.

Medicinal Chemistry

The piperidine ring is a key component in numerous FDA-approved drugs.[1][3] The title compound can serve as a starting material for:

  • Novel Analgesics: As an analog of intermediates used in the synthesis of fentanyl and its derivatives.

  • CNS Agents: The piperidine core is found in drugs for Alzheimer's disease, like donepezil, and antipsychotics. The 2-isopropyl substitution could be used to explore new structure-activity relationships.[3][5]

  • Anticancer and Antiviral Agents: The structural diversity offered by this scaffold makes it a valuable starting point for libraries aimed at discovering new therapeutics in oncology and virology.[4][23][24][25]

G cluster_deriv Chemical Derivatization cluster_leads Potential Therapeutic Leads scaffold 2-Isopropyl- piperidin-4-one Core n_alkylation N-Alkylation/ N-Arylation scaffold->n_alkylation reductive_amination Reductive Amination of Ketone scaffold->reductive_amination wittig Wittig Olefination of Ketone scaffold->wittig lead1 Novel Opioid Receptor Modulators n_alkylation->lead1 lead2 Acetylcholinesterase Inhibitors reductive_amination->lead2 lead3 Kinase Inhibitors wittig->lead3

Caption: Role of the piperidone core in generating diverse leads.

Organic Synthesis

Beyond its pharmaceutical applications, the bifunctional nature of 2-isopropylpiperidin-4-one (a secondary amine and a ketone) allows for a wide range of chemical transformations, making it a useful building block for more complex molecules like spirocycles and fused heterocyclic systems.[26][27]

Safety and Handling

As with all piperidine derivatives, proper safety precautions are essential.

  • Hazard Identification: Piperidine derivatives can be irritants to the skin, eyes, and respiratory tract. They may also be harmful if swallowed or absorbed through the skin and can be flammable.[28][29][30][31][32]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust if handling the solid hydrochloride salt.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

References

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An In-depth Technical Guide to 2-Isopropylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylpiperidin-4-one hydrochloride is a heterocyclic organic compound that belongs to the piperidinone class. Piperidin-4-one and its derivatives are significant scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The strategic placement of an isopropyl group at the 2-position of the piperidine ring introduces a unique steric and electronic profile, making it a valuable building block for creating novel chemical entities with diverse biological activities. This guide provides a comprehensive overview of the fundamental physicochemical properties, established synthetic routes, and notable applications of this compound in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C8H16ClNO[3]
Molecular Weight 177.09 g/mol [3]
Chemical Structure See Figure 1
IUPAC Name 2-isopropylpiperidin-4-one;hydrochloride
Physical Form Typically a solid
Molecular Formula and Weight Elucidation

The molecular formula, C8H16ClNO, indicates the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.[3] The molecular weight is a direct summation of the atomic weights of these constituent atoms. The hydrochloride salt form is crucial for improving the compound's solubility and stability, a common practice in pharmaceutical development.

Figure 1: Chemical Structure of this compound

G A Starting Materials (e.g., Isopropyl-containing precursor, amine) B Cyclization Reaction (e.g., Mannich or Dieckmann condensation) A->B C Purification of Piperidinone Base B->C D Salt Formation with HCl C->D E Final Product: 2-Isopropylpiperidin-4-one HCl D->E

A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

The following protocol is a generalized representation and may require optimization based on specific laboratory conditions and starting materials.

  • Reaction Setup: A suitable starting material, such as an α,β-unsaturated ketone bearing an isopropyl group, is reacted with an appropriate amine in a suitable solvent. The choice of solvent and reaction conditions (temperature, catalyst) is critical for achieving a good yield.

  • Cyclization: The reaction mixture is heated to facilitate the cyclization to form the piperidin-4-one ring. This step often involves a condensation reaction.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using techniques such as column chromatography to isolate the 2-isopropylpiperidin-4-one free base.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

  • Isolation of the Final Product: The precipitated this compound is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final product.

Applications in Research and Drug Development

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. [1]The introduction of an isopropyl group at the 2-position can significantly influence the pharmacological profile of the resulting compounds by altering their lipophilicity, metabolic stability, and binding interactions with biological targets.

Potential Therapeutic Areas:

  • CNS Disorders: Piperidine derivatives are well-known for their activity in the central nervous system. The unique substitution pattern of 2-isopropylpiperidin-4-one could be exploited to develop novel agents for treating neurological and psychiatric conditions.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic rings. This compound can serve as a starting point for the synthesis of novel molecules targeting cancer-related pathways.

  • Infectious Diseases: The piperidine scaffold has been explored for the development of antiviral and antibacterial agents.

The N-benzyl piperidine motif, a related structure, is frequently used in drug discovery to fine-tune efficacy and physicochemical properties, highlighting the versatility of the piperidine ring in medicinal chemistry. [4]

Conclusion

This compound, with a molecular formula of C8H16ClNO and a molecular weight of 177.09 g/mol , is a valuable chemical entity for researchers and drug development professionals. [3]Its distinct substitution pattern offers opportunities for the synthesis of novel compounds with potential therapeutic applications across various disease areas. The synthetic methodologies, while requiring careful optimization, are based on established principles of organic chemistry. As the quest for new and effective pharmaceuticals continues, the exploration of unique chemical scaffolds like this compound will remain a critical aspect of drug discovery.

References

  • Thoreauchem. 2-Isopropyl-piperidin-4-one hydrochloride-None. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. [Link]

  • Wikipedia. 4-Piperidone. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

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2-Isopropylpiperidin-4-one hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 2-Isopropylpiperidin-4-one hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the absence of extensive, publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its likely solubility characteristics based on its molecular structure. More critically, it delivers a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals who require accurate solubility data for applications in synthesis, formulation, and analytical development.

Introduction and Physicochemical Profile

This compound is a substituted piperidinone derivative. Compounds of this class are valuable intermediates in medicinal chemistry and organic synthesis. An accurate understanding of a compound's solubility is a non-negotiable prerequisite for its effective application, influencing everything from reaction kinetics to bioavailability in pharmaceutical contexts.[1][2]

Physicochemical Characteristics:

PropertyValueSource
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.09 g/mol
CAS Number 1245649-98-2[3]
Purity ≥95%[3]

The structure of this compound dictates its solubility behavior. Key features include:

  • Piperidone Ring: A polar, six-membered heterocyclic ring containing a nitrogen atom and a ketone group. The nitrogen, when protonated in the hydrochloride salt form, and the carbonyl oxygen can act as hydrogen bond acceptors.[4]

  • Isopropyl Group: A nonpolar, aliphatic substituent at the 2-position, which increases the molecule's lipophilicity.

  • Hydrochloride Salt: The presence of the hydrochloride salt form significantly enhances the polarity of the molecule and is expected to confer appreciable aqueous solubility. Salt formation is a common strategy to improve the water solubility of drug candidates.[2][5]

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[4] The molecule possesses both polar (hydrochloride, ketone) and nonpolar (isopropyl group, ring carbons) regions, suggesting it will be soluble in a range of solvents.

  • High Solubility: Expected in polar protic solvents like water , methanol , and ethanol , where the hydrochloride salt can readily dissociate and interact via strong hydrogen bonds.

  • Moderate to High Solubility: Likely in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) , which can solvate the ionic and polar parts of the molecule.

  • Low to Moderate Solubility: Expected in less polar solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) .

  • Low to Insoluble: Expected in nonpolar solvents such as toluene , hexane , and diethyl ether , which cannot effectively solvate the highly polar hydrochloride salt.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[5][6] The most reliable and widely accepted method for its determination is the equilibrium shake-flask method .[7][8] This method is considered the "gold standard" because it ensures that a true equilibrium is reached between the dissolved and undissolved compound.[8]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol describes a robust, self-validating system for determining the equilibrium solubility of this compound.

A. Materials and Reagents:

  • This compound (≥95% purity)[3]

  • Selected solvents (e.g., Deionized Water, pH 7.4 Phosphate Buffer, Methanol, Acetonitrile) of appropriate purity (e.g., HPLC grade).

  • Scintillation vials or glass test tubes with screw caps.

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).

B. Equipment:

  • Analytical balance.

  • Orbital shaker with temperature control (incubator shaker).

  • Calibrated pH meter (for aqueous solutions).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Centrifuge (optional).

C. Experimental Workflow:

  • Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7][8]

  • Solvent Addition:

    • Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8]

    • Equilibrate for a sufficient duration to ensure equilibrium is reached. A typical period is 24 to 48 hours.[7][8] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.[9] This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to prevent errors from adsorption onto the filter membrane.

  • Analysis:

    • Accurately dilute the filtered saturate with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[1][6] A calibration curve must be prepared using standards of known concentration.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls are essential:

  • Purity of Compound and Solvent: Use high-purity materials to avoid erroneous results.[7]

  • Temperature Control: Solubility is highly temperature-dependent. Maintain and record the temperature accurately throughout the experiment.[7][8]

  • pH Measurement: For aqueous solutions, measure the pH of the final saturated solution, as the solubility of ionizable compounds can be pH-dependent.[7]

  • Solid Phase Characterization: After the experiment, the remaining solid can be analyzed (e.g., by DSC or PXRD) to confirm that no phase change or solvate formation has occurred during the experiment.[9]

Visualization of Experimental Workflow

The following diagram outlines the critical steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Weigh Excess Compound prep2 Add Precise Volume of Solvent prep1->prep2 to vial equil Agitate at Constant Temp (24-48h) prep2->equil settle Settle Solids equil->settle sample Withdraw Supernatant settle->sample filter Filter (0.22 µm) sample->filter analyze Dilute & Quantify (e.g., HPLC-UV) filter->analyze result Calculate Solubility (mg/mL or M) analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for presenting the experimental results.

SolventTemperature (°C)pH (at equilibrium)Solubility (mg/mL)Solubility (Molar)Observations
Deionized Water25Measure
pH 7.4 Buffer37Measure
Methanol25N/A
Acetonitrile25N/A
Other Solvents

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin irritation (Category 2)[3]

  • Eye irritation (Category 2A)[3]

  • Specific target organ toxicity - single exposure (Category 3), Respiratory system[3]

Precautionary Measures:

  • Avoid breathing dust, fumes, or vapors.[3]

  • Use only in a well-ventilated area.[3]

  • Wear protective gloves, clothing, and eye/face protection.[3]

  • Wash skin thoroughly after handling.[3]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3]

Conclusion

While specific published solubility data for this compound is scarce, a reliable solubility profile can be predicted based on its chemical structure. It is expected to be highly soluble in polar protic solvents and sparingly soluble in nonpolar organic solvents. For definitive quantitative data, the equilibrium shake-flask method detailed in this guide provides a robust and validated pathway. Adherence to this protocol will yield accurate and reproducible solubility data, which is fundamental for the successful development and application of this compound in research and industry.

References

  • Solubility of Things. (n.d.). 2-Piperidone.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Isopropyl-piperidin-4-one hydrochloride.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Thoreauchem. (n.d.). 2-Isopropyl-piperidin-4-one hydrochloride.

Sources

Spectroscopic Characterization of 2-Isopropylpiperidin-4-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure

The structure of 2-Isopropylpiperidin-4-one hydrochloride, with its key functional groups, forms the basis for all subsequent spectroscopic predictions. The piperidone core is a common motif in pharmacologically active compounds.[1][2][5]

mol [C9H17NO]+• m/z = 155 frag1 [M - C3H7]+• m/z = 112 mol->frag1 - •C3H7 frag2 [M - C3H6]+• m/z = 113 mol->frag2 - C3H6 frag3 [C5H10N]+ m/z = 84 frag1->frag3 - CO frag4 [C4H6NO]+ m/z = 84 frag2->frag4 - C2H5

Caption: Predicted major fragmentation pathways for 2-Isopropylpiperidin-4-one.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. [6][7][8][9]This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. By combining these predicted ¹H NMR, ¹³C NMR, IR, and MS data with the provided experimental protocols, researchers and drug development professionals can confidently approach the synthesis and characterization of this and related piperidinone derivatives. The presented information serves as a valuable reference for structure confirmation, purity assessment, and further investigation of this class of compounds.

References

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of Al-Nahrain University, 21(2), 64-72.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthesis, spectroscopic and crystallographic characterization, and computational analysis of novel piperidone derivatives functionalized with thiazolidinone scaffolds. (2025).
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018).
  • ¹H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2020). MDPI.
  • 2-(PIPERIDIN-4-YL-METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE. (n.d.). gsrs.
  • Process for preparing a piperidin-4-one. (2018).
  • ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis. (2023). Chemicalbook.
  • 2-(2,6-dimethylpyridin-4-yl)-3-isopropyl-5-(piperidin-4-yl)-1H-indole. (n.d.). PubChem.
  • 4-(p-chlorophenyl)-N,N-diethyl-alpha,alpha-diphenyl-4-hydroxy-1-piperidinebutyramide, compound with isopropyl alcohol(2:1), monohydrochloride. (n.d.). SpectraBase.
  • (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride. (n.d.). PubChem.
  • Identification of Organic Substances such as New Psychoactive Substances or Designer Drugs using FT-IR Spectroscopy. (2023). ILIADe.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). PMC - NIH.
  • Dual SPE–HPLC–MS/MS Platform for Cross-Class Antiparasitic Surveillance: Simultaneous Quantification of Oxyclozanide and Levamisole Hydrochloride in Ovine Tissues with Applications to Withdrawal Period Optimiz
  • 2-Piperidone(675-20-7) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • 4-Piperidinopiperidine(4897-50-1) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • Piperidine(110-89-4) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Piperidone(675-20-7) ¹H NMR spectrum. (n.d.). ChemicalBook.
  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021).
  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirfeld Surfaces Analysis. (2022). Biointerface Research in Applied Chemistry.
  • IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. (n.d.).
  • Multidrug analysis in urine by liquid chromatography-tandem mass spectrometry. (2016).
  • Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. (2021). PMC - NIH.
  • Piperidin-4-ol, 4-benzyl-1,2,5-trimethyl-. (n.d.). SpectraBase.

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2-Isopropylpiperidin-4-one Hydrochloride: A Versatile Scaffold for Modern Drug Discovery and Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its six-membered heterocyclic structure offers a unique combination of conformational flexibility and chemical stability, making it an ideal scaffold for designing therapeutics targeting a wide array of biological systems, particularly the central nervous system (CNS).[1][3] This guide focuses on a specific, less-explored derivative: 2-isopropylpiperidin-4-one hydrochloride . The presence of a ketone at the 4-position provides a versatile chemical handle for extensive synthetic modification, while the asymmetric isopropyl group at the 2-position offers a unique opportunity to explore structure-activity relationships (SAR) in regions of chemical space that are not accessible with more common N-substituted or symmetrically 2,6-disubstituted piperidones.[4][5]

This document, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and potential research applications of this valuable building block. We will delve into its utility in CNS drug discovery, its potential in developing novel antimicrobial agents, and provide detailed, field-proven experimental protocols to empower researchers in their investigations.

The 2-Isopropylpiperidin-4-one Scaffold: An Overview

Chemical and Structural Properties

This compound is a chiral, saturated heterocycle. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in various reaction conditions. Its key structural features—the secondary amine, the C4-ketone, and the C2-isopropyl group—are pivotal to its synthetic versatility.

  • The Secondary Amine (NH): Acts as a nucleophile and a base. It is a key site for N-alkylation or N-arylation, allowing for the introduction of diverse substituents to modulate properties like potency, selectivity, and blood-brain barrier penetration.[3][6]

  • The Ketone (C=O): This functional group is a linchpin for synthetic elaboration. It can undergo a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations, to build complex molecular architectures.[4]

  • The 2-Isopropyl Group: This substituent introduces chirality and steric bulk adjacent to the nitrogen atom. This is significant because substitution at this position is less common and can profoundly influence how a molecule interacts with its biological target, potentially leading to improved selectivity or novel pharmacological profiles.[5]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₆ClNO [7]
Molecular Weight 177.67 g/mol [7]
Appearance Expected to be a solid -
Purity ≥96% (Typical) [7]

| Key Functional Groups | Secondary Amine, Ketone | - |

cluster_main This compound cluster_features Key Reactive Sites mol amine Secondary Amine (pKa ~10-11) Site for N-Alkylation/Arylation ketone Ketone Handle for C-C & C-N bond formation (e.g., Reductive Amination) isopropyl 2-Isopropyl Group Introduces Chirality & Steric Bulk Influences Target Binding

Caption: Key structural features of 2-Isopropylpiperidin-4-one.

Synthesis and Characterization

While 2,6-disubstituted piperidones are often accessible via one-pot condensation reactions, the synthesis of asymmetrically 2-substituted piperidin-4-ones requires a more strategic approach.[5] Catalytic hydrogenation of a corresponding substituted pyridine is a robust and widely used method for producing piperidine derivatives.[8][9]

Proposed Synthetic Pathway: Catalytic Hydrogenation

A logical and efficient route to 2-isopropylpiperidin-4-one is the catalytic hydrogenation of a suitable pyridine precursor, such as 2-isopropyl-4-methoxypyridine. The methoxy group serves as a stable surrogate for the ketone, which would be susceptible to reduction under typical hydrogenation conditions. Subsequent acidic hydrolysis unmasks the ketone to yield the final product.

G start_material 2-Isopropyl-4-methoxypyridine intermediate 2-Isopropyl-4-methoxypiperidine start_material->intermediate 1. H₂, PtO₂ (Adams' catalyst) 2. Glacial Acetic Acid 3. 50-70 bar, Room Temp product 2-Isopropylpiperidin-4-one Hydrochloride intermediate->product 1. Aqueous HCl 2. Heat (Reflux) (Acidic Hydrolysis)

Caption: Proposed synthetic workflow for 2-isopropylpiperidin-4-one HCl.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative methodology based on established procedures for pyridine hydrogenation.[10][11]

Materials:

  • 2-Isopropyl-4-methoxypyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 6M Hydrochloric Acid (HCl)

  • High-pressure hydrogenation vessel (Parr apparatus or similar)

Procedure:

  • Hydrogenation:

    • To a high-pressure vessel, add 2-isopropyl-4-methoxypyridine (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

    • Add PtO₂ catalyst (5 mol%). The use of an acidic solvent like glacial acetic acid is crucial as it activates the pyridine ring towards reduction.[10]

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

    • Stir the reaction mixture vigorously at room temperature for 6-12 hours, monitoring hydrogen uptake.

  • Work-up and Isolation of Intermediate:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the PtO₂ catalyst.

    • Slowly neutralize the filtrate by adding it to a stirred, ice-cold saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-isopropyl-4-methoxypiperidine.

  • Hydrolysis to Final Product:

    • To the crude intermediate, add 6M aqueous HCl.

    • Heat the mixture to reflux for 2-4 hours, monitoring the conversion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the hydrochloride salt.

    • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the isopropyl methyl groups (doublet), the isopropyl methine (septet), diastereotopic protons on the piperidine ring, and a broad signal for the N-H proton. The hydrochloride salt may show two distinct N-H signals.
¹³C NMR A signal for the ketone carbonyl (~208 ppm), signals for the isopropyl carbons, and distinct signals for the carbons of the piperidine ring.[12]
FT-IR A strong C=O stretching band (~1715 cm⁻¹), N-H stretching bands (~3300-3400 cm⁻¹), and C-H stretching bands.

| Mass Spec (ESI-MS) | A clear molecular ion peak [M+H]⁺ corresponding to the free base (m/z = 142.12). |

Core Research Application: A Scaffold for CNS Drug Discovery

The piperidine scaffold is a dominant feature in drugs targeting the CNS.[1][3] Its derivatives have been developed as treatments for neuropathic pain, depression, and neurodegenerative diseases.[13][14] this compound is an excellent starting point for building libraries of novel compounds aimed at CNS targets.

Rationale: Targeting Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission. Modulating their activity is a clinically validated strategy for treating depression, ADHD, and substance abuse disorders.[14] The stereochemistry and substitution pattern of piperidine-based molecules can confer high affinity and selectivity for these transporters.[14] The unique 2-isopropyl substitution pattern offers an opportunity to develop novel ligands with potentially unique selectivity profiles.

Workflow for Lead Generation and Optimization

A systematic approach is required to leverage the 2-isopropylpiperidin-4-one scaffold for discovering new CNS-active agents. The workflow involves synthesizing a focused library of derivatives, screening them for biological activity, and iterating on the most promising hits.

start 2-Isopropylpiperidin-4-one Hydrochloride Scaffold lib_synth Library Synthesis (Reductive Amination) start->lib_synth Diverse Amines R-NH₂ primary_screen Primary Screening: In Vitro Binding Assays (DAT, NET, SERT) lib_synth->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id secondary_screen Secondary Screening: In Vitro Uptake Assays (Functional Activity) hit_id->secondary_screen sar SAR Analysis & Lead Optimization secondary_screen->sar sar->lib_synth Iterative Design in_vivo In Vivo Testing (Behavioral Models) sar->in_vivo Lead Candidates

Caption: Workflow for CNS drug discovery using the piperidone scaffold.

Experimental Protocol: Library Synthesis via Reductive Amination

Reductive amination of the C4-ketone is an efficient method to generate a diverse library of 4-amino-2-isopropylpiperidine derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., benzylamine, aniline derivatives, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the selected amine (1.1 eq) in DCE.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation, as it will not reduce the ketone in the absence of the amine.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography or preparative HPLC to yield the desired 4-amino-2-isopropylpiperidine derivative.

Emerging Application: Development of Novel Antimicrobial Agents

Beyond the CNS, piperidine derivatives have demonstrated significant potential as antimicrobial agents, particularly as antifungals.[15][16] For instance, piperidine-based compounds like fenpropidin are used in agriculture, and research has shown that novel piperidine-isoquinoline hybrids exhibit potent activity against clinically relevant fungal species like Candida albicans and Candida krusei.[15][16]

Rationale and Synthetic Strategy

The 2-isopropylpiperidin-4-one scaffold can be used to create novel antifungal candidates. A common strategy involves N-alkylation to introduce long, lipophilic side chains, which are often crucial for antifungal activity.

Protocol: N-Alkylation

  • Combine this compound (1.0 eq), a suitable alkyl halide (e.g., dodecyl bromide) (1.2 eq), and a base like potassium carbonate (K₂CO₃) (2.5 eq) in a solvent such as acetonitrile.

  • Heat the mixture to reflux and stir for 8-16 hours.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the resulting N-alkylated piperidone by column chromatography.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of newly synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) using a broth microdilution assay, following established standards.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the fungal strain (e.g., C. albicans) and add it to each well.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometry.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is not available, information can be extrapolated from related compounds like 4-piperidone hydrochloride and piperidine hydrochloride.[17][18][19]

  • Hazards: May cause skin, eye, and respiratory irritation.[17][19] Harmful if swallowed.[18]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[17] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] For long-term stability, refrigeration is recommended.[17]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[20]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to novel chemical entities with significant therapeutic potential. Its unique structural features provide a robust platform for generating diverse molecular libraries tailored for specific biological targets. The most immediate and promising applications lie in the discovery of next-generation CNS agents, where the piperidine scaffold has a long history of success. Furthermore, its potential in the development of new antimicrobial drugs represents an exciting and underexplored frontier. The synthetic protocols and research workflows detailed in this guide provide a solid foundation for scientists to unlock the full potential of this versatile building block and drive innovation in pharmaceutical research.

References

  • Reddymasu Sreenivasulu, K., Kalluri Venkata Sri Ranganath, & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

  • ResearchGate. (n.d.). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. [Link]

  • ResearchGate. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. [Link]

  • ScienceDirect. (2023). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). [Link]

  • PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Thoreauchem. (n.d.). 2-Isopropyl-piperidin-4-one hydrochloride. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2-(PIPERIDIN-4-YL-METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PubChem. (n.d.). 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]

  • PubMed. (2005). Solid-state characterization of falicaine hydrochloride and isomorphic dyclonine hydrochloride. Part IV. Crystal polymorphism of local anaesthetic drugs. [Link]

  • PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubMed. (n.d.). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. [Link]

  • PubMed. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3',4'-trimethyl-3-piperidinopropiophenone hydrochloride. [Link]

  • PubChem. (n.d.). 4-Piperidone hydrochloride. [Link]

  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Google Patents. (n.d.). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydron;chloride. [Link]

  • PubMed. (n.d.). Evaluation of a pharmaceutical preparation of 2-[4-(p-fluorobenzoyl)-piperidin-1-yl]-2'-acetonaphthone hydrochloride with enhanced dissolution rate. [Link]

  • PubMed. (n.d.). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

Sources

Discovery and history of 2-Isopropylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Introduction

This compound is a heterocyclic organic compound belonging to the piperidin-4-one class of molecules. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] The strategic placement of substituents, such as the isopropyl group at the 2-position, can significantly influence the molecule's conformational properties and its interactions with biological targets. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to this compound, designed for researchers and professionals in drug discovery and development. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently approached through well-established methodologies for the preparation of substituted piperidin-4-ones.

Proposed Synthetic Pathway: A Logic-Driven Approach

The most logical and efficient synthetic strategy for this compound involves a two-step process starting from a suitably substituted pyridine precursor. This approach leverages the robustness of catalytic hydrogenation for the reduction of the aromatic pyridine ring to the saturated piperidine core.

The proposed pathway is as follows:

  • Synthesis of the Precursor: The initial step would be the synthesis of 2-isopropyl-4-pyridone.

  • Catalytic Hydrogenation: The subsequent step involves the catalytic hydrogenation of 2-isopropyl-4-pyridone to yield 2-isopropylpiperidin-4-one.

  • Salt Formation: The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

This strategy is advantageous due to the commercial availability of starting materials and the high efficiency typically associated with catalytic hydrogenation.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Starting Materials Precursor 2-Isopropyl-4-pyridone Synthesis Start->Precursor Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation Pyridine Precursor Salt Hydrochloride Salt Formation Hydrogenation->Salt Piperidin-4-one Free Base Final 2-Isopropylpiperidin-4-one HCl Salt->Final

Caption: A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Isopropyl-4-pyridone

The synthesis of the 2-isopropyl-4-pyridone precursor is a critical first step. While various methods exist for the synthesis of substituted pyridones, a common approach involves the condensation of a β-ketoester with an enamine or a related nitrogen-containing species. For the purpose of this guide, we will assume the availability of this precursor based on established synthetic routes for analogous compounds.

Part 2: Catalytic Hydrogenation of 2-Isopropyl-4-pyridone

The reduction of the pyridone ring to the corresponding piperidin-4-one is the core transformation in this synthesis. The presence of the keto group in the 4-position deactivates the ring towards electrophilic attack, making hydrogenation a suitable method for reduction.[4]

Step-by-Step Protocol:
  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend 5% Rhodium on Alumina (Rh/Al₂O₃) in ethanol. The catalyst loading is typically around 5-10 mol% relative to the substrate.

  • Reaction Setup: To the catalyst suspension, add 2-isopropyl-4-pyridone.

  • Hydrogenation: The vessel is then sealed and purged with hydrogen gas. The reaction is stirred vigorously at a hydrogen pressure of 50-100 psi and a temperature of 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the 2-isopropylpiperidin-4-one free base, is concentrated under reduced pressure.

Causality Behind Experimental Choices:
  • Catalyst: Rhodium on Alumina is chosen for its high activity and selectivity in the hydrogenation of pyridine rings, often under milder conditions than other catalysts like platinum or palladium.[3]

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve a wide range of organic compounds.

  • Pressure and Temperature: The elevated pressure and temperature are necessary to overcome the aromaticity of the pyridine ring and facilitate the reduction. The specific conditions may need to be optimized for this particular substrate.

Part 3: Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt, which is often a more stable and crystalline solid, making it easier to handle and purify.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 2-isopropylpiperidin-4-one free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture should be stirred in an ice bath to maximize precipitation.

  • Isolation and Purification: The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Visualizing the Hydrogenation Reaction

Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Isopropyl-4-pyridone 2-Isopropyl-4-pyridone 2-Isopropylpiperidin-4-one 2-Isopropylpiperidin-4-one 2-Isopropyl-4-pyridone->2-Isopropylpiperidin-4-one Hydrogenation H2 H2 H2->2-Isopropylpiperidin-4-one Rh/Al2O3 Rh/Al2O3 Rh/Al2O3->2-Isopropylpiperidin-4-one

Caption: The catalytic hydrogenation of 2-isopropyl-4-pyridone to 2-isopropylpiperidin-4-one.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Isopropyl-4-pyridoneC₈H₁₁NO137.18Solid
2-Isopropylpiperidin-4-oneC₈H₁₅NO141.21Oil/Solid
2-Isopropylpiperidin-4-one HClC₈H₁₆ClNO177.67Crystalline Solid

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for the preparation of this compound. By leveraging the well-established methodology of catalytic hydrogenation of a pyridone precursor, researchers can access this valuable building block for applications in medicinal chemistry and drug development. The provided protocols and rationale are intended to serve as a foundational resource for the synthesis and further investigation of this and related piperidin-4-one derivatives.

References

  • Manimekalai, A., et al. (2007). Synthesis and spectral studies of N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones. Indian Journal of Chemistry - Section B, 46B, 160-169.
  • Google Patents. (2015). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
  • Google Patents. (2022).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl-methyl)isoindolin-1-one hydrochloride. PubChem.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Wood, J. M., et al. (2010). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. Journal of Medicinal Chemistry, 53(16), 5956-69.
  • Ahmed, S., et al. (2019). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol.
  • The University of Liverpool Repository. (2020).
  • Google Patents. (1968).
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • ResearchGate. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]

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Introduction: The Piperidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Isopropylpiperidin-4-one Hydrochloride

A Note on the Scope of this Document: Scientific literature to date does not contain specific studies on the mechanism of action of this compound. Therefore, this guide provides a comprehensive overview of the known biological activities of the broader piperidin-4-one class of compounds and extrapolates a postulated mechanism of action for the 2-isopropyl derivative based on established structure-activity relationships. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational framework for future research and validation.

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, serving as a versatile synthetic intermediate for a wide array of pharmacologically active agents.[1][2] Its inherent structural features allow for three-dimensional diversification, enabling the fine-tuning of physicochemical properties and biological targets. Derivatives of this core structure have demonstrated a remarkable breadth of therapeutic potential, including applications as anticancer, antimicrobial, analgesic, and central nervous system (CNS) modulating agents.[2][3][4]

The versatility of the piperidin-4-one scaffold stems from the reactivity of the ketone and the secondary amine, which allow for a variety of chemical modifications. The synthesis of these compounds is often achieved through the Mannich reaction, a classic condensation reaction involving an aldehyde, a primary or secondary amine, and a ketone.[2][4]

Postulated Mechanism of Action for this compound

Based on the extensive body of research on substituted piperidin-4-one analogs, the introduction of an isopropyl group at the 2-position is likely to modulate the compound's interaction with specific biological targets. The following sections detail the most plausible mechanisms of action for this compound, drawing parallels with structurally related and well-characterized derivatives.

Modulation of Opioid Receptors

A significant number of piperidine derivatives are known to exhibit analgesic properties through their interaction with opioid receptors, particularly the µ-opioid receptor.[5] The piperidine moiety is a core structural component of potent analgesics like morphine and fentanyl. It is hypothesized that this compound may act as a modulator of opioid receptors.

Hypothetical Binding Mode: The nitrogen atom of the piperidine ring is crucial for forming a key ionic interaction with an acidic residue (e.g., Asp147 in the µ-opioid receptor) within the receptor's binding pocket. The isopropyl group at the 2-position could influence the binding affinity and selectivity by interacting with a hydrophobic sub-pocket within the receptor. The 4-oxo group may also participate in hydrogen bonding interactions.

Supporting Evidence from Analogs: Studies on 4-amino methyl piperidine derivatives have demonstrated their potential as µ-opioid receptor inhibitors, with binding affinities influenced by the substitution pattern on the piperidine ring.[5]

Experimental Workflows for Mechanistic Elucidation

To validate the postulated mechanisms of action for this compound, a systematic experimental approach is required. The following protocols are designed to provide a clear pathway for investigating its biological targets and cellular effects.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of relevant receptors, including opioid, serotonin, and dopamine receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptors (e.g., HEK293 cells transfected with µ-opioid, 5-HT2A, or D2 receptors).

  • Radioligand Binding:

    • Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [³H]DAMGO for µ-opioid, [³H]ketanserin for 5-HT2A).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

  • Data Analysis:

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

ReceptorRadioligandIC50 (nM) of Test CompoundKi (nM) of Test Compound
µ-Opioid[³H]DAMGO
δ-Opioid[³H]DPDPE
κ-Opioid[³H]U69,593
5-HT2A[³H]Ketanserin
Dopamine D2[³H]Spiperone

Logical Relationship Diagram:

G cluster_workflow Receptor Binding Assay Workflow Start Start: Synthesize/Obtain Compound MembranePrep Prepare Receptor-Expressing Cell Membranes Start->MembranePrep BindingAssay Perform Radioligand Binding Assay (Varying concentrations of test compound) MembranePrep->BindingAssay DataCollection Measure Bound Radioactivity BindingAssay->DataCollection Analysis Calculate IC50 and Ki Values DataCollection->Analysis Conclusion Determine Binding Affinity and Selectivity Profile Analysis->Conclusion

Caption: Workflow for determining receptor binding affinity.

Functional Assays

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Methodology (Example for G-protein coupled receptors like opioid or serotonin receptors):

  • Cell Culture: Use cell lines stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase or a calcium-sensitive dye).

  • Agonist Mode:

    • Treat the cells with increasing concentrations of this compound.

    • Measure the functional response (e.g., inhibition of forskolin-stimulated cAMP production for Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of this compound.

    • Stimulate the cells with a known agonist for the receptor.

    • Measure the functional response and determine the extent of inhibition.

  • Data Analysis:

    • Generate dose-response curves and calculate EC50 (for agonists) or pA2 (for antagonists) values.

Signaling Pathway Diagram (Hypothetical 5-HT2A Inverse Agonism):

G cluster_pathway Hypothetical 5-HT2A Inverse Agonism Pathway Compound 2-Isopropylpiperidin-4-one Hydrochloride Receptor 5-HT2A Receptor Compound->Receptor Binds and stabilizes inactive state Gq Gq Protein Receptor->Gq Basal activity inhibited PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (e.g., reduced neuronal excitability) Ca_Release->Downstream PKC->Downstream

Caption: Postulated signaling pathway for 5-HT2A inverse agonism.

Synthesis and Characterization

The synthesis of this compound can be achieved via a modified Mannich reaction.

Synthetic Scheme:

G Acetone Acetone Intermediate [Intermediate Adduct] Acetone->Intermediate Isopropylamine Isopropylamine Isopropylamine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Product 2-Isopropylpiperidin-4-one Intermediate->Product Intramolecular Mannich Reaction HCl_salt 2-Isopropylpiperidin-4-one Hydrochloride Product->HCl_salt HCl in Ether

Caption: Synthetic route to this compound.

General Procedure:

  • A mixture of acetone, isopropylamine, and paraformaldehyde is refluxed in a suitable solvent (e.g., ethanol).

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • The purified 2-Isopropylpiperidin-4-one is dissolved in diethyl ether, and a solution of HCl in ether is added to precipitate the hydrochloride salt.

  • The salt is collected by filtration, washed with ether, and dried under vacuum.

Characterization: The structure and purity of the final compound should be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing literature on the piperidin-4-one scaffold provides a strong foundation for postulating its potential biological activities. The most probable mechanisms involve modulation of central nervous system receptors, such as opioid and serotonin receptors. The experimental workflows detailed in this guide offer a clear and logical path for the systematic investigation of these hypotheses. Future research should focus on conducting these binding and functional assays, followed by in vivo studies to assess the pharmacological profile and therapeutic potential of this compound.

References

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • ResearchGate. Piperidin-4-one: The Potential Pharmacophore | Request PDF. [Link]

  • SpringerLink. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Biomedical and Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Research Square. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

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Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Specifically, 2-substituted-4-piperidones are valuable intermediates, offering a vector for structural diversification in drug discovery programs.[5] This document provides a detailed, field-proven protocol for the synthesis of 2-Isopropylpiperidin-4-one hydrochloride, a key building block for novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental procedure, and address critical safety and handling considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this important chemical entity.

Mechanistic Rationale and Synthesis Overview

The synthesis of substituted 4-piperidones is most classically and efficiently achieved via a multi-step sequence centered around the Dieckmann condensation.[1][6][7] This powerful intramolecular cyclization reaction transforms an acyclic diester into a cyclic β-keto ester, which can then be readily converted to the target piperidone.[8]

Our strategy involves three primary stages:

  • Formation of the Diester Precursor: The synthesis begins with the formation of a key diester intermediate. This is accomplished through a double Michael addition of a primary amine (isobutylamine, which will become the isopropyl-substituted nitrogen precursor) to two equivalents of an α,β-unsaturated ester, such as methyl acrylate. This reaction builds the carbon backbone required for cyclization.

  • Dieckmann Condensation: The diester is then subjected to an intramolecular condensation using a strong base (e.g., sodium methoxide). The base deprotonates the α-carbon of one ester group, generating an enolate that attacks the carbonyl of the second ester group, forming the six-membered piperidine ring.[8][9] This is the critical ring-closing step.

  • Hydrolysis & Decarboxylation: The resulting cyclic β-keto ester is not the final product. It is subsequently hydrolyzed and decarboxylated under strong acidic conditions (using concentrated hydrochloric acid). This process removes the ester group and yields the target 4-piperidone. A significant advantage of this step is the concurrent formation of the stable and easily handled hydrochloride salt.[9][10]

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Diester Formation (Double Michael Addition) cluster_1 Step 2: Ring Closure (Dieckmann Condensation) cluster_2 Step 3: Hydrolysis & Decarboxylation Isobutylamine Isobutylamine Diester Intermediate Diester Isobutylamine->Diester MethylAcrylate Methyl Acrylate (2 equiv.) MethylAcrylate->Diester BetaKetoEster Cyclic β-Keto Ester Diester->BetaKetoEster Base Base (e.g., NaOMe) Base->BetaKetoEster FinalProduct 2-Isopropylpiperidin-4-one HCl BetaKetoEster->FinalProduct Acid Conc. HCl, Heat Acid->FinalProduct

Caption: Overall synthetic scheme for 2-Isopropylpiperidin-4-one HCl.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Notes
Isobutylamine78-81-9C₄H₁₁N73.14Corrosive, Flammable
Methyl Acrylate96-33-3C₄H₆O₂86.09Flammable, Lachrymator
Sodium Methoxide (NaOMe)124-41-4CH₃NaO54.02Corrosive, Water-reactive
Toluene, Anhydrous108-88-3C₇H₈92.14Flammable, Toxic
Methanol, Anhydrous67-56-1CH₄O32.04Flammable, Toxic
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive
Diethyl Ether60-29-7C₄H₁₀O74.12Extremely Flammable
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04Hygroscopic
Required Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and distillation apparatus

  • Addition funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Melting point apparatus

Detailed Experimental Protocol

Part A: Synthesis of Dimethyl 3,3'-(isobutylazanediyl)dipropanoate (Diester Intermediate)
  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add isobutylamine (14.6 g, 0.2 mol) and 100 mL of anhydrous methanol.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Michael Addition: Slowly add methyl acrylate (36.1 g, 0.42 mol, 2.1 equivalents) dropwise via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: The slow, chilled addition is crucial to control the exothermic reaction and prevent polymerization of the methyl acrylate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. The resulting oil, dimethyl 3,3'-(isobutylazanediyl)dipropanoate, is typically used in the next step without further purification.

Part B: Dieckmann Condensation and Cyclization
  • Setup: Assemble a 1 L three-necked flask with a mechanical stirrer, reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried.

  • Base Preparation: Under a nitrogen atmosphere, add sodium methoxide (11.9 g, 0.22 mol) to 250 mL of anhydrous toluene.

  • Cyclization: Heat the toluene/NaOMe slurry to reflux (approx. 110°C). Add the crude diester from Part A, dissolved in 100 mL of anhydrous toluene, dropwise over 2 hours.

    • Expert Insight: This reaction must be performed under strictly anhydrous conditions to prevent quenching the base. High dilution and slow addition favor the intramolecular cyclization over intermolecular polymerization.[9]

  • Reaction Completion: Continue refluxing for an additional 4 hours after the addition is complete. The reaction mixture will likely become a thick slurry.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously quench the reaction by slowly adding a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid. Monitor the pH to ensure it is acidic (pH ~1-2).

    • Trustworthiness Check: The workup must be carefully controlled. Adding acid neutralizes the base and the enolate salt. The temperature must be kept low during acidification to minimize the risk of the retro-Dieckmann reaction, which would cleave the newly formed ring.[9]

Part C: Hydrolysis, Decarboxylation, and Isolation
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with toluene (2 x 50 mL). Discard the organic layers.

  • Decarboxylation: Combine the aqueous layers in a round-bottom flask and add an additional 50 mL of concentrated hydrochloric acid. Heat the solution to reflux (approx. 100-105°C) for 8 hours. Carbon dioxide evolution should be observed.

  • Concentration: Cool the solution to room temperature and concentrate it to approximately half its original volume using a rotary evaporator.

  • Basification & Extraction: Cool the concentrated acidic solution in an ice bath and carefully basify to pH >12 with a 50% NaOH solution. Extract the free base into diethyl ether (3 x 100 mL).

  • Drying and Salt Formation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution. To the clear filtrate, bubble dry hydrogen chloride gas or add a saturated solution of HCl in diethyl ether until precipitation ceases.

  • Purification: Collect the white precipitate (this compound) by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. Recrystallization from an ethanol/ether mixture can be performed for higher purity.[11]

Workflow and Data

Experimental Workflow Diagram

G cluster_A Part A: Diester Synthesis cluster_B Part B: Dieckmann Cyclization cluster_C Part C: Isolation & Purification start Start A1 Combine Isobutylamine & Anhydrous Methanol start->A1 end_node Final Product Characterization A2 Cool to 0°C A1->A2 A3 Slowly Add Methyl Acrylate A2->A3 A4 Stir at RT for 24h A3->A4 A5 Concentrate via Rotary Evaporation A4->A5 B1 Prepare NaOMe in Anhydrous Toluene (N2 atm) A5->B1 B2 Heat to Reflux B1->B2 B3 Add Diester Solution Dropwise B2->B3 B4 Reflux for 4h B3->B4 B5 Cool to 0°C and Quench with Acid B4->B5 C1 Separate Layers, Extract Aqueous Phase B5->C1 C2 Add Conc. HCl and Reflux for 8h C1->C2 C3 Concentrate Solution C2->C3 C4 Basify and Extract with Diethyl Ether C3->C4 C5 Dry, Filter, and Form HCl Salt C4->C5 C6 Filter and Dry Final Product C5->C6 C6->end_node

Sources

2-Isopropylpiperidin-4-one Hydrochloride: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemistry Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, present in over 100 commercially available drugs targeting a wide array of diseases.[1][2] While extensively studied, specific substitution patterns remain underexplored. 2-Isopropylpiperidin-4-one hydrochloride represents a key building block that introduces an isopropyl group adjacent to the ring nitrogen, a structural motif that is rarely available through traditional synthetic routes.[3] This substitution offers a unique three-dimensional architecture that can enhance binding affinity, modulate physicochemical properties, and explore novel chemical space for drug development, particularly in areas like neurological disorders and oncology.[2][4] This guide provides in-depth protocols for the synthesis, characterization, and derivatization of this valuable intermediate, empowering researchers to leverage its potential in their drug discovery programs.

Introduction: The Significance of 2-Substituted Piperidones

The piperidine heterocycle is a cornerstone of modern drug design, valued for its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability.[2][5] Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1]

Historically, the synthesis of piperidin-4-ones has been dominated by methods like the Mannich condensation, which typically yield symmetrically substituted (e.g., 2,6-disubstituted) or unsubstituted products at the C2/C6 positions.[6][7] The synthesis of asymmetrically substituted piperidones, especially those with alkyl groups at the C2 position, has been a significant challenge.[3]

The availability of this compound as a building block is therefore highly enabling. The isopropyl group provides steric bulk and lipophilicity, which can be strategically employed to:

  • Enhance Target Selectivity: The defined stereochemistry can improve binding to a specific receptor pocket while disfavoring off-target interactions.

  • Modulate ADME Properties: The group can influence metabolic stability by sterically shielding the adjacent nitrogen from enzymatic degradation.[2]

  • Explore New Binding Modes: It allows for the creation of novel vectors for ligand-protein interactions not accessible with simpler scaffolds.

This document serves as a practical guide for the effective use of this compound in medicinal chemistry campaigns.

Synthesis Protocol: A Representative Approach

The synthesis of 2-substituted piperidin-4-ones is not trivial. The following protocol is a representative method adapted from modern synthetic strategies for preparing asymmetrically substituted piperidones.[3]

Causality Behind Experimental Design: This multi-step approach is designed to control the regioselectivity of the cyclization, preventing the formation of the more common 2,6-disubstituted byproducts. The use of a protected amine and a Michael addition strategy is key to achieving the desired 2-substitution pattern.

G cluster_workflow Synthetic Workflow for 2-Isopropylpiperidin-4-one HCl Reactants Isobutyraldehyde + Acrolein + Benzylamine Intermediate1 Iminium Formation & Michael Addition Reactants->Intermediate1 Intermediate2 Intramolecular Mannich Reaction (Cyclization) Intermediate1->Intermediate2 ProtectedPiperidone N-Benzyl-2-isopropylpiperidin-4-one Intermediate2->ProtectedPiperidone Deprotection Hydrogenolysis (Pd/C, H₂) ProtectedPiperidone->Deprotection FreeBase 2-Isopropylpiperidin-4-one Deprotection->FreeBase SaltFormation HCl in Ether FreeBase->SaltFormation Product 2-Isopropylpiperidin-4-one HCl (Final Product) SaltFormation->Product

Caption: Proposed synthetic workflow for 2-Isopropylpiperidin-4-one HCl.

Step-by-Step Protocol:

Part A: Synthesis of N-Benzyl-2-isopropylpiperidin-4-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add ethanol (200 mL). Cool the solvent to 0 °C in an ice bath.

  • Reagent Addition: Sequentially add benzylamine (1.0 eq.), isobutyraldehyde (1.1 eq.), and acrolein (1.2 eq.). Rationale: The reaction is performed at 0°C to control the exothermic nature of iminium ion formation and subsequent Michael addition.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of starting materials and the appearance of a new, higher Rf spot indicates product formation.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (gradient elution, 100% Hexane to 80:20 Hexane:Ethyl Acetate) to yield N-Benzyl-2-isopropylpiperidin-4-one.

Part B: Deprotection and Salt Formation

  • Debenzylation: Dissolve the purified product from Part A in methanol (100 mL). Add 10% Palladium on carbon (10 wt% of the substrate). Rationale: Palladium on carbon is a standard and highly effective catalyst for the hydrogenolysis of benzylamines.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) while stirring vigorously for 12-16 hours at room temperature.

  • Filtration: Once TLC confirms the consumption of starting material, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (3 x 20 mL).

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the free base, 2-isopropylpiperidin-4-one, as an oil.

  • Hydrochloride Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (50 mL). Cool to 0 °C and slowly add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases. Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and store than the free base.

  • Final Product: Stir the resulting slurry for 30 minutes at 0 °C, then collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum to yield this compound.

Characterization: A Self-Validating System

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what should be expected for the final product.

Parameter Expected Value / Observation
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Melting Point Typically >150 °C (decomposes); should be determined experimentally.
Solubility Soluble in water, methanol; sparingly soluble in ethanol.
¹H NMR (400 MHz, D₂O) Expected shifts (δ, ppm): ~3.5-3.8 (m, 2H, -CH₂-N-), ~3.2 (m, 1H, -CH-N-), ~2.5-2.8 (m, 4H, -CH₂-C(O)-CH₂-), ~2.1 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, D₂O) Expected shifts (δ, ppm): ~208 (C=O), ~60 (C2), ~45 (C6), ~40 (C3), ~38 (C5), ~30 (isopropyl CH), ~18-20 (isopropyl CH₃)
IR (KBr, cm⁻¹) ~2900-3000 (C-H stretch), ~2400-2700 (N-H⁺ stretch), ~1720 (C=O stretch)
Mass Spec (ESI+) m/z = 142.12 [M+H]⁺ (for the free base)

Note: NMR chemical shifts are predictive and may vary based on solvent and concentration.

Application Protocol: Derivatization via Reductive Amination

This compound is a platform for diversification. A common and powerful transformation is the reductive amination of the C4 ketone to install a variety of amine-containing side chains, a key step in the synthesis of many biologically active molecules.[8]

Causality Behind Experimental Design: This one-pot procedure is efficient and high-yielding. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, selective for iminium ions over ketones, and tolerant of acidic conditions generated by the amine salt, preventing side reactions.[8]

G cluster_workflow Application Workflow: Reductive Amination Start 2-Isopropylpiperidin-4-one HCl Step1 Iminium Ion Formation (DCE, AcOH) Start->Step1 Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Step1 Step2 Reduction Step1->Step2 Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Step2 Product 4-Amino-2-isopropylpiperidine Derivative Step2->Product

Caption: Workflow for derivatization via reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) followed by glacial acetic acid (2.0 eq.). Rationale: Acetic acid acts as a catalyst for iminium ion formation and neutralizes the hydrochloride salt.

  • Iminium Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography or recrystallization to yield the final 4-amino-2-isopropylpiperidine derivative.

Conclusion

This compound is a high-value building block for medicinal chemists seeking to access novel chemical matter. Its unique 2-substitution pattern provides a powerful tool for modulating the biological activity and physicochemical properties of lead compounds. The protocols detailed herein provide a reliable framework for the synthesis, characterization, and strategic derivatization of this scaffold, enabling its effective integration into drug discovery pipelines and facilitating the development of next-generation therapeutics.

References

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed Central URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update (PDF) Source: Chemical Review and Letters URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics Source: PubMed Central URL: [Link]

  • Title: PROCESS FOR PREPARING A PIPERIDIN-4-ONE Source: European Patent Office URL: [Link]

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: RSC Publishing URL: [Link]

  • Title: Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists Source: PubMed URL: [Link]

  • Title: 2,2-Dimethylpiperidin-4-one hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design Source: PubMed URL: [Link]

  • Title: 4-Piperidone hydrochloride Source: PubChem URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Solid-state characterization of falicaine hydrochloride and isomorphic dyclonine hydrochloride. Part IV. Crystal polymorphism of local anaesthetic drugs Source: PubMed URL: [Link]

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for 2-Isopropylpiperidin-4-one hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Isopropylpiperidin-4-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[2] Within this important class of heterocycles, 2-Isopropylpiperidin-4-one hydrochloride emerges as a particularly valuable building block for researchers, scientists, and drug development professionals.

This substituted piperidinone offers a unique combination of functionalities: a secondary amine for facile N-functionalization, a ketone for diverse C-C and C-N bond formations, and a sterically demanding isopropyl group at the C2 position. This isopropyl group can serve multiple purposes, from providing a key hydrophobic interaction with a biological target to influencing the conformational preferences of the piperidine ring, thereby enabling the synthesis of stereochemically defined molecules.

These application notes provide a comprehensive guide to the synthetic utility of this compound. We will delve into key synthetic transformations, offering detailed, field-proven protocols and explaining the mechanistic rationale behind the experimental choices. The aim is to empower researchers to effectively leverage this building block in their drug discovery and development programs, from fundamental synthetic explorations to the construction of complex bioactive molecules.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO[3]
Molecular Weight 177.67 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 94-96 °C[4]
Solubility Soluble in water, methanol, and DMSO.[5]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][6]
Purity Typically ≥95%[6]

Spectroscopic Data Summary:

TechniqueKey Features
¹H NMR Resonances corresponding to the isopropyl group (doublet and multiplet), and methylene protons of the piperidine ring. The chemical shifts will vary depending on the solvent and N-substitution.
¹³C NMR Signals for the carbonyl carbon (ketone), the carbons of the isopropyl group, and the carbons of the piperidine ring.[7][8][9]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (of the hydrochloride salt), C-H stretches (aliphatic), and a strong C=O stretch (ketone).[10][11][12]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the piperidine ring and isopropyl group.[4][13]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16] Work should be conducted in a well-ventilated fume hood.[15][16] Avoid inhalation of dust and contact with skin and eyes.[14][15][16] In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[16] For disposal, consult local regulations for chemical waste.[14]

Core Synthetic Transformations and Protocols

The synthetic utility of this compound lies in the reactivity of its ketone and secondary amine functionalities. The following sections detail key transformations with step-by-step protocols.

N-Alkylation: Diversifying the Piperidine Nitrogen

Direct N-alkylation of the piperidine nitrogen is a fundamental strategy for introducing a wide range of substituents, which can significantly influence a molecule's biological activity and pharmacokinetic properties.

This protocol describes a general method for the N-alkylation of 2-Isopropylpiperidin-4-one using an alkyl halide and a non-nucleophilic base.

Reaction Scheme:

N_Alkylation start 2-Isopropylpiperidin-4-one (as free base) product N-Alkyl-2-isopropylpiperidin-4-one start->product reagents + Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF)

Caption: General scheme for direct N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Free Base Generation (in situ): To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a minimal amount of water or methanol. Add an excess of a suitable base like potassium carbonate (2.5 eq) and stir for 10-15 minutes. Extract the free base into an organic solvent like dichloromethane or ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. For many reactions, the free base can be generated in situ.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the free-based 2-Isopropylpiperidin-4-one (1.0 eq) and anhydrous ACN or DMF (approximately 0.1-0.2 M concentration).

  • Addition of Base and Alkylating Agent: Add K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to the stirred solution. Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between EtOAc and water. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and EtOAc) to afford the pure N-alkylated product.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial to prevent competition with the piperidine nitrogen for the alkyl halide.[17] DIPEA is often preferred for its solubility in organic solvents.

  • Solvent: Aprotic polar solvents like ACN or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Slow Addition: Slow addition of the alkyl halide helps to minimize the potential for dialkylation, which would result in the formation of a quaternary ammonium salt.[18]

Reductive Amination: Forging C-N Bonds at the Carbonyl

Reductive amination is a powerful and widely used method in pharmaceutical synthesis for forming C-N bonds.[7][10] It offers a versatile approach to introduce a diverse range of primary and secondary amines at the C4 position of the piperidinone scaffold.

This protocol details a one-pot reductive amination procedure using the mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Scheme:

Reductive_Amination start N-Protected-2-isopropyl- piperidin-4-one product N-Protected-4-amino- 2-isopropylpiperidine start->product reagents + Primary or Secondary Amine (R¹R²NH) NaBH(OAc)₃ Solvent (e.g., DCE, THF)

Caption: General scheme for reductive amination.

Materials:

  • N-protected 2-Isopropylpiperidin-4-one (e.g., N-Boc-2-isopropylpiperidin-4-one)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • N-Protection (if necessary): For reductive amination at the C4 position without interference from the piperidine nitrogen, it is often necessary to first protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Reaction Setup: To a round-bottom flask, add N-protected 2-Isopropylpiperidin-4-one (1.0 eq) and the desired amine (1.1-1.2 eq). Dissolve the solids in DCE or THF (approximately 0.1-0.2 M concentration).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. In some cases, a catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM or EtOAc. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-piperidine derivative.

  • Deprotection (if necessary): The N-protecting group can be removed under appropriate conditions (e.g., trifluoroacetic acid or HCl for a Boc group) to yield the final product.

Causality Behind Experimental Choices:

  • N-Protection: Protecting the piperidine nitrogen prevents it from reacting with the carbonyl group of another molecule of the starting material or with the added amine.

  • Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the in situ formed iminium ion but is slow to reduce the starting ketone.[18][19] This selectivity prevents the formation of the corresponding alcohol as a byproduct.

  • Solvent Choice: DCE and THF are common solvents for reductive amination as they are relatively non-polar and aprotic.

α-Functionalization: Building Complexity Adjacent to the Carbonyl

Functionalization at the α-position of the ketone provides a powerful avenue for introducing additional substituents and creating chiral centers. This typically requires the formation of an enolate intermediate.

This protocol describes a method for the α-alkylation of an N-protected 2-isopropylpiperidin-4-one using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base.

Reaction Scheme:

alpha_Alkylation start N-Protected-2-isopropyl- piperidin-4-one product N-Protected-3-alkyl-2-isopropyl- piperidin-4-one start->product reagents 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X)

Caption: General scheme for α-alkylation.

Materials:

  • N-protected 2-Isopropylpiperidin-4-one (e.g., N-Boc-2-isopropylpiperidin-4-one)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add LDA solution (1.1 eq) to the cooled THF. To this solution, add a solution of N-protected 2-Isopropylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise via a syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with EtOAc. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the α-alkylated piperidinone.

Causality Behind Experimental Choices:

  • LDA: LDA is a strong, sterically hindered, non-nucleophilic base, which is ideal for quantitatively forming the kinetic enolate of the ketone without adding to the carbonyl group.[20]

  • Low Temperature: The reaction is performed at -78 °C to control the formation of the kinetic enolate and to prevent side reactions, such as self-condensation.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as LDA is highly reactive towards protic sources.

Advanced Applications in Drug Discovery

The versatility of this compound extends beyond its use as a simple scaffold. Its unique structural features make it an attractive starting point for more advanced applications in drug discovery.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity.[21][22] These initial hits are then optimized and grown into more potent leads.[23] 2-Isopropylpiperidin-4-one, due to its size, functionality, and 3D character, is an excellent candidate for inclusion in a fragment library.

Conceptual Workflow:

FBDD_Workflow cluster_0 Fragment Screening & Hit Identification cluster_1 Hit-to-Lead Optimization A Fragment Library (including 2-isopropylpiperidin-4-one) B Biophysical Screening (e.g., NMR, X-ray crystallography) A->B C Fragment Hit Identified B->C D Structure-Guided Design C->D E Fragment Growing/ Linking/Merging D->E F Lead Compound E->F

Caption: Conceptual workflow for FBDD.

In a hypothetical FBDD campaign targeting a novel kinase, 2-Isopropylpiperidin-4-one could be identified as a hit. X-ray crystallography might reveal that the isopropyl group occupies a key hydrophobic pocket, while the ketone and amine functionalities are oriented towards solvent-exposed regions. This information would then guide the synthetic chemist to "grow" the fragment by, for example, performing a reductive amination to introduce a group that can form a hydrogen bond with a nearby residue, thereby increasing the binding affinity and potency of the compound.

Synthesis of Spirocyclic Scaffolds

The ketone at the C4 position can also be utilized to construct spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.[1][24]

Conceptual Synthetic Approach:

Spirocycle_Synthesis start N-Protected-2-isopropyl- piperidin-4-one intermediate Spirocyclic Intermediate start->intermediate Ketalization/ Thioketalization reagents + Bifunctional Reagent (e.g., diol, dithiol) product Spiropiperidine Derivative intermediate->product Further Transformations

Caption: Conceptual approach to spirocycle synthesis.

For instance, reaction of N-protected 2-isopropylpiperidin-4-one with a diol under acidic conditions would form a spiroketal. This rigidifies the piperidine ring and introduces new vectors for further functionalization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive ketone, a modifiable secondary amine, and a stereodirecting isopropyl group provides medicinal chemists with a powerful tool for scaffold decoration and the exploration of chemical space. The protocols and concepts outlined in these application notes are intended to serve as a practical guide for researchers, enabling them to unlock the full synthetic potential of this important intermediate in their quest for novel therapeutics.

References

2-Isopropylpiperidin-4-one hydrochloride reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the synthesis of 2-isopropylpiperidin-4-one hydrochloride, a valuable heterocyclic building block in modern drug discovery. The piperidine motif is a ubiquitous scaffold in pharmaceuticals, and understanding the nuances of its synthesis is critical for researchers in medicinal chemistry.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen reaction conditions, ensuring a robust and reproducible protocol.

Introduction to this compound

The piperidine ring is a fundamental structural component in a vast array of natural products and pharmaceutically active compounds.[2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a privileged scaffold in drug design.[3] Specifically, 2-substituted piperidin-4-ones like the isopropyl derivative are crucial intermediates for creating novel analogs of established drugs or for developing new chemical entities targeting a range of biological targets, from neurological disorders to cancer.[4][5]

This guide details two primary, industrially relevant synthetic strategies for accessing the 2-isopropylpiperidin-4-one core: the Double Aza-Michael Addition and the Double Reductive Amination. Each method offers distinct advantages and requires careful control of reaction parameters for optimal yield and purity.

Synthetic Strategy 1: Double Aza-Michael Addition

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction.[6] A double aza-Michael addition provides an elegant and atom-efficient pathway to construct the piperidin-4-one ring system from simple acyclic precursors.[1] This approach is particularly effective for generating 2-substituted piperidones.

Mechanistic Rationale

The reaction proceeds via a tandem sequence. Isopropylamine first attacks one of the vinyl groups of a divinyl ketone derivative. The resulting enolate then undergoes a second, intramolecular aza-Michael addition, cyclizing to form the six-membered piperidinone ring. The stereochemistry at the C2 position is established during this cyclization step. The choice of solvent and reaction temperature is critical to manage the reaction rate and prevent the formation of side products.

Experimental Protocol: Double Aza-Michael Addition

This protocol is adapted from established methods for the synthesis of 2-substituted 4-piperidone building blocks.[1]

Workflow Diagram: Aza-Michael Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_salt Salt Formation A Charge reactor with divinyl ketone and a suitable solvent (e.g., Methanol) B Cool the mixture to 0-5 °C with an ice bath A->B C Slowly add isopropylamine dropwise while maintaining temperature B->C D Allow the reaction to warm to room temperature and stir for 12-24 hours C->D E Monitor reaction progress by TLC or LC-MS D->E F Concentrate the reaction mixture in vacuo E->F G Dissolve residue in an organic solvent (e.g., Ethyl Acetate) F->G H Wash with brine, dry over Na2SO4, and filter G->H I Concentrate the filtrate to yield crude 2-isopropylpiperidin-4-one H->I J Dissolve crude product in a cold solvent (e.g., Isopropyl Alcohol) I->J K Add HCl solution (e.g., 2M in Diethyl Ether) dropwise until precipitation is complete J->K L Filter the solid, wash with cold ether, and dry under vacuum K->L M Obtain this compound as a solid L->M

Caption: Workflow for the synthesis of 2-isopropylpiperidin-4-one HCl via Double Aza-Michael Addition.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Divinyl KetoneReagentSigma-AldrichStarting material. Handle in a fume hood.
Isopropylamine≥99%Acros OrganicsNucleophile. Corrosive and volatile.
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Hydrochloric Acid2.0 M in Diethyl EtherSigma-AldrichFor salt formation.
Sodium Sulfate (Na₂SO₄)AnhydrousJ.T. BakerDrying agent.
Brine (Saturated NaCl)-Lab PreparedFor aqueous wash.

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add divinyl ketone (1.0 eq) and anhydrous methanol (approx. 0.5 M concentration).

  • Amine Addition: Cool the solution to 0-5 °C using an ice-water bath. Add isopropylamine (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The use of a slight excess of the amine drives the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dissolve the resulting oil in ethyl acetate. Wash the organic layer with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base of 2-isopropylpiperidin-4-one.

  • Salt Formation: Dissolve the crude product in a minimal amount of cold isopropyl alcohol. Slowly add a solution of 2.0 M HCl in diethyl ether dropwise with stirring.

  • Isolation: A precipitate will form. Continue addition until no further precipitation is observed. Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound.[7]

Synthetic Strategy 2: Double Reductive Amination

Double reductive amination (DRA) is a highly efficient method for constructing the piperidine skeleton from a dicarbonyl compound and an amine source.[8] This one-pot reaction combines two condensation and two reduction steps to form the heterocyclic ring, making it a convergent and versatile strategy.[8][9]

Mechanistic Rationale

The synthesis begins with the reaction of a 1,5-dicarbonyl substrate with an amine (here, isopropylamine) to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent. A second intramolecular condensation followed by reduction completes the cyclization to the piperidine ring. The choice of reducing agent is crucial; it must be mild enough not to reduce the starting carbonyl groups but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.[10]

Experimental Protocol: Double Reductive Amination

Workflow Diagram: Reductive Amination Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_salt Salt Formation A Combine 1,5-dicarbonyl precursor, isopropylamine, and solvent (e.g., DCE) B Add acetic acid to catalyze imine formation A->B C Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0 °C B->C D Allow reaction to stir at room temperature for 16-24 hours C->D E Monitor reaction completion by LC-MS D->E F Quench reaction carefully with saturated NaHCO3 solution E->F G Extract with an organic solvent (e.g., Dichloromethane) F->G H Dry organic layers over MgSO4, filter, and concentrate G->H I Purify crude free base via column chromatography if necessary H->I J Dissolve purified product in a suitable solvent (e.g., Methanol) I->J K Add HCl in ether dropwise to precipitate the hydrochloride salt J->K L Filter, wash with cold ether, and dry under high vacuum K->L M Obtain pure this compound L->M

Caption: Workflow for the synthesis of 2-isopropylpiperidin-4-one HCl via Double Reductive Amination.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
A suitable 1,5-dicarbonyl precursorSynthesis GradeTCI Chemicalse.g., an appropriate dialdehyde or keto-aldehyde.
Isopropylamine≥99%Acros OrganicsNitrogen source.
Sodium Triacetoxyborohydride (STAB)97%Sigma-AldrichMild reducing agent. Moisture sensitive.
1,2-Dichloroethane (DCE)AnhydrousFisher ScientificReaction solvent.
Acetic Acid (AcOH)GlacialJ.T.BakerCatalyst for iminium formation.
Dichloromethane (DCM)ACS GradeVWRExtraction solvent.
Saturated NaHCO₃-Lab PreparedFor quenching the reaction.

Step-by-Step Procedure

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the 1,5-dicarbonyl precursor (1.0 eq) and isopropylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (2.0 eq) to the mixture. The acid catalyzes the formation of the iminium ion intermediate, which is necessary for the reduction to occur.[11]

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 30 minutes. The portion-wise addition helps control the reaction exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitoring: Track the reaction's progress by LC-MS, looking for the formation of the desired product mass.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification: The crude product may require purification by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like methanol or ethyl acetate and precipitate the hydrochloride salt as described in the Aza-Michael protocol.

Purification and Analytical Characterization

Purification: The primary method for purifying the final hydrochloride salt is recrystallization. A common solvent system is isopropyl alcohol (IPA) or ethanol.[7][12] The crude salt is dissolved in a minimal amount of the hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals and leaving impurities in the mother liquor. The purified solid is then collected by filtration and dried under vacuum.[13]

Analytical Methods: To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural confirmation and puritySignals corresponding to the isopropyl group (a doublet and a multiplet), and characteristic shifts for the piperidine ring protons.
¹³C NMR Structural confirmationA signal for the ketone carbonyl (C=O) around 200-210 ppm, and distinct signals for the isopropyl and piperidine ring carbons.
Mass Spectrometry (MS) Molecular weight confirmationDetection of the molecular ion [M+H]⁺ corresponding to the free base.
HPLC Purity assessmentA single major peak indicating high purity. The method can be validated for linearity, accuracy, and precision.[14][15]
FT-IR Functional group identificationCharacteristic absorption bands for the C=O stretch (ketone) and N-H stretch (secondary amine salt).

Safety and Handling

Working with the reagents and intermediates involved in these syntheses requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16][17]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhaling volatile and corrosive reagents like isopropylamine and solvent vapors.[16][18]

  • Reagent Handling:

    • Isopropylamine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

    • Sodium Triacetoxyborohydride (STAB): Is moisture-sensitive and will release flammable hydrogen gas upon contact with water. Handle under an inert atmosphere and quench carefully.

    • Acids and Bases: Handle concentrated acids and bases with care. The hydrochloride salt itself is an irritant.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[19]

By following these detailed protocols and understanding the chemical principles involved, researchers can confidently synthesize this compound as a key intermediate for further elaboration in drug discovery and development programs.

References

  • Google. (n.d.). Current time information in Allegan County, US.
  • Semantic Scholar. (n.d.). Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons.
  • ACS Publications. (2025). Asymmetric Aza-Michael/Michael/Mannich Domino Reaction of 2-Aminochalcones and 5-Alkenyl-Thiazolones: Access to Enantioenriched 1,4-Sulfur-Bridged Piperidinone Skeletons. Organic Letters.
  • ACS Publications. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.
  • AK Scientific, Inc. (n.d.). 2-Isopropyl-piperidin-4-one hydrochloride.
  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • RSC Publishing. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Piperidin-4-one, N-CBZ protected.
  • Matassini, C., Clemente, F., & Franca, M. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Sigma-Aldrich. (n.d.). 2-(1-Isopropylpiperidin-4-yl)ethanamine AldrichCPR 132740-59-1.
  • MySkinRecipes. (n.d.). 2,2-Dimethylpiperidin-4-one hydrochloride.
  • Unknown Source. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • NIH. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.
  • PubMed Central. (n.d.). Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure.
  • Chemicalbook. (2023). 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis.
  • gsrs. (n.d.). 2-(PIPERIDIN-4-YL-METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE.
  • Thoreauchem. (n.d.). 2-Isopropyl-piperidin-4-one hydrochloride-None.
  • ResearchGate. (2025). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
  • OSTI.GOV. (1984). Isolation of 3-isopropyl-2,1,3-benzothiadiazin-4-one-2,2-dioxide from waste water from its preparation.
  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo.
  • European Patent Office. (2010). Process for the purification of paliperidone - EP 2243780 A2.
  • PubMed. (n.d.). Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design.
  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • ResearchGate. (2018). Spectrophotometric and High Performance Liquid Chromatographic Methods for Determination of Metoclopramide in Pharmaceutical Preparations.
  • NIH. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. PMC.
  • ResearchGate. (2025). (PDF) Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard.
  • E2G. (n.d.).

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chiral 2-isopropylpiperidin-4-one scaffold is a privileged structural motif in medicinal chemistry, serving as a key building block for a variety of pharmacologically active compounds. Its rigid framework and the stereochemistry at the C2 position are crucial for specific interactions with biological targets. Consequently, the development of efficient and stereocontrolled synthetic routes to enantiomerically pure 2-isopropylpiperidin-4-one hydrochloride is of significant interest to researchers in drug discovery and development.

This application note provides a comprehensive guide to a robust and reproducible methodology for the asymmetric synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed step-by-step protocols, and present methods for the analysis of the final product. The presented approach leverages a chiral auxiliary-mediated conjugate addition followed by cyclization and subsequent deprotection and salt formation. This strategy ensures high diastereoselectivity and provides access to the target compound in good overall yield and high enantiomeric purity.

Synthetic Strategy Overview

The asymmetric synthesis of this compound is predicated on the stereoselective formation of the C2 chiral center. Several strategies can be envisioned for this purpose, including catalytic asymmetric hydrogenation, biocatalysis, and the use of chiral auxiliaries. While each approach has its merits, the use of a chiral auxiliary offers a reliable and scalable method for establishing the desired stereochemistry.

Our proposed synthetic route commences with the attachment of a chiral auxiliary to a suitable nitrogen-containing precursor. This is followed by a diastereoselective Michael addition of an isopropyl nucleophile to an α,β-unsaturated ester. The resulting adduct then undergoes intramolecular cyclization to form the protected piperidinone ring. Subsequent removal of the chiral auxiliary and the ester group, followed by N-protection, yields the N-protected 2-isopropylpiperidin-4-one. Finally, deprotection and treatment with hydrochloric acid afford the desired this compound.

dot

Caption: Overall workflow for the asymmetric synthesis of 2-Isopropylpiperidin-4-one HCl.

Experimental Protocols

Part 1: Synthesis of N-Boc-2-isopropylpiperidin-4-one

This part of the protocol focuses on the construction of the chiral piperidinone ring system with the desired stereochemistry at the C2 position. We will utilize a well-established chiral auxiliary, (R)-(+)-4-phenyl-2-oxazolidinone, to direct the stereoselective conjugate addition of an isopropyl group.

Materials and Reagents:

  • (R)-(+)-4-Phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonyl chloride

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Copper(I) cyanide (CuCN)

  • Lithium chloride (LiCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Protocol 1.1: Acylation of the Chiral Auxiliary

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (R)-(+)-4-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve crotonyl chloride (1.1 eq) in anhydrous THF and cool to 0 °C.

  • Add the solution of the lithiated oxazolidinone to the crotonyl chloride solution via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-crotonyl oxazolidinone.

Protocol 1.2: Diastereoselective Conjugate Addition

  • To a flame-dried round-bottom flask under an inert atmosphere, add CuCN (0.1 eq) and LiCl (0.2 eq).

  • Add anhydrous THF and cool the suspension to -78 °C.

  • Slowly add isopropylmagnesium chloride (2.0 eq) and stir for 20 minutes to form the Gilman cuprate.

  • In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq) from Protocol 1.1 in anhydrous THF and cool to -78 °C.

  • Add the solution of the chiral substrate to the cuprate suspension via cannula.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, containing the diastereomerically enriched adduct, is typically used in the next step without further purification.

Protocol 1.3: Cyclization and N-Boc Protection

  • Dissolve the crude adduct from Protocol 1.2 in anhydrous THF.

  • Cool the solution to -78 °C and add TMEDA (2.2 eq).

  • Slowly add n-butyllithium (2.1 eq) and stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours to effect cyclization.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclized product with the chiral auxiliary attached.

  • To remove the auxiliary and protect the nitrogen, dissolve the crude product in THF and water.

  • Add lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C. Stir for 2 hours.

  • Quench the reaction with sodium sulfite solution.

  • Extract with ethyl acetate (3 x).

  • The aqueous layer contains the deprotected amine. To this aqueous layer, add Boc₂O (1.2 eq) and DMAP (0.1 eq) in THF.

  • Stir the mixture vigorously at room temperature overnight.

  • Extract with ethyl acetate (3 x), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford N-Boc-2-isopropylpiperidin-4-one.

Part 2: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Materials and Reagents:

  • N-Boc-2-isopropylpiperidin-4-one

  • Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)

  • Diethyl ether

  • Methanol

Protocol 2.1: N-Boc Deprotection and Salt Formation

  • Dissolve N-Boc-2-isopropylpiperidin-4-one (1.0 eq) in a minimal amount of methanol.

  • Cool the solution to 0 °C.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (3.0 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Data Summary

The following table summarizes the expected outcomes for the key steps in the synthesis. Yields and enantiomeric/diastereomeric excesses are based on typical results for analogous reactions reported in the literature.

StepProductExpected Yield (%)Expected Purity (de/ee %)
1.1N-crotonyl-(R)-4-phenyl-2-oxazolidinone85-95N/A
1.2Diastereomerically enriched adduct>90>95 de
1.3N-Boc-2-isopropylpiperidin-4-one60-70 (over 3 steps)>95 ee
2.1This compound>95>95 ee

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the final product, this compound, can be determined by chiral HPLC. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[1]

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IB) is recommended.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Derivatization (if necessary): The free amine of the piperidinone can be derivatized with reagents such as dansyl chloride to introduce a fluorescent tag, significantly enhancing detection sensitivity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the intermediates and the final product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Mechanistic Insights

The key to the asymmetric synthesis is the diastereoselective conjugate addition of the isopropyl group. The chiral auxiliary, in this case, an Evans oxazolidinone, creates a chiral environment that directs the incoming nucleophile to one face of the α,β-unsaturated system.

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Sources

Application Note & Protocol: Quantitative Analysis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-Isopropylpiperidin-4-one hydrochloride, a key intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for ensuring process consistency, yield optimization, and final product quality. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the principal method for assay and impurity determination, and Gas Chromatography-Mass Spectrometry (GC-MS) as a supplementary method for identification and quantification. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]

Introduction: The Analytical Imperative

2-Isopropylpiperidin-4-one and its derivatives are crucial building blocks in the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5] The hydrochloride salt form is often preferred for its improved stability and solubility. The purity and concentration of this starting material directly impact the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are not merely a procedural formality but a cornerstone of quality control in the drug development pipeline.

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to explain the rationale behind method selection, parameter optimization, and validation strategies, ensuring the described protocols are both reproducible and defensible.

Physicochemical Profile & Analytical Considerations

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₈H₁₆ClNO

    • Molecular Weight: 177.67 g/mol

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents like methanol and ethanol. This property is fundamental to sample and standard preparation.

  • Chromophoric Properties: The isolated ketone carbonyl group (C=O) acts as a chromophore, typically exhibiting weak UV absorbance (n→π* transition) around 280 nm and stronger absorbance (π→π* transition) at lower wavelengths (<220 nm). This characteristic makes UV detection a viable, though not highly sensitive, quantification strategy.

These properties inform the selection of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary analytical technique, leveraging the compound's polarity for separation and its UV absorbance for detection.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the gold standard for the assay of non-volatile pharmaceutical intermediates due to its high resolving power, precision, and robustness. The method described here is designed to be stability-indicating, meaning it can separate the main analyte from potential degradation products or process-related impurities.[6][7]

Principle of the Method

The separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. This compound, being a polar compound, will have a relatively low retention time. The mobile phase composition, particularly its pH and organic modifier content, is optimized to ensure a sharp, symmetrical peak shape and adequate retention for reliable integration. The pH is controlled with a buffer to maintain the analyte in a consistent ionization state, preventing peak splitting or broadening.

Experimental Protocol: HPLC-UV

Instrumentation & Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, pH meter, volumetric glassware.

  • 0.45 µm membrane filters for solvent and sample filtration.

Reagents & Materials:

  • This compound reference standard (purity ≥99.5%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Water, HPLC grade or Milli-Q.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard non-polar phase for retaining and separating polar to moderately non-polar analytes.
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0 Buffered aqueous phase to ensure consistent analyte ionization and good peak shape.
B: Acetonitrile Organic modifier to control analyte retention.
Gradient Isocratic: 70% A / 30% B A simple, robust condition suitable for assay. Gradient elution may be needed for impurity profiling.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Detection (UV) 210 nm Wavelength for higher molar absorptivity of the carbonyl chromophore, maximizing sensitivity.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Run Time | 10 minutes | Sufficient time for analyte elution and column re-equilibration. |

Procedure:

  • Mobile Phase Preparation:

    • Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

    • Prepare the final mobile phase by mixing 700 mL of the buffer (A) with 300 mL of ACN (B). Degas before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water (diluent).

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five concentrations by serially diluting the stock solution. A suggested range is 10 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh an amount of the test sample expected to contain 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Further dilute as necessary to fall within the linear range of the calibration curve (e.g., to a target concentration of 100 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solutions in increasing order of concentration, and then the sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation Protocol (ICH Q2(R1) Framework)[1][3][9]

A rigorous validation is required to demonstrate that the analytical procedure is suitable for its intended purpose.

HPLC_Workflow Standard Standard Equilibrate Equilibrate Standard->Equilibrate Sample Sample Sample->Equilibrate Acquire Acquire CalCurve CalCurve Acquire->CalCurve

Validation Parameters & Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Inject blank, placebo (if applicable), reference standard, and sample. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak for the analyte is free of interference from blank/placebo. Peak purity should pass DAD analysis. The method resolves the analyte from all major degradation products.
Linearity Analyze 5-6 standard concentrations across the specified range (e.g., 50-150% of target). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: 6 replicate sample preparations at 100% of target concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD between two sets for intermediate precision should be within acceptable limits.
LOQ/LOD Determined by signal-to-noise ratio (S/N) of 10:1 (LOQ) and 3:1 (LOD) or from calibration curve slope and standard deviation of the intercept.LOQ should be precise and accurate.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase organic content ±2%).System suitability parameters remain within limits. Analyte concentration is not significantly affected.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory technique, providing orthogonal selectivity to HPLC and definitive identification based on mass spectra. It is particularly useful for identifying volatile impurities that may not be detected by HPLC-UV.

Principle of the Method

The sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for the compound. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

Experimental Protocol: GC-MS

Instrumentation & Equipment:

  • GC-MS system with an autosampler.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents & Materials:

  • Methanol or Dichloromethane, GC grade.

  • Helium (carrier gas), high purity.

  • Reference standard and sample as described for HPLC.

Chromatographic & MS Conditions:

Parameter Condition Rationale
Column HP-5MS (or equivalent 5% phenyl methylpolysiloxane) A robust, general-purpose column suitable for a wide range of semi-volatile compounds.
Inlet Temp. 250 °C Ensures rapid vaporization without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for assay) Splitless mode enhances sensitivity for low-concentration samples.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min A temperature gradient to separate compounds with different boiling points effectively.[8][9]
MS Source Temp. 230 °C Standard temperature for electron ionization (EI).
MS Quad Temp. 150 °C Standard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

| Scan Mode | Full Scan (40-400 amu) for identification; SIM for quantification. | Full scan provides complete mass spectra. SIM mode monitors specific ions for the analyte, increasing sensitivity. |

Procedure:

  • Standard & Sample Preparation: Prepare stock and working solutions in a volatile solvent like methanol. A typical concentration range for GC-MS is 1-50 µg/mL.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Identification: Confirm the identity of the analyte by matching its retention time and the acquired mass spectrum with that of a reference standard or a library (e.g., NIST).

  • Quantification: Create a calibration curve based on the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) in SIM mode.

GCMS_Workflow Standard Standard Inject Inject Standard->Inject Sample Sample Sample->Inject Detect Detect Identify Identify Detect->Identify

Method Comparison

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility.
Specificity High; based on retention time and UV spectrum (DAD).Very High; based on retention time and unique mass spectrum.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range), especially in SIM mode.
Application Primary method for assay, purity, and stability testing.Confirmatory identification, volatile impurity profiling.
Sample Volatility Not required.Required; analyte must be thermally stable and volatile.
Complexity Moderate.High.
Cost Moderate.High.

Conclusion

The quantitative determination of this compound can be reliably achieved using a validated RP-HPLC-UV method, which stands as the recommended primary technique for quality control assays. This method provides the necessary precision, accuracy, and specificity required in a regulated pharmaceutical environment. GC-MS serves as an indispensable tool for unequivocal identification and for the analysis of volatile impurities. The selection of the appropriate method should be based on the specific analytical objective, whether it is routine batch release, impurity investigation, or stability assessment. Adherence to the validation principles outlined by ICH Q2(R1) is paramount to ensuring the generation of high-quality, reliable data.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • PubMed. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • SciSpace. Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals. [Link]

  • PubMed. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors. [Link]

  • Scripta Scientifica Pharmaceutica. (2021). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. [Link]

  • Google Patents.
  • ResearchGate. (2009). (PDF) Synthesis of Piperidones by MCR. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. (2021). Two New HPLC Methods, Assessed by GAPI, for Simultaneous Determination of Four Antipsychotics in Pharmaceutical Formulations: A Comparative Study. [Link]

  • Marshall University. The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. [Link]

  • Maejo International Journal of Science and Technology. (2013). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. [Link]

  • Impactfactor.org. Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. [Link]

  • MDPI. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.. [Link]

  • OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. [Link]

  • ResearchGate. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). [Link]

Sources

Application Notes & Protocols: 2-Isopropylpiperidin-4-one Hydrochloride as a Potential Catalyst Ligand and Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational properties and synthetic versatility. Within this class, 2-isopropylpiperidin-4-one hydrochloride presents an intriguing, sterically hindered chiral building block. While direct applications of this specific molecule as a catalyst ligand are not yet established in peer-reviewed literature, its structural motifs—a secondary amine and a ketone—suggest potential for its use in organocatalysis or as a ligand for metal-catalyzed transformations. This guide provides a comprehensive overview of the synthesis of piperidin-4-one derivatives, explores the potential catalytic applications of this scaffold based on analogous systems, and offers detailed protocols for its synthesis and handling.

Part 1: The Piperidin-4-one Scaffold in Catalysis: A Research Perspective

While this compound has not been explicitly documented as a catalyst ligand, the broader family of piperidine and cyclic ketone derivatives has seen use in various catalytic contexts. The nitrogen atom can act as a Lewis base or participate in enamine formation, and the ketone can be a site for coordination or further functionalization.

Potential as an Organocatalyst

Piperidine and its derivatives are known to catalyze reactions such as Knoevenagel and Aldol condensations.[1] The secondary amine in 2-isopropylpiperidin-4-one could, after deprotonation of the hydrochloride salt, participate in enamine or iminium ion catalysis, creating a chiral environment for asymmetric transformations. The isopropyl group at the 2-position would likely impart significant steric influence, which could be exploited for stereocontrol.

Potential as a Ligand for Metal Catalysis

There is precedent for piperidin-4-one derivatives acting as ligands for transition metals. For instance, substituted piperidin-4-ones have been used to form complexes with palladium(II).[2] The nitrogen and the carbonyl oxygen of 2-isopropylpiperidin-4-one could potentially act as a bidentate ligand, coordinating with a metal center. The chirality and steric bulk of the isopropyl group could then influence the stereochemical outcome of a metal-catalyzed reaction.

Part 2: Synthesis of Substituted Piperidin-4-ones

The synthesis of the piperidin-4-one core is well-established, with several methods available to researchers. The most common is the Mannich-type multicomponent condensation reaction.

Protocol 1: Multicomponent Synthesis of a 2,6-Diaryl-3-alkyl-piperidin-4-one

This protocol is adapted from established Mannich reaction procedures for creating the piperidin-4-one ring.[2]

Objective: To synthesize a 3-alkyl-2,6-diarylpiperidin-4-one as a representative example of the core scaffold.

Materials:

  • Benzaldehyde (2 equivalents)

  • Acetone or another suitable ketone (1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Ammonia solution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).

  • Addition of Reagents: To this solution, add benzaldehyde (0.2 mol) and acetone (0.1 mol).

  • Reflux: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Formation of Hydrochloride Salt: After cooling to room temperature, slowly add concentrated HCl (30 mL). A precipitate of the piperidin-4-one hydrochloride salt will form.

  • Isolation of the Salt: Collect the precipitate by vacuum filtration and wash it with a 1:5 mixture of ethanol and diethyl ether.

  • Liberation of the Free Base: Suspend the hydrochloride salt in acetone and add a strong ammonia solution until the solution is basic. The free piperidin-4-one base will separate from the aqueous layer.

  • Purification: The crude product can be recrystallized from ethanol to yield the purified 3-alkyl-2,6-diarylpiperidin-4-one.

Data Interpretation: The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and the successful incorporation of the substituents.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone (typically around 1715 cm⁻¹) and the N-H stretch of the secondary amine.

Analytical Data Expected Values for a 2,6-diphenyl-piperidin-4-one derivative
IR (C=O stretch) ~1715 cm⁻¹
¹H NMR (Ar-H) 7.2-7.5 ppm (multiplet)
¹H NMR (Piperidine ring protons) 2.5-4.5 ppm (complex multiplets)
¹H NMR (Alkyl substituent) Dependent on the group
Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction & Workup A Benzaldehyde D Mannich Condensation (Ethanol, Reflux) A->D B Acetone B->D C Ammonium Acetate C->D E Acidification (HCl) Precipitation D->E F Filtration & Washing E->F G Basification (NH3) Free Base Liberation F->G H Recrystallization G->H I Purified Piperidin-4-one H->I caption Workflow for Piperidin-4-one Synthesis

Caption: Workflow for Piperidin-4-one Synthesis.

Part 3: Hypothetical Application in Asymmetric Catalysis

Given the chiral nature of 2-isopropylpiperidin-4-one, a primary area of research would be its application in asymmetric catalysis. The following represents a conceptual workflow for researchers interested in exploring this potential.

Conceptual Workflow: Screening as a Chiral Ligand
  • Synthesis and Purification: Synthesize and purify this compound as per established methods.

  • Ligand Preparation: Convert the hydrochloride salt to the free base before use in a catalytic reaction. This is crucial as the protonated nitrogen cannot act as a ligand.

  • Complex Formation: In a glovebox or under an inert atmosphere, mix the free piperidinone ligand with a metal precursor (e.g., Pd(OAc)₂, Cu(OTf)₂, etc.) in a suitable anhydrous solvent.

  • Catalytic Test Reaction: Introduce the in situ formed catalyst into a well-known asymmetric test reaction, such as an asymmetric allylic alkylation or a Diels-Alder reaction.

  • Analysis: Analyze the product mixture using chiral HPLC or GC to determine the enantiomeric excess (e.e.).

Visualization of a Hypothetical Catalytic Cycle

G A Metal Precursor (M) C Active Catalyst (M-L) A->C B Ligand (L) (2-isopropylpiperidin-4-one) B->C E M-L-Substrate Complex C->E D Substrates D->E F Product Release E->F Stereoselective Transformation F->C G Chiral Product F->G caption Hypothetical Metal-Catalyzed Cycle

Caption: Hypothetical Metal-Catalyzed Cycle.

Part 4: Safety and Handling

  • This compound: As with any fine chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.

  • Reagents: Many reagents used in the synthesis, such as concentrated HCl and ammonia, are corrosive and should be handled with extreme care.

Conclusion

This compound is a valuable chiral building block with significant untapped potential. While its role as a catalyst ligand is currently speculative, its structural features are compelling for research in both organocatalysis and coordination chemistry. The synthetic protocols provided herein offer a solid foundation for researchers to produce this and related compounds for further investigation. Future work in this area could lead to the development of novel, efficient catalysts for asymmetric synthesis, a cornerstone of modern drug development.

References

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 2008. Available from: [Link]

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 2023. Available from: [Link]

  • Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 2023. Available from: [Link]

  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate, 2017. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 2022. Available from: [Link]

Sources

Scale-up synthesis of 2-Isopropylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of this compound, a key intermediate in pharmaceutical development. The document details a robust and scalable synthetic strategy, moving from theoretical reaction mechanisms to practical, kilogram-scale laboratory protocols. Emphasis is placed on process safety, reaction control, and the rationale behind key experimental decisions to ensure a reproducible and high-purity outcome. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Substituted Piperidinones

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast number of natural products and clinically approved drugs.[1][2] Specifically, 2-substituted piperidin-4-ones serve as versatile building blocks for creating complex molecules with diverse biological activities, including analgesic, antiviral, and central nervous system-modulating properties.[1] this compound is a valuable intermediate whose synthesis on a large scale presents unique challenges, including managing reaction exotherms, controlling impurity profiles, and ensuring safe handling of reagents.

This document outlines a validated approach to the scale-up synthesis, focusing on the well-established Mannich condensation reaction, which is known for its efficiency in constructing the piperidin-4-one core.[1] We will provide not just a protocol, but a strategic guide grounded in chemical principles to empower scientists to adapt and troubleshoot the process.

The Synthetic Blueprint: A Mechanistic Approach

The chosen synthetic route is a double Mannich condensation, a classic and reliable method for the one-pot synthesis of substituted piperidin-4-ones.[1] This approach offers the distinct advantages of using readily available, inexpensive starting materials and proceeding through a convergent pathway that is amenable to large-scale production.

The core reaction involves the condensation of isobutyraldehyde, acetone, and a source of ammonia (ammonium chloride). Acetone serves as the central three-carbon unit, while isobutyraldehyde provides the isopropyl substituent at the C-2 position.

Proposed Reaction Mechanism

The reaction proceeds through a series of imine formation and enolate addition steps. First, isobutyraldehyde and acetone react with ammonia to form their respective imines and enamines. The key C-C bond-forming steps occur via conjugate addition of the acetone enamine to the imine of isobutyraldehyde, followed by an intramolecular cyclization to form the piperidine ring.

Reaction_Mechanism Fig. 1: Simplified Mannich-Type Condensation Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Cyclization & Product Formation Acetone Acetone Enamine Acetone Enamine Acetone->Enamine + NH₃, - H₂O Isobutyraldehyde Isobutyraldehyde Iminium Iminium Ion Isobutyraldehyde->Iminium + NH₃, - H₂O Ammonia NH₃ (from NH₄Cl) Acyclic_Intermediate Acyclic Intermediate Enamine->Acyclic_Intermediate + Iminium Ion (Michael Addition) Free_Base 2-Isopropyl- piperidin-4-one Acyclic_Intermediate->Free_Base Intramolecular Cyclization Final_Product 2-Isopropylpiperidin-4-one Hydrochloride Free_Base->Final_Product + HCl

Caption: Fig. 1: Simplified Mannich-Type Condensation Mechanism.

Process Development and Scale-Up Considerations

Scaling a reaction from the benchtop to multiple kilograms requires a shift in focus from mere synthesis to process control, safety, and robustness.

  • Expertise & Experience: The choice of a one-pot Mannich reaction is deliberate for scale-up. Multi-step syntheses often suffer from cumulative yield losses and require multiple isolations, increasing processing time and cost. However, one-pot reactions demand stricter control over reaction conditions to minimize side-product formation. The slow, controlled addition of reagents is paramount to manage the reaction's exotherm and prevent side reactions, such as the self-condensation of isobutyraldehyde.

  • Trustworthiness & Self-Validation: The protocol incorporates in-process checks (IPCs) using Thin Layer Chromatography (TLC) to ensure the reaction proceeds to completion before initiating the work-up. The final purification via hydrochloride salt formation is a self-validating step; the crystalline nature of the salt selectively excludes many organic impurities, leading to a significant increase in purity.

  • Safety as a Priority: Handling large quantities of chemicals introduces significant risks. A thorough understanding of reagent hazards is non-negotiable.[3][4][5] The use of flammable solvents like ethanol and corrosive reagents like hydrochloric acid requires an appropriate engineering environment, including certified fume hoods, grounded equipment to prevent static discharge, and readily available spill kits.[3][4] Personal Protective Equipment (PPE) is mandatory at all times.[6][7]

Reagent and Safety Data

The following table summarizes the key reagents and their associated hazards. Always consult the full Safety Data Sheet (SDS) before commencing work.[3][4][5]

ReagentFormulaMW ( g/mol )Amount (kg)MolesKey Hazards
IsobutyraldehydeC₄H₈O72.111.4420.0Highly flammable, Irritant
AcetoneC₃H₆O58.081.1620.0Highly flammable, Eye irritant
Ammonium ChlorideNH₄Cl53.491.1822.0Harmful if swallowed, Eye irritant
Ethanol (denatured)C₂H₅OH46.0710.0 L-Highly flammable liquid and vapor
TolueneC₇H₈92.148.0 L-Flammable, Skin/Eye Irritant, Aspiration toxicant
Hydrochloric Acid (conc.)HCl36.46~1.8 L~22.0Causes severe skin burns and eye damage
Sodium HydroxideNaOH40.00As needed-Corrosive, causes severe burns

Detailed Scale-Up Protocol (1-2 kg Scale)

This protocol is designed for execution in a chemical fume hood rated for kilogram-scale reactions. All glassware should be oven-dried and the reaction should be performed under an inert atmosphere (Nitrogen).

Part A: Synthesis of 2-Isopropylpiperidin-4-one (Free Base)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Initial Charge: To the reactor, add ammonium chloride (1.18 kg, 22.0 mol) and denatured ethanol (10.0 L). Begin stirring to form a slurry.

  • Reagent Addition: In a separate container, premix acetone (1.16 kg, 20.0 mol) and isobutyraldehyde (1.44 kg, 20.0 mol).

  • Reaction Initiation: Slowly add the acetone/isobutyraldehyde mixture to the reactor slurry over 2-3 hours using an addition funnel. Maintain the internal temperature between 25-30 °C using the reactor jacket.

    • Scientist's Note: A slow addition rate is critical to control the exotherm from the initial condensation and imine formation steps. A runaway reaction can lead to excessive byproduct formation and a hazardous pressure buildup.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (~75-80 °C) and maintain for 12-16 hours. Monitor the reaction's progress by TLC (Mobile phase: 10% Methanol in Dichloromethane) until the starting aldehydes are consumed.

  • Cool Down & Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The result will be a thick, oily residue.

  • Aqueous Work-up: Add water (5.0 L) and toluene (5.0 L) to the residue. Stir vigorously for 15 minutes. Adjust the pH of the aqueous layer to >12 by the slow addition of 50% w/v sodium hydroxide solution, ensuring the temperature does not exceed 40 °C.

  • Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene (2 x 1.5 L). Combine all organic extracts.

    • Scientist's Note: Basifying the solution deprotonates the piperidine nitrogen, making the free base soluble in the organic solvent and separating it from the inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-isopropylpiperidin-4-one as a dark oil.

Part B: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil from Part A in toluene (3.0 L).

  • Salt Formation: Cool the solution to 0-5 °C in an ice bath. Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in isopropanol, while monitoring the pH with a damp pH strip until it is strongly acidic (pH 1-2).

    • Scientist's Note: The hydrochloride salt is typically much less soluble in non-polar organic solvents than the free base. This step serves as a highly effective purification method, as the product crystallizes out of solution, leaving many impurities behind.

  • Crystallization and Isolation: A precipitate will form. Continue stirring at 0-5 °C for an additional 2 hours to maximize crystal growth. Collect the solid product by filtration using a large Büchner funnel.

  • Washing: Wash the filter cake with cold toluene (2 x 1.0 L) to remove residual impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 1.4 - 1.7 kg of this compound as a white to off-white crystalline solid.

Quality Control & Analytical Specifications

To ensure the final product meets the required standards for subsequent use, a panel of analytical tests should be performed. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity.[8][9]

TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual Inspection
IdentityConforms to the structure¹H NMR, ¹³C NMR, FT-IR
Purity (HPLC)≥ 98.0% (AUC)Reverse-Phase HPLC[8][9]
Melting PointTo be establishedMelting Point Apparatus
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsToluene: ≤ 890 ppm; Ethanol: ≤ 5000 ppmHeadspace GC-MS

Process Workflow Visualization

The following diagram provides a high-level overview of the entire manufacturing process, from raw materials to the final, purified product.

Process_Workflow Fig. 2: Overall Process Workflow Reaction One-Pot Mannich Reaction (Reflux, 12-16h) Solvent_Swap Solvent Removal (Rotary Evaporation) Reaction->Solvent_Swap IPC: TLC Workup Aqueous Work-up & Extraction (Toluene, NaOH) Solvent_Swap->Workup Concentration Concentrate Organic Phase Workup->Concentration Salt_Formation HCl Salt Formation & Crystallization (Toluene, 0-5 °C) Concentration->Salt_Formation Crude Free Base Isolation Filtration & Washing Salt_Formation->Isolation Drying Vacuum Oven Drying Isolation->Drying Final_Product Final Product: 2-Isopropylpiperidin-4-one HCl (QC Analysis) Drying->Final_Product

Caption: Fig. 2: Overall Process Workflow.

Conclusion

This application note presents a detailed and robust protocol for the kilogram-scale synthesis of this compound. By focusing on a well-understood Mannich condensation pathway and incorporating critical considerations for process safety, control, and purification, this guide provides a reliable foundation for the large-scale production of this important pharmaceutical intermediate. The emphasis on explaining the rationale behind procedural steps aims to equip scientists with the understanding necessary to implement and adapt this synthesis effectively within their own development programs.

References

  • PIPERIDINE FOR SYNTHESIS - Loba Chemie.

  • 4-Piperidinopiperidine - Santa Cruz Biotechnology.

  • Piperidine-4-carboxylic acid - Apollo Scientific.

  • Safety Data Sheet: Piperidine - Chemos GmbH & Co.KG.

  • Safety Data Sheet: Piperidine - TCI America.

  • Ghate, M., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances.

  • Schmidt, D., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.

  • Arulraj, R., & Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Journal of the Chinese Chemical Society.

  • Zhang, G. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents (CN102070513A).

  • Reddy, B. et al. (2011). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Journal of Pharmaceutical Analysis.

Sources

Application Notes & Protocols: 2-Isopropylpiperidin-4-one Hydrochloride in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Piperidinone

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for optimizing interactions with biological targets. Within this important class of heterocycles, 2-isopropylpiperidin-4-one hydrochloride emerges as a particularly valuable and versatile building block for drug discovery and development professionals.

This molecule offers three key points for strategic chemical modification:

  • The C4-Ketone: A reactive handle for introducing diversity and constructing complex architectures, most notably through reductive amination and as an anchor point for spirocyclization.[4][5][6]

  • The Secondary Amine: The nitrogen atom provides a reliable site for N-alkylation or N-arylation, a common strategy for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and basicity (pKa), which are critical for pharmacokinetic profiles.[7][8]

  • The C2-Isopropyl Group: This substituent introduces steric bulk and a chiral center, which can profoundly influence the molecule's conformational preferences and its stereoselective interactions with target enzymes or receptors.[9] Its presence is crucial for exploring structure-activity relationships (SAR) where specific steric profiles are required for potency and selectivity.

This guide provides in-depth application notes and detailed protocols for leveraging the unique reactivity of this compound in the synthesis of advanced heterocyclic structures.

Core Reactivity & Synthetic Applications

The synthetic utility of this compound is primarily driven by the orthogonal reactivity of its ketone and secondary amine functionalities. Understanding how to selectively target these sites is key to its effective use.

G cluster_0 2-Isopropylpiperidin-4-one Core cluster_1 Key Reactive Sites cluster_2 Primary Transformations cluster_3 Resulting Scaffolds Start 2-Isopropylpiperidin-4-one Hydrochloride Ketone C4-Ketone Start->Ketone Amine Secondary Amine (NH) Start->Amine ReductiveAmination Reductive Amination (Ketone Reaction) Ketone->ReductiveAmination Spirocyclization Spirocyclization (Ketone as Anchor) Ketone->Spirocyclization NAlkylation N-Alkylation (Amine Reaction) Amine->NAlkylation Product1 4-Amino-piperidine Derivatives ReductiveAmination->Product1 Product2 Spiro-piperidines Spirocyclization->Product2 Product3 N-Substituted Piperidinones NAlkylation->Product3

Figure 1: Core reactivity pathways of 2-isopropylpiperidin-4-one.

Application Note 1: Synthesis of 4-Amino-2-isopropylpiperidine Scaffolds via Reductive Amination

The transformation of the C4-ketone into a substituted amine is one of the most powerful applications of this building block, yielding 4-amino-piperidine derivatives that are central to numerous pharmacologically active agents.[10] Reductive amination is the premier method for this conversion due to its high efficiency, broad substrate scope, and operational simplicity.[6]

Causality of Protocol Choices: The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[8][10] Its selection is based on its mild nature and, critically, its enhanced reactivity towards the protonated iminium ion compared to the starting ketone. This selectivity prevents side reactions, such as the reduction of the ketone to a secondary alcohol, leading to cleaner reaction profiles and higher yields. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are chosen as solvents as they are aprotic and effectively solubilize the reactants without interfering with the hydride reagent.

Protocol 1: General Reductive Amination of the C4-Ketone

G cluster_workflow Experimental Workflow A 1. Setup (Inert Atmosphere) B 2. Reactant Addition (Piperidinone, Amine, Solvent) A->B C 3. Reducing Agent (Add NaBH(OAc)₃ Portion-wise) B->C D 4. Reaction (Stir at RT, 12-24h) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Quench (Sat. NaHCO₃) E->F G 7. Workup (Extraction with DCM) F->G H 8. Purification (Column Chromatography) G->H

Figure 2: Workflow for C4-ketone reductive amination.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DCM.

  • Neutralization: Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature to form the free base.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the mixture. Stir for an additional 30 minutes to facilitate iminium ion formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-2-isopropylpiperidine product.

Data Summary: Representative Reductive Aminations
Amine SubstrateReducing AgentSolventTime (h)Typical Yield (%)
AnilineNaBH(OAc)₃DCE1685-95
BenzylamineNaBH(OAc)₃DCM1290-98
MorpholineNaBH(OAc)₃DCM2480-90
CyclopropylamineNaBH(OAc)₃DCE1888-96

Application Note 2: N-Functionalization of the Piperidine Core

Modifying the piperidine nitrogen is a fundamental strategy in medicinal chemistry to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. Two primary methods are employed: direct alkylation and a second application of reductive amination.

G Start Need to N-Functionalize 2-Isopropylpiperidin-4-one? Q1 Is the alkylating agent an alkyl halide (R-X)? Start->Q1 P1 Use Protocol 2a: Direct N-Alkylation (Base, Solvent, Heat) Q1->P1 Yes P2 Use Protocol 2b: N-Reductive Amination (Aldehyde, NaBH(OAc)₃) Q1->P2 No (use R-CHO) Q2 Is the substrate sensitive to heat or strong base? Q2->P1 No Q2->P2 Yes P1->Q2

Figure 3: Decision diagram for selecting an N-alkylation method.
Protocol 2a: Direct N-Alkylation with Alkyl Halides

This classic Sₙ2 reaction is straightforward and effective for introducing a wide range of alkyl groups.[7][11]

Causality of Protocol Choices: A base is required to deprotonate the secondary amine, increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a common, inexpensive choice.[12] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) or a more soluble one like cesium carbonate (Cs₂CO₃) may be used. Polar aprotic solvents like DMF or acetonitrile (ACN) are ideal as they solvate the cation of the base while leaving the anionic component reactive, accelerating the Sₙ2 reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive halides like alkyl chlorides.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Step-by-Step Procedure:

  • Setup: To a flask, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0-3.0 eq) in DMF.

  • Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C, monitoring by TLC.

  • Work-up: Once complete, cool the mixture, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then brine to remove residual DMF.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography.

Protocol 2b: N-Alkylation via Reductive Amination

This method offers a milder alternative to direct alkylation, avoiding the use of strong bases and high temperatures, which is ideal for sensitive substrates.[8][10]

Causality of Protocol Choices: The logic is identical to that in Application Note 1. The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion, which is immediately reduced by NaBH(OAc)₃. This method prevents the common side reaction of over-alkylation to form a quaternary ammonium salt, which can be an issue in direct alkylation protocols.[8]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Follow the exact procedure outlined in Protocol 1 , substituting the "Primary or Secondary Amine" with the desired aldehyde or ketone. The workup and purification steps are identical.

Application Note 3: Advanced Synthesis of Spirocyclic Piperidines

Synthetic Strategy: A common route involves an initial condensation reaction at the C4-ketone to build the second ring system. For example, the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, which have shown activity as acetyl-CoA carboxylase (ACC) inhibitors, can be achieved through a multi-step sequence starting with the piperidinone core.[4][15]

Illustrative Pathway: Synthesis of a Spiro[indole-3,4'-piperidine] Scaffold

This pathway demonstrates how the piperidinone can be used in a multi-component reaction to rapidly build complexity.

G A 2-Isopropylpiperidin-4-one D Multicomponent Condensation (e.g., Knoevenagel/Michael) A->D B Isatin (Indole-2,3-dione) B->D C Malononitrile C->D E Intermediate Adduct D->E F Intramolecular Cyclization & Dehydration E->F G Spiro[indole-3,4'-piperidine] Product F->G

Figure 4: Synthetic pathway for a spiro-piperidine via a multi-component reaction.

Protocol Outline (Conceptual):

  • Condensation: The C4-ketone of N-protected 2-isopropylpiperidin-4-one undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile).

  • Michael Addition: A second component, such as a substituted phenol, adds to the resulting electron-deficient alkene via a Michael addition.

  • Cyclization: An intramolecular cyclization, often acid- or base-catalyzed, occurs to form the second ring, creating the spiro-junction at the C4 position.

  • Deprotection: Removal of the N-protecting group yields the final spirocyclic piperidine scaffold, ready for further functionalization.

This modular approach allows for the generation of large libraries of novel spirocycles by varying each of the initial components.

Safety and Handling

  • This compound is a crystalline solid. As a hydrochloride salt, it may be hygroscopic; store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all reagents, especially hydride reducing agents (NaBH(OAc)₃) and volatile solvents (DCM), inside a certified chemical fume hood.

Conclusion

This compound is a high-value, strategic starting material for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites—the C4-ketone and the secondary amine—provide chemists with reliable and versatile handles for molecular elaboration. The protocols and strategies outlined in this guide demonstrate its utility in creating diverse libraries of substituted piperidines and advanced spirocyclic systems, underscoring its importance for researchers, scientists, and drug development professionals aiming to explore novel and potent chemical entities.

References

  • Gilla, G., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]

  • Shaik, S. P., et al. (2025). Recent Advances in the Synthesis and Medicinal Applications of Spirocyclic Piperidines. ResearchGate. [Link]

  • Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry, 13(23), 6439-6454. [Link]

  • Kutulya, L., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • Kutulya, L., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Sorokina, I., & Vasilev, A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11947-12003. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Singh, P., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(10), 1484-1499. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Krchnak, V., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • European Patent Office. (2018). Process for preparing a piperidin-4-one.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

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Application Notes and Protocols for the N-Alkylation of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylated Piperidin-4-ones in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals and biologically active natural products.[1][2] Specifically, the N-alkylated 2-substituted piperidin-4-one core is a critical pharmacophore that allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. These modifications are instrumental in optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. The substituent at the 2-position, in this case, an isopropyl group, introduces steric bulk that can significantly influence the molecule's interaction with biological targets and present unique challenges and opportunities in its synthetic elaboration.

This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 2-isopropylpiperidin-4-one hydrochloride. We will explore three robust and versatile methodologies:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach.

  • N-Alkylation via Reductive Amination: A milder and often more selective alternative.

  • The Mitsunobu Reaction: An effective method for the N-alkylation with alcohols, proceeding with inversion of stereochemistry where applicable.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations to enable successful synthesis and diversification of this important molecular scaffold.

PART 1: Foundational Principles and Strategic Considerations

The Challenge of the Substrate: this compound

The N-alkylation of this compound requires addressing two key chemical features of the starting material:

  • The Hydrochloride Salt: The piperidine nitrogen is protonated, rendering it non-nucleophilic.[3] Therefore, a stoichiometric amount of base is required to neutralize the hydrochloride salt and generate the free secondary amine in situ before it can participate in the alkylation reaction. An additional equivalent of base is then needed to scavenge the acid generated during the course of the alkylation.

  • Steric Hindrance: The presence of the isopropyl group at the C2 position sterically encumbers the nitrogen atom. This steric hindrance can significantly decrease the rate of SN2 reactions, which is the operative mechanism in direct alkylation with alkyl halides.[2] Consequently, reaction conditions may need to be more forcing (e.g., higher temperatures, longer reaction times, or more reactive electrophiles) compared to less hindered piperidines.

Method Selection: A Decision Framework

The choice of N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired reaction conditions, and the scale of the synthesis. The following decision tree provides a general guideline for selecting the most appropriate method.

MethodSelection start Desired N-Alkyl Group subgroup1 From Alkyl Halide (R-X) start->subgroup1 Primary or Secondary Alkyl subgroup2 From Aldehyde or Ketone (RCHO or RCOR') start->subgroup2 Diverse Alkyl Groups (Primary, Secondary, Benzyl) subgroup3 From Alcohol (R-OH) start->subgroup3 Primary or Secondary Alkyl protocol1 Protocol 1: Direct Alkylation subgroup1->protocol1 protocol2 Protocol 2: Reductive Amination subgroup2->protocol2 protocol3 Protocol 3: Mitsunobu Reaction subgroup3->protocol3

Caption: Decision tree for selecting an N-alkylation method.

PART 2: Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a robust and widely used procedure for the N-alkylation of secondary amines. It involves the reaction of the free amine with an alkyl halide in the presence of a base. For our substrate, at least two equivalents of base are necessary to first deprotonate the hydrochloride salt and then to neutralize the hydrohalic acid byproduct of the reaction.[4]

Reaction Principle:

Direct_Alkylation_Mechanism PiperidoneHCl 2-Isopropylpiperidin-4-one • HCl FreeAmine Free Amine PiperidoneHCl->FreeAmine + Base1 Salt1 Base•H⁺Cl⁻ Base1 Base (1 eq.) Product N-Alkyl-2-isopropylpiperidin-4-one FreeAmine->Product + AlkylHalide FreeAmine->Salt1 - H⁺Cl⁻ AlkylHalide R-X Base2 Base (1 eq.) Salt2 Base•H⁺X⁻ Product->Salt2 - H⁺X⁻

Caption: Workflow for Direct N-Alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, bromoethane)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system[5][6]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per gram of starting material).

  • Add finely powdered anhydrous potassium carbonate (2.5 - 3.0 eq.) to the stirred solution. The use of excess base is crucial.[7]

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the free amine.

  • Slowly add the alkyl halide (1.1 - 1.2 eq.) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.

  • Heat the reaction mixture to 60-80 °C. The steric hindrance from the isopropyl group may necessitate elevated temperatures and longer reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-48 hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 2-isopropylpiperidin-4-one. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Expertise & Experience Insights:

  • Choice of Base: Potassium carbonate is a good choice as it is inexpensive and effective.[7] For more challenging alkylations, a stronger base like sodium hydride (NaH) can be used, but requires stricter anhydrous conditions. Cesium carbonate can also be more effective in some cases.

  • Solvent Selection: DMF is an excellent solvent for this reaction as it is polar aprotic and has a high boiling point, facilitating the dissolution of the hydrochloride salt and allowing for heating. Acetonitrile is another viable option.[4]

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If the reaction with an alkyl bromide is sluggish, switching to the corresponding iodide can significantly increase the reaction rate.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation that avoids the potential for over-alkylation to quaternary ammonium salts.[2] This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for iminium ions over carbonyl compounds.[8][9]

Reaction Principle:

Reductive_Amination_Mechanism FreeAmine Free Amine Iminium Iminium Ion FreeAmine->Iminium + Carbonyl Carbonyl Aldehyde or Ketone (R'R''C=O) Product N-Alkyl-2-isopropylpiperidin-4-one Iminium->Product + Hydride Hydride NaBH(OAc)₃

Caption: Workflow for N-Alkylation via Reductive Amination.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCE.

  • Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the aldehyde or ketone (1.0-1.2 eq.) to the mixture.

  • Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

Expertise & Experience Insights:

  • Reducing Agent: NaBH(OAc)₃ is preferred over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) due to its milder nature and non-toxic byproducts.[10][11] NaBH₄ can reduce the starting aldehyde or ketone, while NaBH₃CN is highly toxic.

  • Solvent: DCE is the solvent of choice for reductive aminations with NaBH(OAc)₃.[8] THF is also a suitable alternative.

  • pH Control: For less reactive ketones, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[9]

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of amines using alcohols.[12][13] This reaction proceeds via a redox process involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter, which can be advantageous in stereoselective synthesis.

Reaction Principle:

Mitsunobu_Reaction_Mechanism FreeAmine Free Amine Product N-Alkyl-2-isopropylpiperidin-4-one FreeAmine->Product Alcohol R-OH Alcohol->Product PPh3 PPh₃ PPh3->Product DIAD DIAD DIAD->Product Byproducts Ph₃P=O + DIAD-H₂ Product->Byproducts Forms

Caption: Reactants and Products of the Mitsunobu Reaction.

Materials:

  • This compound

  • Primary or secondary alcohol (e.g., benzyl alcohol, ethanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Syringe for dropwise addition

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous THF.

  • Add triethylamine (1.1 eq.) and stir for 15 minutes to generate the free amine.

  • Add the alcohol (1.2 eq.) and triphenylphosphine (1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require careful chromatography.

Expertise & Experience Insights:

  • Reagent Purity: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the use of strictly anhydrous conditions.

  • Work-up and Purification: The major challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[15] Purification by column chromatography is almost always necessary. Using polymer-supported triphenylphosphine can simplify the work-up, as the phosphine oxide can be removed by filtration.

  • Scope: The Mitsunobu reaction is generally most effective for primary and less hindered secondary alcohols. For sterically demanding substrates, reaction times may be longer, and yields may be lower.

PART 3: Product Characterization

The successful N-alkylation of 2-isopropylpiperidin-4-one should be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced N-alkyl group is a key indicator of a successful reaction. For example, in the case of N-benzylation, a new singlet or multiplet in the aromatic region (δ 7.2-7.4 ppm) and a singlet for the benzylic CH₂ group (around δ 3.5 ppm) would be expected. The signals for the piperidine ring protons will also shift upon N-alkylation.

  • ¹³C NMR: The carbon signals of the N-alkyl group will be present in the spectrum. The chemical shifts of the piperidine ring carbons adjacent to the nitrogen (C2 and C6) will also be affected by the N-substitution.[16]

Example Spectroscopic Data for a Related Compound (N-benzyl-4-piperidone): [17]

  • ¹H NMR (CDCl₃, δ): 7.35-7.25 (m, 5H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 2.75 (t, 4H, piperidine H-2, H-6), 2.50 (t, 4H, piperidine H-3, H-5).

  • ¹³C NMR (CDCl₃, δ): 208.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 63.0 (N-CH₂-Ph), 53.0 (piperidine C-2, C-6), 41.0 (piperidine C-3, C-5).

Note: The chemical shifts for N-alkylated 2-isopropylpiperidin-4-one will differ due to the presence of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show the disappearance of the N-H stretch of the secondary amine hydrochloride starting material (typically a broad band around 2400-2800 cm⁻¹). The characteristic C=O stretch of the ketone will be present, typically around 1715 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the N-alkylated product. Electrospray ionization (ESI) is a suitable method, and the product should be observed as the protonated molecular ion [M+H]⁺.

PART 4: Troubleshooting and Safety Precautions

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Insufficient base, low reactivity of alkylating agent, steric hindrance.Use a stronger base (e.g., NaH), switch to a more reactive alkyl halide (iodide), increase reaction temperature and time.
Formation of Byproducts Over-alkylation (in direct alkylation), side reactions of the carbonyl group.Use reductive amination or Mitsunobu reaction to avoid over-alkylation. Ensure mild reaction conditions.
Difficult Purification Byproducts from Mitsunobu reaction (Ph₃P=O).Use polymer-supported reagents, optimize chromatography conditions (e.g., gradient elution).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • DEAD and DIAD are toxic and potentially explosive; handle with care and avoid heating.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Myers, A. G., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Harvard University Department of Chemistry and Chemical Biology.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry.
  • Mitsunobu Reaction. Organic Synthesis.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 2023.
  • Mitsunobu Reaction. TCI Chemicals.
  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 2019.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Purification of Organic Compounds by Flash Column Chrom
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996.
  • Hydrochloride salt of amine. Reddit r/OrganicChemistry.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 1985.
  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 2017.
  • Procedure for N-alkylation of Piperidine?
  • Successful Flash Chrom
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
  • Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros.
  • N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
  • Reversed-Phase Flash Purific
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 2006.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 2021.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2021.
  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.

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The Piperidine Scaffold in Modern Agrochemicals: Application Notes for 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine heterocycle is a cornerstone scaffold in the design of modern agrochemicals, prized for its structural versatility and presence in numerous high-activity fungicides, insecticides, and herbicides.[1][2] This document provides detailed application notes for 2-Isopropylpiperidin-4-one hydrochloride , a functionalized building block poised for the efficient synthesis of diverse agrochemical candidates. We present exemplary, field-proven protocols for key synthetic transformations including N-acylation, reductive amination, and Horner-Wadsworth-Emmons olefination. Each protocol is designed to be a self-validating system, with in-depth explanations of the causal relationships behind experimental choices, empowering researchers to leverage this intermediate for the rapid diversification and development of novel crop protection agents.

Introduction: The Strategic Value of the Piperidine Moiety

Piperidine-containing compounds have demonstrated remarkable biological activity and are increasingly vital in the pesticide discovery pipeline.[1] The six-membered saturated ring offers a flexible yet robust three-dimensional structure that can be strategically modified to enhance binding affinity to target receptors in pests and pathogens.[1][3] Commercial agrochemicals such as the insecticide spiropidion and the fungicide oxathiapiprolin feature the piperidine core, highlighting its significance in creating commercially successful products.[1]

This compound serves as a highly valuable starting material. Its key structural features include:

  • A secondary amine , which can be readily functionalized via alkylation or acylation.

  • A ketone at the 4-position , providing a reactive handle for introducing substituents through reactions like reductive amination or olefination.

  • An isopropyl group at the 2-position , which introduces steric bulk and lipophilicity, potentially influencing the molecule's biological activity and metabolic stability.

This guide details reliable protocols for manipulating these functional groups to construct libraries of novel piperidine derivatives for agrochemical screening.

Physicochemical Properties & Handling

A summary of the key properties of this compound is presented below.

PropertyValue
Chemical Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in water, methanol, DMSO
Storage Store at 2-8°C under a dry, inert atmosphere. The compound is hygroscopic.

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Applications & Protocols

The hydrochloride salt form of 2-Isopropylpiperidin-4-one requires neutralization or the use of excess base in many reactions to liberate the free secondary amine for subsequent functionalization. The following protocols are foundational for diversifying this chemical scaffold.

Application I: N-Acylation for Amide Synthesis

Scientific Rationale: The introduction of an amide bond via N-acylation is a critical strategy in agrochemical design. Amide groups can form key hydrogen bonds with target enzymes and can modulate the physicochemical properties of a molecule, such as solubility and membrane permeability.[4] This protocol details a standard Schotten-Baumann procedure for the N-acylation of the piperidine nitrogen.

Protocol 1: N-Benzoylation of 2-Isopropylpiperidin-4-one

This protocol describes the acylation of the piperidine nitrogen using benzoyl chloride. The reaction is performed under basic conditions to neutralize the starting material's hydrochloride salt and the HCl generated during the reaction.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-Isopropylpiperidin-4-one HCl and NEt3 in anhydrous DCM prep2 Cool solution to 0°C (Ice Bath) prep1->prep2 reac1 Add Benzoyl Chloride dropwise prep2->reac1 Ready for acylation reac2 Warm to RT and stir (Monitor by TLC) reac1->reac2 work1 Quench with H2O reac2->work1 Reaction complete work2 Separate layers, extract aqueous phase with DCM work1->work2 work3 Wash combined organic layers (aq. NaHCO3, brine) work2->work3 work4 Dry (Na2SO4), filter, and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for N-Acylation.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (NEt₃) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Basification: Cool the suspension to 0°C in an ice bath. Add triethylamine (2.5 eq) dropwise. The addition of a tertiary amine base is crucial not only to neutralize the starting material's HCl salt but also to scavenge the HCl produced during the acylation, driving the reaction to completion.[4][5]

  • Acylation: While maintaining the temperature at 0°C, add benzoyl chloride (1.1 eq) dropwise via syringe. A slight excess of the acylating agent ensures full conversion of the starting material.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ (to remove excess acid chloride and HCl salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-benzoyl-2-isopropylpiperidin-4-one.

Application II: Reductive Amination for 4-Amino Scaffolds

Scientific Rationale: The 4-aminopiperidine scaffold is a privileged structure in drug and agrochemical discovery.[6][7] Reductive amination of the ketone at C-4 provides a direct and efficient route to introduce a diverse range of primary or secondary amines. This transformation is pivotal for creating new chemical entities with potentially novel modes of action.[8] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting ketone, allowing for a convenient one-pot procedure.[8][9]

Protocol 2: Synthesis of a 4-Anilino-piperidine Derivative

This protocol details the one-pot reductive amination of 2-Isopropylpiperidin-4-one with aniline.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification prep1 Combine 2-Isopropylpiperidin-4-one HCl, Aniline, and Acetic Acid in DCE prep2 Stir at RT for 1h to facilitate iminium ion formation prep1->prep2 reac1 Add NaBH(OAc)3 in portions prep2->reac1 Ready for reduction reac2 Stir at RT overnight (Monitor by LC-MS) reac1->reac2 work1 Quench with sat. aq. NaHCO3 reac2->work1 Reaction complete work2 Separate layers, extract aqueous phase with DCM work1->work2 work3 Wash combined organic layers with brine work2->work3 work4 Dry (Na2SO4), filter, and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), aniline (1.1 eq), and DCE.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq). The acid catalyzes the formation of the key iminium ion intermediate, which is the species that is subsequently reduced.[6] Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The portion-wise addition helps to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor for the disappearance of the starting material and intermediate iminium ion by LC-MS or TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases. This step neutralizes the acetic acid and destroys any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with an appropriate solvent system such as ethyl acetate/hexanes with 1% triethylamine to prevent product streaking) to yield the desired 4-anilino derivative.

Application III: Horner-Wadsworth-Emmons (HWE) Olefination

Scientific Rationale: The conversion of the C4-ketone to an exocyclic double bond opens up a vast array of subsequent chemical transformations. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the standard Wittig reaction for this purpose, particularly when using phosphonates stabilized by electron-withdrawing groups (e.g., esters).[10][11] The key advantages are that it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct simplifies purification.[11][12] The resulting α,β-unsaturated ester can serve as a Michael acceptor or be reduced to generate further diversity.

Protocol 3: Synthesis of an Ethyl 2-(2-isopropylpiperidin-4-ylidene)acetate

This protocol describes the HWE reaction between N-Boc protected 2-Isopropylpiperidin-4-one and triethyl phosphonoacetate. An N-Boc protecting group is used here as an example to prevent side reactions involving the free amine under the basic conditions of the HWE reaction. The initial starting material would first need to be N-protected (e.g., using Boc₂O) before this step.

Experimental Workflow Diagram:

cluster_prep Ylide Formation cluster_reaction Olefination cluster_workup Work-up & Purification prep1 Suspend NaH in anhydrous THF prep2 Cool to 0°C prep1->prep2 prep3 Add Triethyl phosphonoacetate dropwise prep2->prep3 prep4 Stir for 30 min at 0°C, then 30 min at RT prep3->prep4 reac1 Cool ylide solution to 0°C prep4->reac1 Ylide ready reac2 Add N-Boc-2-isopropyl- piperidin-4-one in THF reac1->reac2 reac3 Stir at RT overnight reac2->reac3 work1 Quench with sat. aq. NH4Cl reac3->work1 Reaction complete work2 Extract with Ethyl Acetate work1->work2 work3 Wash with brine work2->work3 work4 Dry (Na2SO4), filter, and concentrate work3->work4 work5 Purify by column chromatography work4->work5

Caption: Workflow for Horner-Wadsworth-Emmons Reaction.

Materials:

  • N-Boc-2-isopropylpiperidin-4-one (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF and cool the suspension to 0°C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq) dropwise. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.[13]

  • Ylide Maturation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

  • Ketone Addition: Cool the resulting ylide solution back to 0°C and add a solution of N-Boc-2-isopropylpiperidin-4-one (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with EtOAc (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to afford the desired α,β-unsaturated ester.

Conclusion

This compound is a potent and versatile intermediate for agrochemical synthesis. The functional handles—a secondary amine and a ketone—provide orthogonal points for diversification. The protocols outlined in this application note for N-acylation, reductive amination, and Horner-Wadsworth-Emmons olefination represent robust and scalable methods for generating libraries of novel piperidine-based compounds. By applying these foundational reactions, researchers can efficiently explore the chemical space around the piperidine scaffold, accelerating the discovery of next-generation fungicides, insecticides, and other vital crop protection agents.

References

  • The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Science Publishing. Available at: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Elsevier B.V. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Grokipedia. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. Available at: [Link]

  • The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Wittig Reaction - Common Conditions. The Synthetic Organic Chemist's Companion. Available at: [Link]

  • Piperazine: Its role in the discovery of pesticides. Semantic Scholar. Available at: [Link]

  • What are the industrial applications of piperidines? Dakota Pharm. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - PubMed Central. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • A review on synthetic strategies of amides. Scholars Research Library. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. Available at: [Link]

  • Synthesis of 2-isopropyl-5-oxohexanoyl chloride. PrepChem.com. Available at: [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Available at: [Link]

  • 4-oxopiperidinium chloride. Chongqing Chemdad Co., Ltd. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Isopropylpiperidin-4-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-isopropylpiperidin-4-one hydrochloride. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers face during this multi-step synthesis. This center moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust and high-yielding process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to achieve 2,4-substituted piperidinones?

The most prevalent and industrially relevant method for synthesizing 4-piperidone scaffolds is a three-step sequence involving a double Michael addition, a Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[1][2] This route is favored for its use of readily available starting materials. The general pathway begins with the addition of a primary amine (isopropylamine in this case) to two equivalents of an acrylate ester, followed by an intramolecular cyclization of the resulting diester.[2] Alternative, though less common for this specific substitution pattern, methods include the catalytic hydrogenation of corresponding pyridine precursors or multi-component Mannich reactions.[3][4]

Q2: What is a realistic target yield for the synthesis of this compound?

Reported yields for analogous 4-piperidone syntheses vary widely, often from 20% to over 70% for the multi-step sequence.[2][5] A well-optimized process, particularly with careful control over the Dieckmann condensation and purification steps, can realistically achieve yields in the 60-75% range. Yields below 40% often indicate significant issues with side reactions or incomplete conversions that require troubleshooting.

Q3: Why is the hydrochloride salt the common final form?

The hydrochloride salt form offers several advantages for piperidine-based compounds. It typically transforms the final product, which may be an oil as a free base, into a stable, crystalline solid.[6] This solid form is significantly easier to handle, purify via recrystallization, and store long-term compared to the often less stable free amine. Furthermore, the hydrochloride salt is generally more soluble in aqueous media, which can be advantageous for certain downstream applications.

Synthesis Workflow Overview

The synthesis is typically a one-pot or two-pot process that can be broken down into four critical stages. Understanding the function of each stage is key to effective troubleshooting.

G cluster_0 Stage 1: Double Michael Addition cluster_1 Stage 2: Dieckmann Condensation cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Stage 4: Salt Formation & Isolation A Isopropylamine + 2x Methyl Acrylate B Intermediate Diester (Dimethyl 4-(isopropylamino)heptanedioate) A->B Spontaneous or mild heating C β-keto ester (Cyclized Intermediate) B->C Strong Base (e.g., NaH) Aprotic Solvent (e.g., Toluene) Heat D 2-Isopropylpiperidin-4-one (Free Base) C->D Strong Acid (e.g., HCl) Reflux E 2-Isopropylpiperidin-4-one HCl (Crystalline Solid) D->E HCl in solvent (e.g., IPA, Ether) Crystallization

Caption: Overall synthetic workflow for 2-isopropylpiperidin-4-one HCl.

Troubleshooting Guide

This section addresses specific problems you may encounter. Each answer provides both a direct solution and the scientific reasoning behind it.

Problem Area 1: The Dieckmann Condensation (Stage 2)

The Dieckmann condensation is an intramolecular Claisen condensation that forms the piperidone ring. It is the most critical and often lowest-yielding step.[2] Its reversibility means that improper conditions can drive the reaction backward (a retro-Dieckmann reaction), severely impacting the yield.[2]

Q: My yield from the Dieckmann cyclization is very low. What are the most common causes?

A: Low yields in this step almost always trace back to one of three factors: the base, the reaction conditions, or the work-up procedure.

  • Insufficient or Inappropriate Base: The reaction requires a strong, non-nucleophilic base. Sodium hydride (NaH) is often superior to alkoxides like sodium methoxide (NaOMe) as it avoids potential transesterification side reactions. Critically, you must use at least two equivalents of the base. The first equivalent deprotonates the α-carbon to initiate cyclization, and the second deprotonates the resulting β-keto ester, which is more acidic than the starting material.[5] This second deprotonation forms a stable sodium salt, driving the reaction equilibrium forward and preventing the retro-Dieckmann reaction.[2]

  • Suboptimal Reaction Conditions:

    • Solvent: The reaction must be conducted in a dry, aprotic solvent like toluene or xylene.[5] The high boiling points of these solvents allow for the necessary heating to drive the reaction to completion.

    • Temperature: While heating is necessary, excessive temperatures or prolonged reaction times after completion can promote side reactions. Monitoring the reaction by TLC or GC/MS is crucial. A typical approach is to reflux for 2-4 hours.[5]

    • High Dilution: Running the reaction under high-dilution conditions can favor the desired intramolecular cyclization over intermolecular Claisen-type polymerizations, which can be a significant source of side products.[5]

  • Improper Work-up: The work-up must be performed carefully to avoid cleaving the newly formed ring. The reaction mixture should be cooled significantly before quenching. The quenching and acidification step should be done slowly with cooling (e.g., in an ice bath), as the neutralization is exothermic.[2] A rapid temperature increase during acidification can provide the energy needed for the retro-Dieckmann reaction to occur.

Troubleshooting Flowchart: Low Dieckmann Yield

G Start Low Yield from Dieckmann Step Q_Base Did you use >= 2 eq. of strong, dry base (e.g., 60% NaH)? Start->Q_Base A_Base_No Action: Re-run reaction with 2.2 eq. of fresh NaH. Ensure anhydrous conditions. Q_Base->A_Base_No No Q_Dilute Was the reaction run at high dilution (e.g., <0.1 M)? Q_Base->Q_Dilute Yes A_Dilute_No Action: Increase solvent volume to favor intramolecular reaction and minimize polymerization. Q_Dilute->A_Dilute_No No Q_Workup Was the reaction quenched and acidified at low temp (e.g., 0-10 °C)? Q_Dilute->Q_Workup Yes A_Workup_No Action: Cool reaction mixture thoroughly before adding acid. Add acid slowly with external cooling. Q_Workup->A_Workup_No No End Re-evaluate starting material purity and reaction monitoring. Q_Workup->End Yes

Caption: A decision tree for troubleshooting the Dieckmann condensation step.

Problem Area 2: Hydrolysis & Decarboxylation (Stage 3)

Q: The hydrolysis and decarboxylation step seems inefficient. How can I ensure complete conversion?

A: This step uses a strong acid, typically concentrated HCl, and heat to simultaneously hydrolyze the ester and remove the carboxyl group as CO₂.[7] Incomplete reaction is usually due to insufficient acid or inadequate heating.

  • Acid Concentration: Use a significant excess of concentrated hydrochloric acid. This not only catalyzes the reaction but also ensures the piperidone product remains protonated and soluble in the aqueous medium.

  • Reflux Conditions: The mixture must be heated to a vigorous reflux and maintained there for several hours. The evolution of CO₂ gas is a good indicator that the decarboxylation is proceeding. The reaction is typically complete when gas evolution ceases.

Problem Area 3: Isolation and Purification (Stage 4)

Q: After basification, my product is a dark oil that is difficult to extract and purify. How can I improve the isolation?

A: This is a very common issue. The crude free-base piperidone can be oily and contain basic impurities from side reactions.

  • Basification and Extraction: After the acidic hydrolysis, cool the reaction mixture before carefully basifying with a strong base like NaOH or KOH to a high pH (>12). Ensure the mixture remains cool during this exothermic process. Extract the liberated free-base amine into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Direct Conversion to Hydrochloride: Instead of attempting to purify the free-base oil by chromatography or distillation, it is often more efficient to convert it directly to the hydrochloride salt. After extracting the free base and drying the organic layer, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol (IPA) or diethyl ether.[8] The hydrochloride salt should precipitate out of the solution.

Q: My hydrochloride salt will not crystallize, or it "oils out." What can I do?

A: Oiling out during crystallization is a sign of impurities or an inappropriate solvent system.[5]

  • Purity Check: An impure free base will often yield an impure salt that resists crystallization. Before salt formation, try washing the organic extract of the free base with brine to remove water-soluble impurities. You can also pass the solution through a small plug of silica gel to remove polar, colored impurities.

  • Solvent System: The choice of solvent for precipitation is critical. Isopropanol is often a good choice.[8] If the product oils out, try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or heptane dropwise to the IPA solution to induce crystallization.

  • Recrystallization: Once you have a solid, even if it's crude, recrystallization is the best method for purification. A common and effective solvent system for piperidone hydrochlorides is a mixture of methanol and isopropanol or ethanol and ethyl acetate.[4][6] Dissolve the crude solid in a minimum amount of the more polar solvent (e.g., methanol) while warm, then slowly add the less polar solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Optimized Experimental Protocols

The following protocols are designed as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: One-Pot Synthesis of 2-Isopropylpiperidin-4-one Free Base
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Isopropylamine1.059.11(e.g., 5.91 g)
Methyl Acrylate2.186.09(e.g., 18.1 g)
Sodium Hydride (60%)2.240.00(e.g., 8.80 g)
Toluene (Anhydrous)--400 mL
Conc. HCl (37%)Excess-100 mL
Sodium HydroxideExcess-(for work-up)

Methodology:

  • Michael Addition: To a round-bottom flask, add isopropylamine and slowly add methyl acrylate dropwise at room temperature with stirring. The reaction is exothermic. Maintain the temperature below 40°C. After the addition is complete, stir for 1 hour at room temperature to form the intermediate diester.

  • Dieckmann Condensation:

    • In a separate, larger, oven-dried flask equipped with a reflux condenser and a nitrogen inlet, suspend sodium hydride (2.2 eq.) in anhydrous toluene.

    • Slowly add the crude diester from Step 1 to the NaH suspension dropwise at room temperature. Hydrogen gas will evolve.

    • Once the addition is complete and gas evolution has subsided, heat the mixture to reflux for 3 hours. Monitor by TLC (e.g., 1:1 Hexanes:EtOAc).

    • Cool the reaction mixture to 0°C in an ice bath.

  • Hydrolysis & Decarboxylation:

    • Very slowly and carefully quench the reaction by adding water, followed by concentrated HCl (excess). This step is highly exothermic and releases gas.

    • Heat the biphasic mixture to reflux and maintain for 4-6 hours, or until CO₂ evolution ceases.

    • Cool the mixture to room temperature. Separate the aqueous layer.

  • Isolation:

    • Cool the acidic aqueous layer to 0°C and slowly basify with 50% NaOH solution until pH > 12, keeping the temperature below 20°C.

    • Extract the aqueous layer 3 times with dichloromethane (DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-isopropylpiperidin-4-one free base as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Salt Formation: Dissolve the crude free-base oil from Protocol 1 in a minimal amount of isopropanol (IPA). Cool the solution in an ice bath.

  • Slowly add a solution of concentrated HCl in IPA (or bubble dry HCl gas) until the solution is acidic (test with pH paper).

  • Stir the mixture at 0°C for 1 hour. If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the resulting solid by vacuum filtration, washing the filter cake with cold IPA followed by cold diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimum of hot methanol. Slowly add ethyl acetate until the solution just becomes turbid. Add a few drops of methanol to re-clarify and then allow the solution to cool slowly to room temperature, and finally in a refrigerator, to form pure crystals.

  • Filter the pure crystals and dry under vacuum.

References

  • Unattributed. (n.d.). Piperidine Synthesis.
  • Wang, Q., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Marson, C. M., et al. (n.d.).
  • Charette, A. B., et al. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society.
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Unattributed. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines.
  • Forum Discussion. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.
  • Micovic, V. D. (2007).
  • Reddit Forum. (2021).
  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Synthesis of 4-piperidones. Organic Chemistry Portal.
  • BenchChem. (2025). Overcoming challenges in the stereoselective synthesis of (2S,4R)
  • Ramalingam, A. (2021).
  • CN100488949C. (n.d.). Synthesis process of N-sustituent-4-piperidyl alcohol.
  • WO2022195497A1. (n.d.). A process for the preparation of 4-piperidone hcl hydrate.
  • Li, J., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules.

Sources

Technical Support Center: Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Isopropylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and resolving challenges to ensure a successful and efficient synthesis.

Introduction to the Synthetic Challenge

The synthesis of 2-substituted piperidin-4-ones, such as 2-Isopropylpiperidin-4-one, presents unique challenges, primarily in controlling regioselectivity and minimizing side reactions. The introduction of an isopropyl group at the C-2 position can sterically influence the reaction pathways, leading to specific byproducts. This guide will focus on a common and plausible synthetic strategy, the intramolecular Dieckmann condensation, to illustrate potential pitfalls and their solutions.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 2-Isopropylpiperidin-4-one

Question: My Dieckmann condensation reaction is resulting in a very low yield of the target cyclic β-keto ester. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Dieckmann condensation for this specific target molecule can often be attributed to several factors, primarily competing side reactions and suboptimal reaction conditions.

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Intermolecular Condensation Instead of the desired intramolecular cyclization, two molecules of the diester precursor can react with each other, leading to linear dimers or polymers. This is a common side reaction in Dieckmann condensations.[1][2]High Dilution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This favors the intramolecular reaction by decreasing the probability of two different molecules encountering each other. A syringe pump for the slow addition of the diester to the base is highly recommended.
Steric Hindrance from the Isopropyl Group The bulky isopropyl group at the C-2 position can sterically hinder the cyclization process, slowing down the desired intramolecular reaction and allowing side reactions to become more prominent.Stronger, Sterically Hindered Base: Consider using a stronger, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., -78 °C). These bases can efficiently deprotonate the α-carbon without adding to the steric congestion around the reaction center.[1]
Retro-Dieckmann Reaction The cyclic β-keto ester product can undergo a base-catalyzed ring-opening reaction, especially if the product is not stabilized.[3]Controlled Reaction Time & Quenching: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Acidic work-up will neutralize the base and prevent the reverse reaction. The product is more stable once protonated.
Incorrect Base/Solvent Combination The choice of base and solvent is critical. For instance, using sodium ethoxide in ethanol can lead to transesterification if your starting material is not an ethyl ester.Matching Alkoxide Base: If using an alkoxide base, ensure it matches the ester group of your starting material (e.g., sodium methoxide for methyl esters). Aprotic solvents like THF or toluene are generally preferred to minimize side reactions.[1]
Issue 2: Presence of Multiple Unexpected Byproducts in the Crude Product

Question: My crude NMR spectrum shows a complex mixture of products, and I am struggling to identify the major impurities. What are the likely side reactions occurring?

Answer:

The presence of multiple byproducts suggests that several competing reaction pathways are at play. Understanding these pathways is key to mitigating their formation.

Potential Side Reactions & Identification:

  • Enamine Formation: The product, 2-Isopropylpiperidin-4-one, can react with any remaining primary or secondary amine precursors or byproducts to form enamines. This is especially prevalent if the reaction is not worked up promptly and under acidic conditions.

  • Over-Alkylation (if applicable to the precursor synthesis): If the synthesis of the diester precursor involves an alkylation step, over-alkylation can lead to impurities that carry through to the final product.

  • Isomerization: The stereocenter at the C-2 position can be prone to epimerization under basic conditions, leading to a mixture of diastereomers if other stereocenters are present.

Troubleshooting Workflow for Byproduct Formation:

Reaction_Pathway cluster_0 Main Synthetic Route cluster_1 Potential Side Reactions Start Isopropylamine + 2x Methyl Acrylate Diester Diester Precursor Start->Diester Michael Addition Cyclization Dieckmann Condensation Diester->Cyclization Side_Reaction_1 Intermolecular Condensation Diester->Side_Reaction_1 [High Concentration] Keto_Ester Cyclic β-Keto Ester Cyclization->Keto_Ester Decarboxylation Hydrolysis & Decarboxylation Keto_Ester->Decarboxylation Side_Reaction_3 Epimerization Keto_Ester->Side_Reaction_3 [Strong Base/Heat] Free_Base 2-Isopropylpiperidin-4-one Decarboxylation->Free_Base HCl_Salt 2-Isopropylpiperidin-4-one HCl Free_Base->HCl_Salt HCl Addition Side_Reaction_2 Enamine Formation Free_Base->Side_Reaction_2 [Presence of Amine]

Sources

Technical Support Center: Optimizing Reaction Time in 2-Isopropylpiperidin-4-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropylpiperidin-4-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, with a specific focus on minimizing reaction time while maximizing yield and purity. We will delve into the common challenges encountered during this synthesis, providing scientifically-grounded troubleshooting advice and validated experimental protocols.

Section 1: Understanding the Core Synthesis: The Dieckmann Cyclization Pathway

The most established and versatile route to 2-substituted-4-piperidones, including the target compound, is a multi-step process centered around the Dieckmann cyclization.[1] This intramolecular condensation reaction is powerful but notoriously sensitive to reaction parameters, which directly impacts reaction time and overall success.[2]

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow A Stage 1: Precursor Synthesis (Double Michael Addition) B Stage 2: Dieckmann Cyclization (Key Ring-Forming Step) A->B Diester Intermediate C Stage 3: Hydrolysis & Decarboxylation (Final Product Formation) B->C β-Keto Ester Intermediate

Caption: Overall workflow for 2-Isopropylpiperidin-4-one synthesis.

The core of this process, the Dieckmann cyclization, is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a cyclic β-keto ester.[3] Understanding this mechanism is critical for troubleshooting, as it reveals the key points of failure and optimization.

Dieckmann_Mechanism cluster_main Dieckmann Cyclization Mechanism START Diester Precursor ENOLATE Enolate Formation (Rate-Influencing) START->ENOLATE + Base (-BH) CYCLIZATION Intramolecular Nucleophilic Attack ENOLATE->CYCLIZATION Ring Closure INTERMEDIATE Tetrahedral Intermediate CYCLIZATION->INTERMEDIATE ELIMINATION Elimination of Alkoxide INTERMEDIATE->ELIMINATION - OR' PRODUCT_KETO β-Keto Ester ELIMINATION->PRODUCT_KETO PRODUCT_ENOLATE Product Enolate (Stable) (Irreversible Step) PRODUCT_KETO->PRODUCT_ENOLATE + Base (-BH) Drives Equilibrium

Caption: The mechanism of the Dieckmann cyclization reaction.

Section 2: Frequently Asked Questions (FAQs) - General Principles

Q1: What are the most critical parameters influencing the reaction time of the Dieckmann cyclization step?

The reaction time is a function of several interdependent variables. The four most critical are:

  • Choice and Stoichiometry of the Base: The base must be strong enough to deprotonate the α-carbon of the ester. Sodium hydride (NaH) is common, but others like sodium tert-butoxide (NaOtBu) can also be effective.[2] Crucially, at least two equivalents of the base are often necessary because the resulting β-keto ester product is more acidic than the starting diester, and its deprotonation drives the reaction to completion.[2][4]

  • Solvent: Aprotic, non-polar solvents like toluene, xylene, or benzene are standard.[2][4] The solvent choice impacts the solubility of the intermediates and the reaction temperature (if running at reflux).

  • Temperature: While some procedures run at room temperature for extended periods (24-72 hours), others use elevated temperatures to accelerate the reaction.[2] However, excessive heat can promote side reactions, including the retro-Dieckmann reaction, which breaks the newly formed ring.[2]

  • Concentration (Dilution): The Dieckmann cyclization is an intramolecular reaction. To favor this over intermolecular polymerization (which leads to oils and low yields), high-dilution conditions are often essential.[2][4]

Q2: How does extending the reaction time impact my final product?

Extending reaction time is a double-edged sword. Initially, it allows for greater conversion of the starting material to the product, increasing yield.[5] However, prolonged exposure to strong bases and elevated temperatures can lead to the degradation of the product or the formation of side products.[2] It is crucial to monitor the reaction (e.g., by TLC or GC/MS) to find the optimal endpoint where the starting material is consumed, but product degradation has not significantly begun.

Section 3: Troubleshooting Guide - Optimizing the Dieckmann Cyclization

This section addresses specific issues encountered during the cyclization step, providing causal explanations and actionable solutions to reduce reaction time and improve outcomes.

Issue 1: The reaction is extremely slow or stalls completely.

  • Question: "My reaction has been running for over 24 hours with NaH in toluene, but TLC analysis shows a majority of unreacted starting material. How can I speed this up?"

  • Analysis & Solution: This is a common issue pointing to problems with activation energy or reagent activity.

    • Inactive Base: Sodium hydride is notoriously sensitive to moisture and can lose activity over time. The grey, powdered form should be used, and its container should be flushed with inert gas. You may need to use a fresh bottle of NaH.[4]

    • Insufficient Base: As the β-keto ester product is acidic, it will consume a full equivalent of base. Failure to use at least two equivalents of NaH can cause the reaction to stall once a certain amount of product is formed.[2]

    • Temperature Too Low: While the reaction can proceed at room temperature, it may be impractically slow. A gentle increase in temperature can significantly accelerate the rate-determining ring-closure step.[2]

    • Troubleshooting Protocol: In a properly set up, inert atmosphere reaction, if stalling occurs, try slowly warming the reaction mixture to 40-50 °C for several hours. Monitor by TLC. If no change is observed, the issue is likely inactive or insufficient base.

Issue 2: Formation of a viscous oil or polymer instead of the desired product.

  • Question: "After adding my diester to the base, the mixture became a thick, unworkable oil. What went wrong?"

  • Analysis & Solution: This is a classic sign of intermolecular polymerization outcompeting the desired intramolecular cyclization. This occurs when the concentration of the diester is too high, allowing one molecule's enolate to react with the ester of another molecule.

    • Solution: High-Dilution Conditions. The key is to keep the concentration of the reactant low. This is achieved by adding the diester solution very slowly (e.g., via a syringe pump over several hours) to a large volume of the solvent containing the base.[2] This ensures that at any given moment, a molecule is more likely to find its own other end than it is to find another molecule.

Issue 3: Yield decreases after an initial productive period.

  • Question: "The reaction looked promising after 12 hours, with a good product spot on TLC. But after 24 hours, the product spot has faded, and new impurities have appeared. Why am I losing my product?"

  • Analysis & Solution: This strongly suggests product degradation, most likely via the retro-Dieckmann reaction .[2] This equilibrium process is catalyzed by the alkoxide byproduct of the condensation and can be exacerbated by excessive heat or prolonged reaction times.

    • Solution: Careful Monitoring and Temperature Control.

      • Monitor Progress: Run a TLC or GC analysis every 4-6 hours. Once the starting material is consumed, proceed immediately to the workup. Do not let the reaction run unnecessarily overnight if it is already complete.

      • Control Temperature: Avoid excessively high reflux temperatures if possible. A moderate temperature of 50-80 °C is often a good compromise between reaction rate and stability.

Section 4: Optimized Experimental Protocols

The following protocols provide a baseline and an optimized approach for the synthesis, focusing on the critical Dieckmann cyclization and subsequent workup.

Protocol A: Standard Method (Baseline)

This protocol represents a common literature procedure with a longer reaction time.

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) and anhydrous toluene (to achieve a final diester concentration of ~0.1 M).

  • Addition: Slowly add a solution of the diethyl N-isopropyldi(3-propionate) precursor (1.0 eq.) in anhydrous toluene to the stirred NaH suspension at room temperature over 2 hours.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor reaction completion by TLC or GC/MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Separate the layers and acidify the aqueous layer to pH 1-2 with cold, concentrated HCl.

  • Hydrolysis/Decarboxylation: Heat the acidic aqueous solution to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Isolation: Cool the solution, wash with an organic solvent (e.g., ether) to remove non-basic impurities, and then basify the aqueous layer with NaOH. Extract the free base product with dichloromethane, dry over Na₂SO₄, and concentrate. Prepare the hydrochloride salt by dissolving in an appropriate solvent and adding ethereal HCl.

Protocol B: Optimized, Time-Efficient Method

This protocol incorporates troubleshooting strategies to reduce the overall reaction time.

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (2.2 eq., fresh, 60% dispersion) and anhydrous toluene (to achieve a final diester concentration of ~0.05 M - high dilution).

  • Addition: Heat the toluene/NaH suspension to 60 °C. Using a syringe pump, add a solution of the diethyl N-isopropyldi(3-propionate) precursor (1.0 eq.) in anhydrous toluene over a period of 4-6 hours.

  • Reaction: Maintain the reaction temperature at 60 °C and stir for an additional 6-12 hours after the addition is complete. Monitor closely for the disappearance of starting material.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench by slowly adding the reaction mixture to a vigorously stirred, cold (0 °C) solution of 6M HCl. This combines quenching and acidification in a controlled manner to minimize retro-Dieckmann cleavage.[2]

  • Hydrolysis/Decarboxylation: Gently heat the acidic solution to 80-90 °C for 2-4 hours until CO₂ evolution ceases.

  • Isolation: Follow the isolation procedure from Protocol A.

Section 5: Data Summary & Comparison

The following table summarizes the key differences and expected outcomes of the two protocols.

ParameterProtocol A: Standard MethodProtocol B: Optimized MethodRationale for Optimization
Concentration ~0.1 M~0.05 M (High Dilution)Minimizes intermolecular polymerization, improving yield and purity.[2][4]
Temperature Room Temperature60 °C (during and after addition)Accelerates the rate of cyclization, significantly reducing reaction time.[2]
Addition Method Manual, over 2 hoursSyringe Pump, over 4-6 hoursEnsures true high-dilution conditions are maintained throughout the addition.
Total Reaction Time 24 - 48 hours10 - 18 hoursThe combination of higher temperature and controlled addition accelerates the reaction.
Workup Sequential Quench & AcidifyDirect Quench into AcidMore efficient and minimizes product degradation by limiting exposure to base.
Expected Yield 40 - 60%60 - 75%Improved conditions reduce side reactions and degradation pathways.
Key Challenge Very long reaction time; potential for stalling.Requires more precise control (syringe pump, stable heating).The trade-off for speed is the need for more specialized equipment and control.

Section 6: References

  • The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Publications. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International. [Link]

  • A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Experimental Help for Dieckmann Condensation. Reddit. [Link]

  • How does reaction time impact synthetic product purity and yield? Biotage. [Link]

Sources

Degradation of 2-Isopropylpiperidin-4-one hydrochloride and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Isopropylpiperidin-4-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and proper handling of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly-closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, refrigeration (2-8°C) is recommended.[3] It is crucial to keep it away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.[2]

Q2: I've noticed the color of my compound has changed from white to off-white/yellow. Is it still usable?

A2: A change in color is a common indicator of degradation. While the compound may not be completely degraded, its purity is compromised. This can significantly impact experimental outcomes, leading to inconsistent results, unexpected side reactions, or lower yields. We strongly recommend using a fresh, pure sample and investigating the cause of degradation (e.g., improper storage, exposure to light or air) to prevent recurrence.

Q3: What are the primary safety precautions I should take when handling this compound?

A3: Always handle this compound in a well-ventilated area or fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid creating dust and prevent contact with skin and eyes.[2] In case of accidental contact, wash the affected area thoroughly with water.[3]

In-Depth Troubleshooting Guide

Q4: My HPLC/LC-MS analysis shows unexpected peaks that are not present in the reference standard. What could be the cause?

A4: The appearance of new peaks in your chromatogram is a strong indication that the compound is degrading under your storage or experimental conditions.[4] Piperidinone derivatives are susceptible to several degradation pathways.[4][5] To confirm this, you should perform a forced degradation study to see if the retention times of the generated degradants match the unexpected peaks in your analysis.[4][6] This will help you identify the specific stress factor (e.g., pH, temperature, light) causing the issue.

Q5: My reaction yield is significantly lower than expected, and purification is difficult due to numerous side products. Could this be related to the stability of the starting material?

A5: Absolutely. Using a partially degraded starting material can introduce impurities that either fail to react or participate in unintended side reactions, leading to a complex product mixture and reduced yield. Before starting a critical synthesis, it is best practice to confirm the purity of your this compound using a suitable analytical method like HPLC or NMR. If degradation is suspected, purify the starting material or use a new batch.

Q6: I am running a reaction in a basic solution and observing rapid decomposition of my starting material. Why is this happening?

A6: this compound is the salt form of a secondary amine, making it more stable in slightly acidic to neutral conditions. Adding a strong base will deprotonate the hydrochloride, forming the free base.[2] This free secondary amine is more nucleophilic and significantly more susceptible to oxidative degradation, especially if dissolved oxygen or catalytic metal ions are present in your reaction mixture.[4][7][8] Furthermore, certain reactions involving ketones and amines are highly pH-dependent and can lead to undesired pathways under strongly basic conditions.[9] Consider adjusting the pH or protecting the amine group if the reaction chemistry allows.[10]

Understanding the Degradation Pathways

The chemical structure of 2-Isopropylpiperidin-4-one, featuring a secondary amine and a ketone within a piperidine ring, presents several vulnerabilities to degradation.

  • Oxidative Degradation : The secondary amine is a prime target for oxidation. This can be triggered by atmospheric oxygen, residual peroxides in solvents, or trace metal ion contaminants (e.g., Fe²⁺, Cu²⁺) which can catalyze the process.[7][8] Oxidation can lead to the formation of N-oxides or even C-N bond cleavage, resulting in ring-opening products.[4][11]

  • Photodegradation : The ketone functional group is a chromophore that can absorb UV light. This can lead to photochemical reactions, such as photoreduction, especially in the presence of a hydrogen donor like an alcohol solvent or the amine itself.[12][13][14] This pathway often proceeds through radical intermediates, which can lead to a variety of complex degradation products.[4][15]

  • Thermal Degradation : At elevated temperatures, piperidine derivatives can undergo thermal decomposition.[16][17] Studies on related compounds show that degradation can become significant at temperatures above 135°C, potentially involving ring-opening Sɴ2 substitution reactions.[7][18]

  • pH-Mediated Degradation : As discussed in the troubleshooting section, the stability of the compound is pH-dependent. While generally stable under neutral and acidic conditions, the free base form generated under alkaline conditions is more reactive and prone to degradation. Extreme pH combined with heat can also promote hydrolysis or other complex reactions.[19][20]

Caption: Potential degradation pathways for 2-Isopropylpiperidin-4-one.

Key Experimental Protocols

To proactively understand the stability of your compound, a forced degradation study is essential.[21] This involves subjecting the compound to harsh conditions to intentionally produce degradants, which is critical for developing a stability-indicating analytical method.[22]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store an unstressed control sample at 2-8°C protected from light.

    • Acid Hydrolysis: Use 1 N HCl. Heat at 80°C for 24 hours.[23][24]

    • Base Hydrolysis: Use 0.1 N NaOH. Keep at room temperature for 24 hours.[4]

    • Oxidation: Use 3% H₂O₂. Keep at room temperature for 8 hours.[4]

    • Thermal Degradation: Heat a solution and a solid sample in an oven at 105°C for 48 hours.[24]

    • Photolytic Degradation: Expose a solution and a solid sample to light in a photostability chamber as per ICH Q1B guidelines.[4]

  • Sample Preparation for Analysis: At the end of the exposure period, cool the samples to room temperature. Neutralize the acidic and basic samples before dilution. Dilute all samples (including the control) to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). A diode array detector (DAD) is recommended to check for peak purity.[25]

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[21][26]

  • Column and Mobile Phase Screening: Start with a robust column, such as a C18, and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using a buffer (e.g., phosphate, acetate).[27] Gradient elution is typically required to separate all components.[26]

  • Method Optimization: Inject the mixture of stressed samples from the forced degradation study. Optimize the gradient, flow rate, and temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.

  • Detection: Use a UV detector at a wavelength where the parent compound and known impurities have good absorbance. A DAD allows for the assessment of peak purity.

  • Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the method's ability to resolve the main peak from all degradation products.[28]

Illustrative Data

The following table shows hypothetical data from a forced degradation study on this compound, analyzed by a validated stability-indicating HPLC method.

Stress ConditionDurationTemperature% Assay of Parent Compound% Total DegradationNumber of Degradants Detected
Control 48 hr5°C99.8%0.2%0
Acid (1N HCl) 24 hr80°C95.2%4.6%1
Base (0.1N NaOH) 24 hr25°C82.5%17.3%3
**Oxidative (3% H₂O₂) **8 hr25°C79.1%20.7%4
Thermal (Solid) 48 hr105°C91.7%8.1%2
Photolytic (Solid) 7 days25°C94.3%5.5%2

This data is for illustrative purposes only and must be confirmed experimentally.[25] The results clearly indicate susceptibility to oxidative and basic conditions, highlighting the need for careful handling and storage.

References

  • Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Universitas Pendididkan Indonesia Journals. [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2379-2382. [Link]

  • Freeman, S. A. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Kumar, D., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Sten-Ake, A., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Gaddey, P. K., & Sundararajan, R. (2023). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Asian Journal of Chemistry. [Link]

  • Rochelle, G. T., et al. (2012). Oxidation inhibitors for amine degradation.
  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Safe handling of hazardous drugs. PubMed Central. [Link]

  • Arshad, M., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Bachmann, W. E. (1931). The Photochemical Reduction of Ketones to Hydrols. Journal of the American Chemical Society. [Link]

  • Chen, X., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. National Energy Technology Laboratory. [Link]

  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • de Freitas, R. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Kumar, V. V., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica. [Link]

  • Gupta, A., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Invention Today. [Link]

  • Gorniak, A., et al. (2020). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • LibreTexts Chemistry. (2021). 12.7: Reactions of Aldehydes and Ketones with Amines. [Link]

  • Rakić, T., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals. [Link]

  • ASEAN. (2014). ASEAN Guideline on Stability Study of Drug Product. [Link]

  • Allen, L. V. (2017). Compatibility and Stability of Drug Products and Preparations. ResearchGate. [Link]

  • Wagner, P. J. (2005). Photochemistry of ketones and aldehydes. ResearchGate. [Link]

  • Shah, R. P., & Sahu, A. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Journal of Chemistry. [Link]

  • Stability of extemporaneously compounded amiloride nasal spray. ResearchGate. [Link]

Sources

Technical Support Center: 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Isopropylpiperidin-4-one hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your research and development activities. As Senior Application Scientists, we have synthesized the available technical information and field-proven insights to help you navigate the complexities of handling this compound.

Introduction: Understanding the Molecule

This compound is a versatile building block in medicinal chemistry. Its structure, featuring a secondary amine within a piperidone ring and a bulky isopropyl group, presents unique stability considerations. The hydrochloride salt form generally enhances solubility and stability; however, the inherent reactivity of the amine and ketone functionalities can lead to degradation under various experimental and storage conditions. This guide will explore these potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place. The recommended storage temperature is typically 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

Q2: I've noticed the color of my this compound has changed from white to a yellowish tint. What could be the cause?

A2: A color change is often an indicator of degradation. This could be due to several factors, including:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of colored impurities. This is often accelerated by exposure to air and light.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation products.[1][2][3] It is recommended to store the compound in amber or opaque containers.

  • Contamination: Contamination from improper handling or storage can also lead to discoloration.

If you observe a color change, it is highly recommended to re-analyze the material for purity before use.

Solution Stability

Q3: What is the stability of this compound in different solvents and pH ranges?

A3: The stability of this compound in solution is highly dependent on the solvent and pH.[4][5][6]

  • pH: The compound is most stable in acidic to neutral pH ranges (pH 4-7). In basic conditions (pH > 8), the free base form is generated, which is more susceptible to oxidation and other degradation pathways.[7] Acidic conditions can catalyze hydrolysis of any potential ester impurities, but the piperidone ring itself is generally stable to acid-catalyzed hydrolysis under typical experimental conditions.

  • Solvents: Protic solvents like water and methanol can participate in degradation reactions, especially at elevated temperatures. Aprotic solvents are generally preferred for long-term solution storage, if solubility permits. Always prepare solutions fresh whenever possible.

Q4: I am observing unexpected peaks in my HPLC analysis of a solution of this compound that has been stored for a few days. What could these be?

A4: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Potential degradation pathways in solution include:

  • Oxidation: The secondary amine can be oxidized to the corresponding N-oxide or other related species.

  • Dimerization/Oligomerization: Aldol-type condensation reactions catalyzed by trace amounts of acid or base can occur, leading to dimers or higher-order oligomers.

  • Solvent Adducts: In reactive solvents, the compound may form adducts.

It is advisable to perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.[8][9][10][11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of reaction yields.

  • Variable biological assay results.

  • Presence of unexpected side products.

Potential Cause: Degradation of the this compound starting material. The purity of your starting material may be compromised before the experiment begins.

Troubleshooting Workflow:

start Inconsistent Results Observed check_purity Verify Purity of Starting Material (e.g., HPLC, NMR) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Repurify or Obtain New Batch purity_ok->repurify No investigate_storage Investigate Storage Conditions (Temperature, Light, Atmosphere) purity_ok->investigate_storage Yes repurify->check_purity storage_ok Storage Conditions Optimal? investigate_storage->storage_ok adjust_storage Adjust Storage: - Store at 2-8°C - Protect from light - Use inert atmosphere storage_ok->adjust_storage No investigate_handling Review Handling Procedures (e.g., weighing, solvent exposure) storage_ok->investigate_handling Yes problem_solved Problem Resolved adjust_storage->problem_solved handling_ok Handling Procedures Appropriate? investigate_handling->handling_ok adjust_handling Refine Handling: - Minimize exposure to air - Use fresh, dry solvents handling_ok->adjust_handling No handling_ok->problem_solved Yes adjust_handling->problem_solved

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Degradation During a Reaction

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, difficult-to-separate byproducts.

  • Reaction mixture changes color unexpectedly.

Potential Causes:

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperature, extreme pH, strong oxidants) can degrade the piperidone core.

  • Reagent Incompatibility: Certain reagents may react with the this compound.

Preventative Measures and Solutions:

Reaction Condition Potential Issue Recommended Action
High Temperature Thermal degradation.[12][13][14]Use the lowest effective reaction temperature. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.
Strongly Basic (pH > 9) Promotes oxidation and self-condensation.Use milder, non-nucleophilic organic bases (e.g., DIPEA, triethylamine). If an inorganic base is required, use it at low temperatures and for the shortest possible duration.
Strongly Acidic (pH < 2) Potential for unforeseen side reactions, though the core is generally stable.Use the minimum amount of acid required. Consider using milder acidic catalysts.
Oxidizing Agents Oxidation of the secondary amine.Protect the amine group before introducing the oxidant if the reaction chemistry allows. Use selective oxidizing agents.
Photochemical Reactions Light-induced degradation.[1][2][3][15][16]Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using amber glassware).

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the purity of this compound and monitoring its stability over time.[17][18][19][20][21]

Objective: To develop an HPLC method that separates the parent compound from its potential degradation products.

Step-by-Step Methodology:

  • Forced Degradation Study:

    • Prepare solutions of this compound (approx. 1 mg/mL) in:

      • 0.1 M HCl (Acidic hydrolysis)

      • 0.1 M NaOH (Basic hydrolysis)

      • 3% H₂O₂ (Oxidative degradation)

      • Water (Neutral hydrolysis)

    • Expose these solutions to elevated temperatures (e.g., 60°C) for several hours to days.[9][22]

    • For thermal degradation, store the solid compound at a high temperature (e.g., 80°C).[12][13][14]

    • For photodegradation, expose a solution and the solid compound to a light source according to ICH Q1B guidelines.[1][2][3]

    • Analyze samples at various time points to achieve a target degradation of 5-20%.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase:

      • A: 0.1% Formic acid or trifluoroacetic acid in water (to ensure the amine is protonated and improve peak shape).

      • B: Acetonitrile or Methanol.

    • Gradient Elution: Start with a shallow gradient to resolve closely eluting impurities. A typical gradient might be 5-95% B over 20-30 minutes.

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have absorbance (e.g., 210-230 nm).

    • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

Data Presentation:

Stress Condition Expected Degradation Pathway Potential Products
Acidic/Basic Hydrolysis Generally stable, but impurities could hydrolyze.Dependent on impurities present.
Oxidation (H₂O₂) Oxidation of the secondary amine.N-oxide derivative.
Thermal Ring opening or other complex rearrangements.Various fragmentation products.
Photolytic Radical-mediated reactions.Complex mixture of products.
Protocol 2: Protective Group Strategy for Amine Reactivity

In multi-step syntheses, protecting the secondary amine can prevent unwanted side reactions.

Objective: To temporarily block the reactivity of the secondary amine.

Workflow Diagram:

start 2-Isopropylpiperidin-4-one Hydrochloride protection Protection Step (e.g., Boc, Cbz) start->protection reaction Desired Reaction at Another Functional Group protection->reaction deprotection Deprotection Step reaction->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for a protective group strategy.

Common Protecting Groups for Secondary Amines:

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)

Example Protocol (Boc Protection):

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride and free the secondary amine.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction mixture to isolate the N-Boc protected product.

  • Proceed with the desired synthetic transformations.

  • Deprotect the N-Boc group using an appropriate acidic condition to yield the final product.

References

  • ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved January 6, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 6, 2026, from [Link]

  • Abdel-Moety, E. M., Al-Ghobashy, M. A., & El-Din, M. K. S. (2014). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. Journal of Saudi Chemical Society, 18(5), 500-508. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Tanaka, H., Hirano, D., & Nishikawa, M. (2019). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 9(56), 32588-32594. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 24-35. [Link]

  • Patel, Y. P., & Kumar, D. S. (2019). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 4(7), 1-15. [Link]

  • A review article – development of forced degradation and stability indicating studies for drug substance and drug product. (2021). International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]

  • Tomaszewska, M., & Drabik, E. (2019). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 24(18), 3369. [Link]

  • Avdović, E., Cvetković, T., & Nikolić, G. M. (2021). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 26(21), 6688. [Link]

  • Sotor, M., & Polanski, J. (2018). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 25(28), 27745-27763. [Link]

  • Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. (2019). Retrieved from [Link]

  • Pérez-Parada, A., Agüera, A., & Fernández-Alba, A. R. (2015). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 22(11), 8493-8503. [Link]

  • G, J., S, S., & P, S. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4344-4352. [Link]

  • Patel, D. B., & Patel, N. J. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Lignocaine HCl and Nifedipine. Journal of Pharmaceutical Science and Bioscientific Research, 6(3), 346-354. [Link]

  • Eide, I., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(45), 16758-16772. [Link]

  • Wankhede, S. B., & Chitlange, S. S. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 589-598. [Link]

  • d'Hayer, B., Vieillard, V., Astier, A., & Paul, M. (2013). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. Pharmaceutical Analytica Acta, 4(2), 1-7. [Link]

  • Silva, A. C. M., & Ionashiro, M. (2014). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 115(1), 887-892. [Link]

  • Wankhede, S. B., & Chitlange, S. S. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 589-598. [Link]

  • The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. (2024). Water, 16(3), 444. [Link]

  • Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. (2009). Journal of Pharmaceutical Sciences, 98(8), 2847-2858. [Link]

  • Wankhede, S. B., & Chitlange, S. S. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 589-598. [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2021). Polymers, 13(21), 3694. [Link]

  • Huybrechts, T., Hermans, M., Van Hoof, B., Winderickx, G., De Neef, C., Hostyn, S., ... & Vermeulen, W. (2012). Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis. *Journal of Pharmaceutical and Biomedical Analysis, 66, 234-243. [Link]

  • d'Hayer, B., Vieillard, V., Astier, A., & Paul, M. (2013). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. Pharmaceutical Analytica Acta, 4(2), 1-7. [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. [Link]

  • Wankhede, S. B., & Chitlange, S. S. (2021). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Turkish Journal of Pharmaceutical Sciences, 18(5), 589-598. [Link]

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Technical Support Center: Troubleshooting Low Yield in 2-Isopropylpiperidin-4-one Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Isopropylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we will address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields in piperidinone syntheses can often be traced back to a few critical areas. The synthesis of 2-substituted-4-piperidones frequently involves a multi-step process, such as a Dieckmann condensation followed by hydrolysis and decarboxylation.[1][2] Each step presents its own challenges. The most common culprits for low yield are incomplete reactions, competing side reactions, and product degradation.

Troubleshooting Steps:

  • Re-evaluate Your Starting Materials: Ensure the purity of your initial reagents, such as isopropylamine and methyl acrylate (or an equivalent). Contaminants can interfere with the initial Michael addition.

  • Optimize the Dieckmann Condensation: This intramolecular cyclization is a crucial ring-forming step.[2] Its efficiency is highly dependent on the base used and the reaction conditions.

  • Control the Hydrolysis and Decarboxylation: This final step can be harsh and may lead to product degradation if not carefully controlled.

Below is a diagram illustrating the key stages where yield loss can occur.

Caption: Key stages of potential yield loss in the synthesis of 2-Isopropylpiperidin-4-one HCl.

Question 2: I suspect the Dieckmann condensation is the primary source of my low yield. How can I optimize this step?

The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, a critical intermediate in this synthesis.[2][3] The success of this reaction is highly sensitive to the choice of base, solvent, and temperature.

Key Optimization Parameters:

ParameterRecommendationRationale
Base Sodium metal, Sodium hydride (NaH), or Sodium t-butoxide are commonly used.[2]A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester, initiating the cyclization. The choice of base can significantly impact the yield.[2]
Solvent A high-boiling, aprotic solvent such as toluene or xylene is preferred.[2]These solvents allow for the necessary reaction temperatures and are inert to the strong base. Low boiling point solvents may not favor the intramolecular cyclization.[2]
Temperature The reaction often requires heating to reflux to drive the cyclization.[4][5]However, excessively high temperatures can promote side reactions. Careful temperature control is essential.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Prolonged reaction times can sometimes lead to the decomposition of the product.[2]

Troubleshooting Protocol for Dieckmann Condensation:

  • Ensure Anhydrous Conditions: Water will quench the strong base and inhibit the reaction. Dry your solvent and glassware thoroughly.

  • Base Addition: Add the base portion-wise to control the initial exotherm.

  • Substrate Addition: Add the diester substrate slowly to the base/solvent mixture at an appropriate temperature. A rapid addition can lead to side reactions.

  • Monitor Progress: Take aliquots of the reaction mixture at regular intervals to monitor the disappearance of the starting material and the formation of the β-keto ester intermediate by TLC or LC-MS.

Question 3: I am observing multiple spots on my TLC plate after the hydrolysis and decarboxylation step. What are the likely side products and how can I avoid them?

The acidic hydrolysis of the β-keto ester followed by decarboxylation is a common method to obtain the desired 4-piperidone.[1][5] However, the harsh acidic conditions and high temperatures can lead to several side reactions.

Potential Side Reactions and Solutions:

  • Incomplete Decarboxylation: If the reaction is not heated for a sufficient duration, the β-keto ester intermediate may persist.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction for the cessation of CO2 evolution.

  • Formation of α,β-Unsaturated Ketone: Dehydration of the β-hydroxy ketone intermediate (if formed) can lead to an α,β-unsaturated ketone.[3]

    • Solution: Careful control of the reaction temperature and acid concentration can minimize this side reaction.

  • Polymerization: Under strongly acidic conditions, the piperidone product can be susceptible to polymerization.

    • Solution: Use the minimum effective concentration of acid and avoid excessively long reaction times.

The following diagram outlines the desired reaction pathway versus potential side reactions during hydrolysis and decarboxylation.

Hydrolysis_Decarboxylation_Pathway BetaKetoEster β-Keto Ester Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl) BetaKetoEster->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Dehydration Dehydration Hydrolysis->Dehydration Side Reaction (Harsh Conditions) DesiredProduct 2-Isopropylpiperidin-4-one Decarboxylation->DesiredProduct Desired Pathway Incomplete Incomplete Decarboxylation Decarboxylation->Incomplete Side Reaction (Insufficient Time/Heat) UnsaturatedKetone α,β-Unsaturated Ketone Dehydration->UnsaturatedKetone

Caption: Reaction pathways during the hydrolysis and decarboxylation step.

Question 4: My final product, this compound, is difficult to crystallize and purify. What techniques can I use to improve this?

The hydrochloride salt of piperidones can sometimes be challenging to crystallize, leading to an oily product or low purity.[6]

Purification and Crystallization Strategies:

  • Solvent Selection for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.

    • Recommended Solvents: Isopropyl alcohol (IPA), ethanol, or mixtures of ethanol and diethyl ether are often effective for crystallizing piperidone hydrochlorides.[5][6]

  • Control of pH: After the reaction, the pH should be carefully adjusted.

    • Procedure: After hydrolysis and decarboxylation, the reaction mixture is typically basicified to liberate the free base, which is then extracted into an organic solvent. The hydrochloride salt is then precipitated by the addition of HCl (either as a gas or dissolved in a solvent like ether or isopropanol).[7]

  • Recrystallization: If the initial crystalline product is impure, recrystallization is necessary.

    • Technique: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the product is too soluble, a second solvent in which the product is less soluble (an anti-solvent) can be added to induce crystallization.

Step-by-Step Protocol for Hydrochloride Salt Formation and Crystallization:

  • Following the hydrolysis and decarboxylation, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to a pH of approximately 8.5.[8]

  • Extract the free base into a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with brine and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[8]

  • Filter and concentrate the organic solution under reduced pressure.

  • Dissolve the resulting oil or crude solid in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.

  • Slowly add a solution of HCl in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) with stirring until precipitation is complete. Alternatively, HCl gas can be bubbled through the solution.[7]

  • Cool the mixture to induce further crystallization.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

References
  • Technical Support Center: Synthesis of Substituted Piperazinediones. (n.d.). Benchchem.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).
  • Optimization of reaction conditions for 2-Piperidinol synthesis. (n.d.). Benchchem.
  • Piperidine Synthesis. (2025). DTIC.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org.
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2008).
  • 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.
  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. (n.d.). Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016).
  • 2,2-Dipropylpiperidin-1-ium-4-one;chloride. (n.d.). PubChem.
  • A process for the preparation of 4-piperidone hcl hydrate. (n.d.). Google Patents.
  • Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.). Google Patents.
  • Preparation method of high-purity ebastine. (n.d.). Google Patents.

Sources

Byproduct formation in the synthesis of 2-Isopropylpiperidin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Isopropylpiperidin-4-one hydrochloride. Our focus is on anticipating and resolving common issues related to byproduct formation, ensuring high purity and yield. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience.

Section 1: Synthesis of the N-Benzyl Protected Intermediate

A prevalent and robust strategy for synthesizing the target molecule involves the initial preparation of an N-protected precursor, typically N-Benzyl-2-isopropylpiperidin-4-one . This intermediate is commonly synthesized via a tandem Michael addition and Dieckmann condensation sequence, followed by hydrolysis and decarboxylation. The final step involves the hydrogenolytic removal of the benzyl protecting group. This section addresses challenges in the formation of the N-benzyl intermediate.

Diagram: Synthetic Pathway and Key Byproduct Junctions

cluster_0 Step 1: Michael Addition & Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Deprotection & Salt Formation A Benzylamine + Methyl Acrylate B Diester Intermediate (N,N-bis(2-carbomethoxyethyl)benzylamine) A->B Michael Addition C β-ketoester Intermediate B->C Dieckmann Condensation (Base: NaH, t-BuOK) BP1 Intermolecular Dimerization B->BP1 [Side Reaction] BP2 Incomplete Cyclization B->BP2 [Low Yield Cause] D N-Benzyl-2-isopropylpiperidin-4-one C->D Acidic Workup (e.g., aq. HCl, heat) E 2-Isopropylpiperidin-4-one D->E N-Debenzylation (e.g., H₂, Pd/C) BP3 Over-reduction Byproduct (2-Isopropylpiperidin-4-ol) D->BP3 [Side Reaction] BP4 Incomplete Debenzylation D->BP4 [Low Yield Cause] F This compound (Final Product) E->F HCl addition

Caption: Synthetic route to 2-Isopropylpiperidin-4-one HCl highlighting byproduct formation points.

Frequently Asked Questions (FAQs): N-Benzyl Intermediate Synthesis

Question 1: My Dieckmann condensation yield is consistently low, and the crude product is a complex mixture. What are the likely causes?

Answer: Low yields in a Dieckmann condensation for piperidone synthesis typically stem from three primary issues: the choice of base, reaction concentration, and moisture control.

  • Base Selection: The Dieckmann condensation is an intramolecular Claisen condensation.[1][2] The use of a nucleophilic base, such as sodium ethoxide (NaOEt) in ethanol, can lead to competing side reactions like intermolecular condensation or transesterification.

    • Expertise & Experience: We strongly recommend using a non-nucleophilic, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (Kt-BuOK) in an aprotic solvent like THF or toluene.[1] This minimizes side reactions and favors the desired intramolecular cyclization.

  • Reaction Concentration: The Dieckmann condensation is an intramolecular reaction. If the concentration of the starting diester is too high, the probability of intermolecular reactions (dimerization, polymerization) increases significantly, leading to high molecular weight byproducts that are difficult to remove.[1] Always perform this reaction under high-dilution conditions.

  • Moisture Control: All reagents and glassware must be scrupulously dried. Water will quench the strong base and can hydrolyze the ester functionalities of your starting material or product, leading to unwanted carboxylic acid byproducts.

Question 2: My TLC plate after the Dieckmann condensation shows a major spot that is not the desired β-ketoester. What could this byproduct be?

Answer: A common byproduct is the result of intermolecular condensation, especially if reaction concentrations were not kept sufficiently low. Another possibility, if using a base like sodium methoxide, is incomplete reaction or side reactions leading to different cyclized or linear products.[3] You may also be seeing the unreacted diester starting material if the reaction did not go to completion.

Byproduct TypeProbable CauseAnalytical Signature (LC-MS)
Dimerized Product High reaction concentrationM+H peak at ~2x the mass of the starting diester
Unreacted Diester Insufficient base, low temperature, short reaction timeM+H peak corresponding to the starting diester
Hydrolyzed Diester Presence of water in the reactionM+H peak corresponding to the diacid or mono-acid

Troubleshooting Guide: Optimized Dieckmann Condensation Protocol

This protocol is designed to minimize byproduct formation during the synthesis of the N-benzyl protected intermediate.

Protocol Steps:

  • Preparation (Moisture Control is Critical):

    • Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

    • Dissolve the starting diester (e.g., prepared from benzylamine and methyl acrylate[4][5]) in anhydrous toluene (approx. 0.1 M concentration).

  • Base Addition:

    • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, ~1.3 equivalents) in anhydrous toluene in the reaction flask.

    • Expert Insight: The use of NaH is advantageous as the only byproduct is hydrogen gas, which bubbles out of the reaction.[6]

    • Slowly add the diester solution from the dropping funnel to the NaH suspension over 2-3 hours at reflux.

    • Causality: A slow addition rate maintains a low instantaneous concentration of the diester, which is crucial for favoring the intramolecular cyclization over intermolecular dimerization.[7]

  • Reaction Monitoring:

    • Allow the reaction to stir at reflux for 2-4 hours after the addition is complete.

    • Monitor the reaction by TLC (Thin Layer Chromatography). The disappearance of the starting diester spot indicates completion.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very carefully and slowly quench the excess NaH by adding acetic acid until gas evolution ceases, followed by the addition of water.

    • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).[8]

  • Hydrolysis and Decarboxylation:

    • The crude β-ketoester is typically not isolated. The organic extract is concentrated, and the residue is refluxed with aqueous hydrochloric acid (e.g., 6M HCl) for several hours to effect both hydrolysis and decarboxylation, yielding N-Benzyl-2-isopropylpiperidin-4-one.[9]

Section 2: Troubleshooting the N-Debenzylation and Salt Formation

The final step is the removal of the N-benzyl group, most commonly via catalytic hydrogenation, followed by conversion to the hydrochloride salt.

Frequently Asked Questions (FAQs): Debenzylation & Salt Formation

Question 3: My N-debenzylation reaction is very slow or incomplete, even with a Pd/C catalyst.

Answer: Incomplete debenzylation is a frequent issue and can be traced to several factors:

  • Catalyst Activity/Poisoning: The nitrogen atom in the piperidone ring can act as a Lewis base and bind to the palladium catalyst surface, inhibiting its activity.[10] Impurities containing sulfur or other heavy atoms in your starting material or solvent can irreversibly poison the catalyst.

    • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Crucially, adding a small amount of a weak acid, like acetic acid, can protonate the piperidine nitrogen.[11][12] This prevents it from binding to the catalyst, thereby increasing the reaction rate.

  • Hydrogen Pressure & Mass Transfer: The reaction rate is dependent on the concentration of hydrogen at the catalyst surface.

    • Solution: Ensure your system is properly sealed and purged. Increase hydrogen pressure moderately (e.g., from 50 psi to 100 psi). Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen transfer from the gas phase to the catalyst surface.[10]

  • Temperature: The reaction may have a significant activation energy.

    • Solution: A modest increase in temperature (e.g., to 50-60°C) can significantly improve the reaction rate. However, be cautious of higher temperatures which may promote side reactions.[10]

Question 4: My primary product after hydrogenation is 2-Isopropylpiperidin-4-ol, not the desired ketone. How do I prevent this over-reduction?

Answer: The formation of the alcohol is a classic example of over-reduction. The ketone carbonyl group is reduced in addition to the intended debenzylation.

  • Reaction Conditions: Over-reduction is favored by high hydrogen pressure, high temperature, and prolonged reaction times.

    • Solution: Employ milder conditions. Start with a lower hydrogen pressure (e.g., 50 psi) and room temperature. Monitor the reaction progress closely by TLC or LC-MS every hour. Stop the reaction immediately upon the complete consumption of the starting material.[10]

  • Catalyst Choice: While Pd/C is standard, other catalysts may offer different selectivity. However, careful control of conditions is usually sufficient to prevent this byproduct.

Question 5: I have successfully synthesized the free base, but I am having trouble forming a stable, crystalline hydrochloride salt.

Answer: The hydrochloride salt is formed by reacting the free base with hydrochloric acid. Issues with crystallization can arise from impurities or the wrong choice of solvent.

  • Procedure: Dissolve the purified free base in a suitable solvent like isopropanol (IPA) or diethyl ether. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until the mixture is acidic. The hydrochloride salt should precipitate.[13][14]

  • Troubleshooting:

    • If the salt oils out, try a different solvent or a solvent mixture.

    • Ensure your free base is highly pure. Residual starting material or byproducts can inhibit crystallization.

    • Cool the solution slowly to promote the formation of well-defined crystals.

Diagram: Troubleshooting Logic for N-Debenzylation

start N-Debenzylation of N-Benzyl-2-isopropylpiperidin-4-one check_completion Reaction Complete? start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause1 Possible Cause: Catalyst Poisoning/Deactivation incomplete->cause1 cause2 Possible Cause: Insufficient H₂ Pressure / Poor Mixing incomplete->cause2 solution1 Solution: 1. Add Acetic Acid (1.5 eq) 2. Increase Catalyst Loading cause1->solution1 solution2 Solution: 1. Increase H₂ Pressure 2. Increase Stirring Speed cause2->solution2 check_byproduct Major Byproduct Observed? complete->check_byproduct byproduct Problem: Over-reduction to Alcohol check_byproduct->byproduct Yes no_byproduct No Major Byproducts check_byproduct->no_byproduct No cause3 Possible Cause: Harsh Conditions (High Temp/Pressure) byproduct->cause3 solution3 Solution: 1. Use Milder Conditions (RT, 50 psi) 2. Monitor reaction closely and stop at completion cause3->solution3 end_product Proceed to Salt Formation & Purification no_byproduct->end_product

Caption: Decision tree for troubleshooting the catalytic N-debenzylation step.

References

Technical Support Center: Stereoselective Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The biological activity of chiral molecules is often confined to a single stereoisomer, with other isomers exhibiting reduced or even adverse effects. 2-Isopropylpiperidin-4-one hydrochloride is a key building block for a variety of pharmacologically active compounds, and its stereochemical purity is paramount. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to improve the stereoselectivity of its synthesis.

Piperidin-4-ones are versatile intermediates in the synthesis of various compounds with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[1] The stereochemistry of these molecules can be critical to their therapeutic efficacy. This guide will explore various strategies to enhance the stereoselectivity of this compound synthesis, focusing on practical solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-isopropylpiperidin-4-one, with a focus on improving stereoselectivity.

Issue 1: Low Diastereomeric or Enantiomeric Excess (d.e. or e.e.)

Symptoms:

  • NMR or chiral HPLC analysis reveals a mixture of stereoisomers with a low ratio of the desired isomer.

  • Difficulty in purifying the target stereoisomer to the desired level.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Ineffective Chiral Auxiliary The chosen chiral auxiliary may not be providing sufficient steric hindrance to direct the reaction towards the desired stereoisomer.[2][3]1. Screen Different Auxiliaries: Experiment with a variety of chiral auxiliaries known for their effectiveness in piperidine synthesis. Common examples include Evans' oxazolidinones and Oppolzer's sultams.[2][4] 2. Optimize Auxiliary Attachment: Ensure the complete and clean attachment of the chiral auxiliary to the substrate before the stereocenter-forming reaction. Incomplete reactions can lead to a racemic background.
Suboptimal Reaction Conditions Temperature, solvent, and reagent stoichiometry can significantly impact the stereochemical outcome of a reaction.1. Temperature Screening: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. Perform a temperature screen (e.g., from room temperature down to -78 °C). 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities. 3. Reagent Stoichiometry: Carefully control the stoichiometry of all reagents. Excess of a particular reagent could lead to side reactions that erode stereoselectivity.
Poor Catalyst Performance (for catalytic methods) The chiral catalyst may be deactivated, or its loading might be insufficient to control the stereochemistry effectively.[5]1. Catalyst Loading: Increase the catalyst loading in increments to determine the optimal concentration for high stereoselectivity. 2. Catalyst Integrity: Ensure the catalyst is handled under appropriate inert conditions to prevent deactivation by air or moisture.[5] 3. Ligand Screening: For metal-based catalysts, screen a library of chiral ligands to find the one that provides the best stereochemical induction for your specific substrate.
Racemization The desired stereoisomer may be forming initially but is racemizing under the reaction or workup conditions.1. Milder Workup: Employ a milder aqueous workup, avoiding strong acids or bases that could catalyze epimerization at the stereocenter. 2. Isolate and Test Stability: Isolate the product at an early stage and subject it to the reaction/workup conditions to test for stereochemical stability.
Issue 2: Poor Yield of the Desired Stereoisomer

Symptoms:

  • The overall yield of the reaction is low, even if the stereoselectivity is acceptable.

  • Significant formation of side products is observed.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Steric Hindrance The steric bulk of the isopropyl group and/or the chiral auxiliary might be hindering the reaction, leading to slow conversion and low yields.1. Prolonged Reaction Time: Monitor the reaction over a longer period to see if the yield improves. 2. Higher Temperature (with caution): While lower temperatures often favor stereoselectivity, a modest increase in temperature might be necessary to achieve a reasonable reaction rate. This is a trade-off that needs to be carefully optimized. 3. Less Bulky Reagents: If possible, consider using less sterically demanding reagents.
Side Reactions The reaction conditions may be promoting undesired side reactions, such as decomposition of the starting material or product.1. Lower Temperature: Running the reaction at a lower temperature can often suppress side reactions. 2. Change of Reagents: Investigate alternative reagents that are known to be more selective for the desired transformation.
Inefficient Ring Closure For syntheses involving a cyclization step, the intramolecular reaction may be slow or in competition with intermolecular side reactions.1. Increase Concentration: Higher concentrations can favor intramolecular cyclization.[5] 2. Use of a Template: Certain catalysts or additives can act as templates to pre-organize the substrate for cyclization.
Issue 3: Difficulty in Separating Stereoisomers

Symptoms:

  • Diastereomers or enantiomers co-elute during column chromatography.

  • Fractional crystallization is ineffective.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Similar Physical Properties The stereoisomers have very similar polarities and crystal packing abilities.1. Chiral HPLC/SFC: Utilize chiral stationary phases for analytical or preparative separation. This is often the most effective method for separating enantiomers.[6] 2. Derivatization: Convert the mixture of stereoisomers into derivatives that may have more distinct physical properties, facilitating separation. The derivatizing agent can be chiral to form diastereomers. After separation, the original functionality can be regenerated.[7] 3. Diastereomeric Salt Formation (for enantiomers): If the product is a racemic mixture, react it with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[8][9] These salts often have different solubilities, allowing for separation by fractional crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of 2-substituted piperidones?

A1: Several powerful strategies exist, each with its own advantages:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired stereocenter is set, the auxiliary is removed. This is a robust and often predictable method.[3][4]

  • Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer.[5] This approach is highly atom-economical and efficient.[5][10] Rhodium-catalyzed asymmetric reactions, for instance, have shown promise in synthesizing substituted piperidines.[11][12]

  • Substrate Control: The inherent chirality within the starting material can be used to direct the formation of new stereocenters.

  • Diastereoselective Reductions: The reduction of an N-acyliminium ion intermediate can be a key step in stereoselectively forming cis-2,3-disubstituted piperidines.[13][14]

Q2: How can I determine the absolute configuration of my synthesized 2-Isopropylpiperidin-4-one?

A2: Determining the absolute configuration is crucial. Several methods can be employed:

  • X-ray Crystallography: If you can obtain a single crystal of your product or a suitable derivative, X-ray crystallography provides unambiguous determination of the absolute configuration.

  • Correlation with Known Compounds: If a similar compound with a known absolute configuration is available, you can use chemical correlation or comparison of spectroscopic data (e.g., specific rotation) to assign the configuration of your product.

  • Chiral Chromatography: Comparison of the retention time of your product with that of an authentic, stereochemically defined standard on a chiral column can confirm the enantiomer.

  • NMR Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate between enantiomers in the NMR spectrum, which can sometimes be used to infer the absolute configuration.

Q3: Are there any enzymatic or biocatalytic methods to improve the stereoselectivity?

A3: Yes, biocatalysis is an emerging and powerful tool in asymmetric synthesis. Chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic steps, can provide access to substituted piperidines with high stereochemical purity.[15] For example, a one-pot amine oxidase/ene imine reductase cascade has been used to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[15] These methods offer the advantages of high selectivity and mild reaction conditions.

Q4: What is the role of the N-substituent in controlling the stereoselectivity of reactions on the piperidine ring?

A4: The N-substituent plays a critical role in influencing the conformation of the piperidine ring and, consequently, the stereochemical outcome of reactions. A bulky N-substituent can effectively block one face of the ring, directing incoming reagents to the opposite face. For example, in the synthesis of 2,5,6-trisubstituted piperidines, the steric bulk of a tosyl group on the nitrogen directs nucleophilic attack to the opposite side, leading to cis-substituted products.[16] The choice of the N-protecting group is therefore a key consideration in the design of a stereoselective synthesis.

Experimental Workflow & Visualization

Workflow for Optimizing Stereoselectivity

G cluster_0 Initial Synthesis cluster_1 Analysis cluster_2 Optimization Strategy a Perform initial synthesis of 2-Isopropylpiperidin-4-one b Determine d.e./e.e. by chiral HPLC or NMR a->b c Is stereoselectivity > 95%? b->c d Proceed to next step c->d Yes e Identify key stereodetermining step c->e No f Systematically vary reaction parameters: - Temperature - Solvent - Catalyst/Auxiliary e->f g Re-analyze d.e./e.e. f->g g->c G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage node_a node_a node_b node_b node_a:f2->node_b:f0 node_c Diastereomerically Enriched Product Cleavage Enantiomerically Enriched Product + Recovered Chiral Auxiliary node_b:f2->node_c:f0

References

Technical Support Center: Reaction Monitoring for 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2-Isopropylpiperidin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable analytical outcomes.

A Representative Synthetic Pathway

For the context of this guide, we will consider a common synthetic route to 2-substituted 4-piperidones: the cyclization of a dienone precursor. This helps in understanding the potential starting materials, intermediates, and impurities that need to be monitored.

cluster_reaction Representative Synthesis Acetone Acetone Intermediate_A Dienone Intermediate Acetone->Intermediate_A Aldol Condensation Isopropylamine Isopropylamine Isopropylamine->Intermediate_A Michael Addition Methyl_acrylate Methyl_acrylate Methyl_acrylate->Intermediate_A Product 2-Isopropylpiperidin-4-one Intermediate_A->Product Intramolecular Michael Addition (Cyclization) HCl_salt 2-Isopropylpiperidin-4-one HCl Product->HCl_salt HCl workup

Caption: A plausible synthetic route to 2-Isopropylpiperidin-4-one.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, qualitative technique ideal for real-time reaction progress monitoring.[1][2] The goal is to observe the consumption of the starting material and the formation of the product.

Core Protocol: TLC Analysis
  • Plate Preparation : Use silica gel 60 F254 plates. With a pencil, gently draw an origin line about 1 cm from the bottom.

  • Spotting :

    • Lane 1: Starting material (e.g., Dienone Intermediate).

    • Lane 2: Co-spot (starting material and reaction mixture).

    • Lane 3: Reaction mixture aliquot.

    • Expert Tip: Use a microcapillary tube for spotting. If the sample is too concentrated, it will streak.[3] A 1% solution in a volatile solvent is a good starting point.[3]

  • Development :

    • Prepare a mobile phase. For polar, basic compounds like piperidines, a good starting point is a mixture of a less polar solvent and a more polar one, such as Dichloromethane:Methanol (95:5 v/v).[4]

    • To prevent streaking, which is common with amines on silica gel, add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase.[3][5][6]

    • Develop the plate in a saturated chamber until the solvent front is about 1 cm from the top.

  • Visualization :

    • UV Light : If the starting material or product has a UV chromophore, visualize under UV light (254 nm).

    • Staining : Since piperidine rings are often not strongly UV-active, staining is usually necessary.[4]

      • Potassium Permanganate (KMnO₄) Stain : Excellent for visualizing compounds that can be oxidized.

      • Ninhydrin Stain : Useful if primary or secondary amine groups are present and not fully substituted.[7]

      • Iodine Chamber : A general stain for many organic compounds.[7]

Troubleshooting TLC
ProblemProbable Cause(s)Solution(s)
Streaking or Tailing of Spots - Sample is too concentrated (overloaded).- Compound is strongly basic and interacting with acidic silica gel.[3][5]- Dilute the sample before spotting.- Add a basic modifier (e.g., 1% triethylamine or ammonium hydroxide) to the mobile phase.[3][5][6]
Spots Remain at the Origin - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the methanol percentage).
Spots Run with the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., decrease the methanol percentage).
No Spots are Visible - Compound is not UV-active.- Sample concentration is too low.[8]- Use a chemical stain (KMnO₄, iodine, or ninhydrin).[4][7]- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8]
Downward Crescent-Shaped Spots - The adsorbent was disturbed during spotting.[8]- Be gentle when spotting to avoid scratching the silica layer.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on reaction conversion and purity. For a basic compound like 2-Isopropylpiperidin-4-one, a reversed-phase method is typically employed.[9]

Core Protocol: RP-HPLC Analysis

Sample_Prep Sample Preparation (Dilute in Mobile Phase) Injection HPLC Injection Sample_Prep->Injection Column C18 Column (e.g., 150 x 4.6 mm, 5 µm) Injection->Column Separation Isocratic or Gradient Elution (ACN/Water with modifier) Column->Separation Detection UV or ELSD/CAD Detector Separation->Detection Data Chromatogram (Peak Area vs. Time) Detection->Data

Caption: General workflow for HPLC analysis.

  • Column Selection : A C18 column is a versatile choice for a wide range of compounds, including piperidines.[9][10] Dimensions like 150 x 4.6 mm with 5 µm particles are standard for analytical work.[11]

  • Mobile Phase :

    • A typical mobile phase consists of Acetonitrile (ACN) and water.

    • Crucial for Basic Compounds : To achieve good peak shape, it's essential to control the ionization of the amine. This can be done by:

      • Working at low pH : Adding an acid like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase will protonate the amine, which can improve peak shape but may cause tailing due to interactions with residual silanols on the silica-based column.[12]

      • Working at high pH : Using a pH-stable column (e.g., a hybrid or polymer-based C18) and a mobile phase with a basic modifier like ammonium hydroxide to a pH > 8 will keep the amine in its neutral form, often resulting in excellent peak symmetry.[12][13]

  • Detection :

    • UV Detection : 2-Isopropylpiperidin-4-one itself lacks a strong chromophore. Detection at low wavelengths (e.g., 210 nm) might be possible but is often not very sensitive.

    • Pre-column Derivatization : For better sensitivity with a UV detector, the amine can be derivatized with a UV-active agent like 4-toluenesulfonyl chloride.[14][15]

    • Universal Detectors : If derivatization is not desirable, universal detectors that do not rely on a chromophore are excellent alternatives. These include:

      • Evaporative Light Scattering Detector (ELSD)[16]

      • Charged Aerosol Detector (CAD)[17]

      • Refractive Index Detector (RID), though it's less sensitive and not compatible with gradient elution.[18]

Troubleshooting HPLC

cluster_solutions Potential Solutions Problem Chromatographic Problem Peak_Tailing Peak Tailing Problem->Peak_Tailing Broad_Peaks Broad Peaks Problem->Broad_Peaks Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks Pressure_High High Backpressure Problem->Pressure_High Sol_Tailing Increase mobile phase pH (>8) Use end-capped column Add basic modifier (e.g., TEA) Peak_Tailing->Sol_Tailing Sol_Broad Check for column void Reduce injection volume Ensure sample is dissolved in mobile phase Broad_Peaks->Sol_Broad Sol_Ghost Use high-purity solvents Flush the injector Use a ghost trap column Ghost_Peaks->Sol_Ghost Sol_Pressure Filter mobile phase and samples Backflush the column Replace in-line filter Pressure_High->Sol_Pressure

Caption: Troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound is showing severe peak tailing on a C18 column with a low pH mobile phase. What's happening?

A: This is a classic issue with basic compounds on silica-based columns. At low pH, your amine is protonated (R₃NH⁺), which is good for solubility. However, the silica backbone of the column has acidic silanol groups (Si-OH). Some of these silanols can become deprotonated (Si-O⁻) and interact ionically with your protonated analyte. This secondary interaction causes peak tailing.[19]

Solutions:

  • Use a highly end-capped column: These columns have fewer free silanol groups.

  • Switch to a high pH mobile phase (pH > 8): This deprotonates your amine, eliminating the ionic interaction. Ensure your column is stable at high pH.[12][13]

  • Add a competing base: A small amount of an amine like triethylamine (TEA) in the mobile phase can interact with the active silanol sites, effectively masking them from your analyte.

Q2: I don't see my product peak with a UV detector. How can I monitor my reaction?

A: 2-Isopropylpiperidin-4-one lacks a significant UV chromophore. You have several options:

  • Low Wavelength UV: Try detecting at a very low wavelength (~200-215 nm). While not very specific, it might be sufficient for monitoring the disappearance of a UV-active starting material.

  • Derivatization: React your sample with a UV-active or fluorescent tag before injection. This is a sensitive but more complex method.[14][18][20]

  • Universal Detectors: The best approach is to use a detector that doesn't require a chromophore, such as an ELSD, CAD, or Mass Spectrometer (MS).[16][17]

Q3: My retention times are drifting to be shorter over several runs. What should I check?

A: Decreasing retention times can indicate a change in the stationary phase or mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important in normal phase chromatography.[21]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump is working correctly. Inconsistencies in the mobile phase composition will lead to retention shifts.[21]

  • Column Degradation: If you are using a high pH mobile phase on a column not designed for it, the silica backbone can dissolve, leading to a loss of stationary phase and shorter retention times.[13]

Q4: I see two peaks for my pure piperidine compound when injected as a free base, but only one when injected as the hydrochloride salt. Why?

A: This can happen due to on-column ionization effects. When you inject the free base into an acidic mobile phase, the protonation might not be instantaneous or uniform at the head of the column, leading to two populations of molecules (neutral and protonated) traveling at different speeds. The hydrochloride salt is already protonated, so it behaves as a single species. Adjusting the mobile phase pH or adding a buffer can help ensure consistent ionization and a single peak.[22]

References

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Technical Support Center: Catalyst Poisoning in 2-Isopropylpiperidin-4-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 2-Isopropylpiperidin-4-one hydrochloride is a critical process in the development of various pharmaceutical intermediates. A key step often involves a reductive amination reaction, frequently catalyzed by palladium on carbon (Pd/C). The efficiency of this catalytic step is paramount to achieving high yield and purity. However, a common and frustrating challenge encountered by researchers is catalyst poisoning, a phenomenon where foreign substances bind to the catalyst's active sites, drastically reducing or completely halting its activity.[1][2]

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies, diagnostic protocols, and preventative measures to address catalyst poisoning in the synthesis of this compound.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address the most common issues and observations encountered in the laboratory when catalyst poisoning is suspected.

Q1: My reaction has stalled, or the yield is significantly lower than expected. How can I determine if catalyst poisoning is the culprit?

A1: A sudden drop in reaction rate, or a complete stall after an initial period of activity, is a classic symptom of catalyst poisoning.[3] While other factors like poor reagent quality or suboptimal reaction conditions can cause low yields, poisoning should be a primary suspect if the reaction fails to reach completion despite seemingly correct setup.[4][5]

Initial Diagnostic Steps:

  • Review Reaction Profile: Analyze in-process control data (e.g., TLC, LC-MS, GC-MS). Does the reaction start and then abruptly stop? This points away from an issue with activation energy and towards deactivation.

  • Increase Catalyst Loading: In a small-scale trial, add a fresh aliquot of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.

  • Run a Control Reaction: Perform a "gold standard" control experiment using a new bottle of catalyst, freshly purified or high-purity anhydrous solvents, and recently opened starting materials. If this reaction proceeds smoothly, it confirms that one of the components in your original setup is the source of the poison.

Q2: What are the most likely chemical poisons for a palladium catalyst in this synthesis?

A2: Palladium catalysts are susceptible to a range of chemical species that can act as poisons.[6] These substances typically contain heteroatoms with lone pairs of electrons that can strongly chemisorb to the palladium surface, blocking the active sites needed for catalysis.[7] The most common culprits in a standard laboratory environment are summarized below.

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiols (mercaptans), sulfides, disulfides, sulfoxides, H₂S, SO₂Contaminated solvents (e.g., THF stabilized with BHT can degrade to sulfur species), rubber septa, low-purity starting materials, natural gas residue in labs.[8][9][10]
Phosphorus Compounds Phosphines, phosphites, phosphatesReagents (e.g., triphenylphosphine), organophosphate impurities, degradation of certain additives in solvents or plastics, residue from engine oil in air lines.[8][11][12]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn)Contaminated reagents, leaching from glassware or metal spatulas, residue from previous reactions, certain oil additives.[8][9][13]
Strongly Coordinating Species Carbon Monoxide (CO), Cyanides (CN⁻), Halides (Cl⁻, Br⁻, I⁻)Incomplete inerting of the reaction vessel (CO), side reactions, impurities in starting materials.[14][15][16]
Nitrogen Compounds Pyridine, quinoline, nitriles, nitro compounds, certain aminesByproducts, impurities in starting materials, or intentional addition to control selectivity (as in Lindlar's catalyst).[14][17]
Q3: I suspect a poison is present. How do I systematically identify the source?

A3: Identifying the specific source of contamination requires a methodical approach, moving from the most likely to the least likely sources.

Start Low Yield / Stalled Reaction Check_Catalyst Run control with new catalyst batch Start->Check_Catalyst Check_Reagents Test starting materials individually Check_Catalyst->Check_Reagents [If control works] Analysis Advanced Analysis (ICP-MS, XPS on spent catalyst) Check_Catalyst->Analysis [If control fails] Check_Solvent Run control with new, high-purity solvent Check_Reagents->Check_Solvent Solution Isolate & Remediate Source Check_Reagents->Solution [If source found] Check_Hardware Inspect glassware, septa, gas lines Check_Solvent->Check_Hardware Check_Solvent->Solution [If source found] Check_Hardware->Analysis [If source still unknown] Check_Hardware->Solution [If source found] Analysis->Solution

Caption: Troubleshooting workflow for identifying poison sources.

Systematic Investigation Workflow:

  • Isolate the Catalyst: First, rule out a bad batch of catalyst by testing a new, sealed container from a reputable supplier.

  • Isolate the Solvents: Solvents are a very common source of poisons. Obtain a fresh, high-purity, anhydrous bottle and re-run the reaction. If successful, the old solvent was contaminated.

  • Isolate the Reagents: If the solvent and catalyst are cleared, test each starting material. Run small-scale reactions where you substitute one reagent at a time with a fresh, high-purity sample.

  • Examine the Hardware: Check for non-obvious sources. Are you using old rubber septa that could be leaching sulfur? Are your gas lines clean? Is there any possibility of cross-contamination from previously used glassware?

  • Advanced Analysis: If the source remains elusive, advanced analytical techniques can be employed to analyze the spent catalyst. Techniques like Inductively Coupled Plasma (ICP) analysis can detect heavy metals, while X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the catalyst surface and identify adsorbed species.[3][13][18][19]

Q4: Once the source is identified, what are the best remediation strategies?

A4: Remediation focuses on either purifying the contaminated component or protecting the catalyst from the poison.

  • Purification of Reagents:

    • Solvents: Contaminated solvents can often be purified by distillation or by passing them through a column of activated alumina or silica gel to remove polar impurities and potential poisons.

    • Starting Materials: Recrystallization of solid starting materials can be an effective method to remove impurities.

  • Use of Guard Beds: For reactions where the poison is known to be present in the feedstock and cannot be easily removed, a "guard bed" can be implemented.[13][20] This involves placing a small amount of a sacrificial, inexpensive material (which could be an older batch of catalyst or another adsorbent) upstream of the main catalyst bed to bind the poison before it reaches the high-value catalyst.[18][20]

  • Catalyst Regeneration: While possible, regeneration of a poisoned palladium catalyst is often complex and may not restore full activity.[21][22] Techniques can include high-temperature treatments or washing with specific chemical agents.[23][24] For laboratory-scale synthesis, it is almost always more efficient and reliable to discard the poisoned catalyst and use a fresh batch. Regeneration is typically reserved for large-scale industrial processes where the cost of the catalyst is substantial.[2]

Experimental Protocols

Protocol 1: Diagnostic Test for Suspected Catalyst Poisoning

This protocol uses a parallel approach to quickly determine if a component of the reaction is poisoned.

  • Setup Three Reactions: Prepare three identical small-scale reaction vessels, flame-dried and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction A (Standard): Set up the reaction using your standard procedure, reagents, and solvents.

  • Reaction B (Control): Set up the reaction using a new, sealed vial of Pd/C , a new, sealed bottle of high-purity anhydrous solvent , and freshly opened or purified starting materials .

  • Reaction C (Spike Test): Set up the reaction identical to the Control (B), but add a small aliquot of the suspected contaminated solvent or reagent from the Standard reaction (A).

  • Monitor: Run all three reactions under identical conditions (temperature, stirring rate) and monitor their progress by TLC or LC-MS at regular intervals.

  • Analysis:

    • If A fails and B succeeds, one of your standard components is poisoned.

    • If B succeeds and C fails, the component you "spiked" into C is confirmed as the source of the poison.

    • If both A and B fail, the issue may lie with the catalyst batch itself, the fundamental reaction conditions, or an impurity present in all batches of a starting material.

Protocol 2: Purification of Solvents using Activated Alumina

This procedure is effective for removing many common catalyst poisons from solvents like THF, Dioxane, or Toluene.

  • Prepare Column: Take a glass chromatography column and add a small plug of glass wool at the bottom.

  • Pack Alumina: Add dry, activated alumina (basic or neutral, depending on solvent) to the column. The amount will depend on the volume of solvent to be purified; a 10:1 ratio of alumina weight to estimated impurity weight is a good starting point.

  • Equilibrate: Gently tap the column to pack the alumina and then pass a small amount of the clean, dry solvent through to wet the column.

  • Purify: Carefully add the solvent to be purified to the top of the column and allow it to percolate through under gravity or with gentle positive pressure.

  • Collect: Collect the purified solvent in a clean, flame-dried flask under an inert atmosphere. Discard the first small fraction that elutes.

  • Store: Store the purified solvent over molecular sieves to maintain dryness.

Frequently Asked Questions (FAQs)

Q: How can I prevent catalyst poisoning in my experiments from the outset? A: Prevention is the most effective strategy. Always use high-purity reagents and solvents from reputable suppliers. Employ rigorous inert atmosphere techniques to exclude oxygen and carbon monoxide. Use clean, dedicated glassware for catalytic reactions to avoid cross-contamination.

Q: Can the product, 2-Isopropylpiperidin-4-one, or any intermediates poison the catalyst? A: Yes, this is a form of autoinhibition or product poisoning. Piperidine derivatives, being nitrogen-containing heterocycles, can bind to the palladium surface and inhibit its activity, especially at high concentrations. If a reaction stalls at high conversion, this could be a contributing factor.

Q: Is it better to use 5% Pd/C or 10% Pd/C to overcome poisoning? A: While a higher catalyst loading (or higher weight percentage) might seem to overcome poisoning by providing more active sites, it does not solve the root problem and is not a cost-effective solution. Identifying and eliminating the poison is always the preferred scientific and economic approach.

Q: Are there alternative catalysts that are less sensitive to poisons? A: Research into poison-resistant catalysts is ongoing. Some bimetallic catalysts (e.g., Pd-Pt) or catalysts on different supports may exhibit enhanced resistance to specific poisons like sulfur.[6] However, for general laboratory synthesis, high-quality Pd/C remains the standard, and focusing on system purity is the most reliable path to success.

cluster_catalyst Palladium Surface ActiveSite1 Pd Active Site ActiveSite2 Pd Active Site Blocked Blocked Site (Inactive) ActiveSite2->Blocked ActiveSite3 Pd Active Site Reactant Reactant Reactant->ActiveSite1 Binds & Reacts Poison Sulfur Poison (e.g., R-S-R') Poison->ActiveSite2 Strongly Binds (Chemisorption)

Caption: Mechanism of sulfur poisoning on a palladium catalyst surface.

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Validation & Comparative

A Comparative Guide to 2-Isopropylpiperidin-4-one Hydrochloride and Other Piperidinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Among the various functionalized piperidines, piperidin-4-ones are particularly valuable as versatile intermediates in the synthesis of a wide array of biologically active compounds.[1][2] This guide provides a comparative analysis of 2-Isopropylpiperidin-4-one hydrochloride against other key piperidinone derivatives, namely N-Boc-4-piperidone and N-Benzyl-4-piperidone, to assist researchers and drug development professionals in selecting the appropriate building blocks for their synthetic campaigns.

Introduction to the Piperidinone Scaffold

The piperidin-4-one moiety is a six-membered heterocyclic ketone that serves as a precursor to a multitude of complex molecular architectures. Its carbonyl group and the nitrogen atom at position 1 are amenable to a variety of chemical transformations, making it a favored scaffold in the design of novel therapeutics. Derivatives of piperidin-4-one have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and neuroprotective effects.[3][4][5]

Profile of this compound

This compound is a derivative of 4-piperidone characterized by the presence of an isopropyl group at the C-2 position of the piperidine ring. This substitution introduces chirality and steric bulk adjacent to the nitrogen atom, which can significantly influence the molecule's conformational preferences and its interactions with biological targets. While specific experimental data for the synthesis and biological activity of this compound is not extensively available in the public domain, its structural features suggest potential applications in the development of novel therapeutics where specific stereochemistry and steric hindrance are desired for target engagement.

Comparative Analysis with Key Piperidinone Derivatives

To provide a useful comparison for researchers, we will evaluate this compound in the context of two widely used piperidinone derivatives: N-Boc-4-piperidone and N-Benzyl-4-piperidone.

N-Boc-4-piperidone

N-Boc-4-piperidone is a extensively utilized intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing molecules for drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[6][7]

N-Benzyl-4-piperidone

The N-benzyl group in N-Benzyl-4-piperidone serves as a versatile protecting group that can be removed by hydrogenolysis. More importantly, the benzyl moiety itself can be a key pharmacophoric element, contributing to the biological activity of the final compound through aromatic interactions with target proteins.[8][9] N-benzyl piperidin-4-one derivatives have been investigated for a range of biological activities, including antimicrobial and antimitotic effects.[8][9]

Physicochemical and Spectroscopic Properties: A Comparative Overview

A direct comparison of the physicochemical and spectroscopic properties of this compound with N-Boc-4-piperidone and N-Benzyl-4-piperidone is challenging due to the limited availability of data for the former. However, we can extrapolate and compare based on the known properties of the other two derivatives and general chemical principles.

PropertyThis compoundN-Boc-4-piperidoneN-Benzyl-4-piperidone
Molecular Formula C₈H₁₆ClNOC₁₀H₁₇NO₃C₁₂H₁₅NO
Molecular Weight 177.67 g/mol 199.25 g/mol 189.25 g/mol
Appearance Likely a crystalline solidWhite to off-white solid[6]Solid
Solubility Expected to be soluble in water and polar organic solventsSoluble in DMSO and ethanol[10]Data not readily available
Key ¹H NMR Signals Data not availableδ 3.71 (t, 4H), 2.44 (t, 4H), 1.49 (s, 9H)[6]Data for derivatives available[8]
Key ¹³C NMR Signals Data not availableData available in literatureData for derivatives available[8]
Key IR Bands (cm⁻¹) Expected C=O stretch (~1720), N-H stretch1727 (C=O, carbamate), 1693 (C=O, ketone)Data for derivatives available[8]

Table 1: Comparative Physicochemical Properties of Piperidinone Derivatives.

Synthesis of Piperidinone Scaffolds

The synthesis of the piperidinone core can be achieved through various methods, with the Mannich reaction being a classic and versatile approach.[4] This reaction typically involves the condensation of a ketone, an aldehyde, and an amine.

General Synthesis of 2,6-disubstituted-4-piperidones

A common route to synthesize 2,6-disubstituted-4-piperidones involves the condensation of an appropriate ketone, an aromatic aldehyde, and ammonium acetate in a suitable solvent like ethanol.[4]

Figure 1: General Mannich reaction for piperidone synthesis.

Synthesis of N-Boc-4-piperidone

N-Boc-4-piperidone is typically synthesized from 4-piperidone monohydrate hydrochloride by reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.[6]

Figure 2: Synthesis of N-Boc-4-piperidone.

Synthesis of N-Benzyl-4-piperidone

N-Benzyl-4-piperidone can be prepared through the reductive amination of 4-piperidone with benzaldehyde or by the N-alkylation of 4-piperidone with benzyl bromide.[11]

Biological Activity: A Comparative Perspective

The biological activity of piperidinone derivatives is highly dependent on the nature and position of the substituents on the piperidine ring.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of piperidin-4-one derivatives. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant activity against various bacterial and fungal strains.[4] The presence of different aryl groups and the thiosemicarbazone moiety were found to influence the antimicrobial potency. While no specific antimicrobial data for this compound is available, the general activity of 2-substituted piperidinones suggests it could be a promising scaffold for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

The piperidinone scaffold has been explored for the development of anticancer agents. Certain 3,5-bis(benzylidene)-4-piperidones have exhibited selective cytotoxicity towards various cancer cell lines.[5] The substitution pattern on the benzylidene rings plays a crucial role in modulating the cytotoxic activity. The introduction of an isopropyl group at the 2-position of the piperidone ring could lead to novel structure-activity relationships in the context of anticancer drug design.

Receptor Binding and Other Activities

Piperidine derivatives are known to interact with a variety of receptors in the central nervous system. For example, derivatives of N-benzyl piperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an important target in Alzheimer's disease therapy.[12] The specific binding affinity and functional activity of this compound would need to be experimentally determined to understand its potential in targeting specific receptors.

Experimental Protocols

General Procedure for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones[4]
  • A mixture of ethyl methyl ketone (0.1 mol), an appropriate aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

General Procedure for the Synthesis of N-Boc-4-piperidone[6]
  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) and triethylamine (1.5 equivalents) in methanol, di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-4-piperidone.

Structure-Activity Relationships: Key Insights

The following diagram illustrates the key structural features of the piperidinone scaffold and how modifications at different positions can influence biological activity.

Figure 3: Structure-Activity Relationship hotspots on the piperidinone core.

  • N1 Position: Substitution at the nitrogen atom, as seen with the Boc and Benzyl groups, is critical for modulating the compound's stability, lipophilicity, and potential for direct interaction with biological targets.

  • C2/C6 Positions: Substituents at these positions, such as the isopropyl group in the title compound, introduce steric bulk and can create chiral centers. These features are crucial for determining the molecule's three-dimensional shape and its ability to fit into specific binding pockets of proteins.

  • C3/C5 Positions: Modifications at these positions can introduce rigidity to the piperidine ring, which can be advantageous for locking the molecule into a bioactive conformation.

  • C4 Carbonyl Group: The ketone at the C4 position is a key functional handle for further derivatization, allowing for the introduction of diverse functionalities to explore the chemical space around the scaffold.

Conclusion

While this compound remains a molecule with underexplored potential, its structural features make it an intriguing building block for medicinal chemistry. By comparing its anticipated properties with well-established derivatives like N-Boc-4-piperidone and N-Benzyl-4-piperidone, researchers can make informed decisions about its potential utility in their drug discovery programs. The introduction of the 2-isopropyl group offers a unique opportunity to explore new areas of chemical space and potentially develop novel therapeutics with improved potency and selectivity. Further experimental investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully unlock its potential.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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A Comparative Guide to the Spectroscopic Analysis of 2-Isopropylpiperidin-4-one Hydrochloride for Definitive Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring therapeutic safety and efficacy. 2-Isopropylpiperidin-4-one hydrochloride, a heterocyclic ketone, represents a class of scaffolds with significant potential in medicinal chemistry. Its structure, featuring a chiral center and a reactive carbonyl group within a piperidine ring, necessitates a multi-faceted analytical approach for unequivocal confirmation. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of this compound. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comprehensive interpretation of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for similar heterocyclic compounds.

The Analytical Triad: A Multi-Pronged Approach to Structure Elucidation

A single analytical technique is rarely sufficient for the unambiguous determination of a novel molecular structure. Instead, a synergistic approach, leveraging the complementary information provided by different spectroscopic methods, is the gold standard. This "analytical triad" of NMR, FT-IR, and MS provides a comprehensive picture of the molecule's atomic connectivity, functional groups, and overall mass.

Purity assessment of 2-Isopropylpiperidin-4-one hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of 2-Isopropylpiperidin-4-one Hydrochloride: A Comparative Analysis of HPLC and UPLC Methods

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity for Piperidinone Intermediates

This compound is a member of the piperidone class of heterocyclic compounds, which are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The purity of such an intermediate is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can carry over into the final API, potentially altering its pharmacological activity, increasing toxicity, or reducing stability.[3] Therefore, a robust, validated analytical method is essential to ensure the quality and consistency of the material.[4]

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high-resolution separation for the quantification of the main component and the detection of process-related impurities and degradation products.[3][5]

Primary Analytical Approach: Reversed-Phase HPLC

For a polar, water-soluble compound like a hydrochloride salt, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6] The fundamental principle involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

Causality Behind Method Parameters

The development of a successful HPLC method is a systematic process where each parameter is chosen to achieve optimal separation.[4][6]

  • Stationary Phase (Column): A C18 (octadecyl) column is the workhorse of RP-HPLC due to its strong hydrophobicity, providing excellent retention for a wide range of organic molecules. A column with a 3-5 µm particle size is standard for conventional HPLC, balancing efficiency and backpressure.[7]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used.

    • Buffer & pH: Since 2-Isopropylpiperidin-4-one is analyzed as a hydrochloride salt, its amine group will be protonated. Maintaining a low pH (e.g., 2.5-3.5) with a buffer like phosphate or an acid additive like trifluoroacetic acid (TFA) is crucial.[8] This ensures the amine remains consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. The ratio of buffer to acetonitrile determines the retention time of the analyte.

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is often employed for impurity profiling.[9] This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[9]

  • Detector: A UV detector is standard for compounds with a chromophore. While the piperidinone ring itself has a weak chromophore, detection is typically feasible at low wavelengths (e.g., 210-220 nm) where many organic molecules absorb.[9]

Experimental Workflow: HPLC Purity Determination

The following diagram illustrates the typical workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh 2-Isopropylpiperidin-4-one HCl B Dissolve in Diluent (e.g., Mobile Phase A) A->B E Equilibrate C18 Column with Initial Mobile Phase B->E C Prepare Mobile Phases A (Aqueous Buffer) & B (Organic) D Degas Mobile Phases C->D D->E F Inject Sample E->F G Gradient Elution Separation F->G H UV Detection (e.g., 210 nm) G->H I Integrate Chromatogram Peaks H->I J Calculate Area Percent for Main Peak and Impurities I->J K Generate Purity Report J->K

Caption: Standard workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method

This protocol is a self-validating system designed for robustness and reproducibility.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 80
      30 80
      31 10

      | 35 | 10 |

  • Sample Preparation:

    • Diluent: Mobile Phase A.

    • Standard/Sample Concentration: Accurately prepare a solution of this compound at a concentration of approximately 1.0 mg/mL in the diluent.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5. This ensures the system is performing adequately.[10]

  • Calculation:

    • Purity is typically reported as area percent.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis: HPLC vs. UPLC

While HPLC is robust and widely used, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed and efficiency.[7][11] UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and systems capable of handling much higher backpressures (up to 15,000 psi or 100 MPa).[5][11]

The Rationale for Choosing UPLC

The decision to use UPLC over HPLC is often driven by the need for higher throughput, improved sensitivity for trace impurity detection, or the analysis of highly complex samples.[12]

Method_Selection Start Purity Assessment Required for 2-Isopropylpiperidin-4-one HCl Q1 Is High Throughput or Faster Analysis Critical? Start->Q1 Q2 Are Trace Impurities (<0.05%) a Primary Concern? Q1->Q2 No UPLC Select UPLC Method (Faster, Higher Resolution) Q1->UPLC Yes Q3 Is Method Transfer from Existing HPLC Methods Required? Q2->Q3 No Q2->UPLC Yes Consider_GC Consider Orthogonal Method (e.g., GC-MS for Volatiles) Q2->Consider_GC Consider Also HPLC Select HPLC Method (Robust, Widely Available) Q3->HPLC Yes Q3->HPLC No

Caption: Decision logic for selecting an analytical method.

Performance Comparison Table

The following table summarizes the key performance differences between standard HPLC and UPLC for the analysis of pharmaceutical intermediates.

ParameterHPLCUPLCRationale & Justification
Analysis Time 15–30 minutes[12]1–10 minutes[12]Smaller particles in UPLC allow for higher flow rates without losing efficiency, drastically reducing run times.[11]
Resolution GoodExcellentSub-2 µm particles provide significantly higher theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.[11]
Sensitivity StandardHighNarrower peaks result in greater peak height for a given mass, improving the signal-to-noise ratio and lowering detection limits.[7][12]
Solvent Consumption HighLow (up to 9x less)[11]Faster run times and lower flow rates on smaller diameter columns lead to a significant reduction in solvent usage per analysis.[7]
System Pressure 500–6000 psi[5]Up to 15,000 psi[5]Pushing mobile phase through tightly packed, small-particle columns requires much higher operating pressures.[11]
Instrument Cost StandardHighUPLC systems require specialized pumps, injectors, and detectors capable of withstanding extreme pressures, increasing the initial investment.[7]

Orthogonal Techniques for Comprehensive Purity Profiling

While liquid chromatography is paramount, a comprehensive purity assessment often benefits from an orthogonal method—a technique that separates compounds based on a different chemical principle.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for identifying and quantifying volatile or semi-volatile impurities that may be present, such as residual synthesis solvents or low molecular weight by-products.[13] For piperidine derivatives, GC-MS can provide valuable structural information through characteristic fragmentation patterns.[14]

  • Quantitative NMR (qNMR): This technique can determine the absolute purity of a substance against a certified internal standard without the need for reference standards of the impurities themselves. It offers structural confirmation and is considered a primary analytical method.[15]

Conclusion: A Multi-Faceted Approach to Purity

The purity assessment of this compound is a critical step in ensuring pharmaceutical quality.

  • HPLC remains the robust and reliable workhorse for routine quality control, providing excellent quantitative data when properly developed and validated.[5] Its universality and cost-effectiveness ensure its continued prevalence.

  • UPLC offers a significant leap forward in performance, providing faster analysis, superior resolution, and heightened sensitivity.[11][12] It is the preferred method for high-throughput environments and for challenging separations where trace impurities must be meticulously profiled.

  • Orthogonal methods like GC-MS should be considered during method development and validation to provide a more complete picture of the impurity profile, ensuring that no potentially harmful components are overlooked.[13]

By understanding the principles behind each technique and making informed choices based on the specific analytical challenge, researchers and drug development professionals can confidently ensure the purity, safety, and efficacy of their products.

References

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A Senior Application Scientist's Guide to the Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropylpiperidin-4-one hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidone core is a common scaffold in a variety of pharmacologically active compounds. The strategic placement of an isopropyl group at the C2 position introduces a chiral center and specific steric and electronic properties, making it a key intermediate for accessing novel chemical entities.

The efficient and scalable synthesis of this intermediate is a critical consideration for any research program. The choice of synthetic route can significantly impact yield, purity, cost, and the ability to perform stereoselective synthesis. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, offering field-proven insights into the causality behind experimental choices to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: The Dieckmann Condensation Pathway

The Dieckmann condensation is a robust and time-honored method for the formation of cyclic β-keto esters via an intramolecular Claisen condensation of a diester.[1][2][3] For the synthesis of the 2-isopropyl-4-piperidone core, this strategy requires the initial construction of a linear amino diester precursor where the isopropyl group is already incorporated.

Principle and Mechanism

The synthesis begins with a Michael addition of an appropriate amine (e.g., benzylamine, for a readily removable protecting group) to two equivalents of an acrylate ester, one of which bears the isopropyl group at the β-position. The resulting amino diester is then subjected to a strong base (e.g., sodium ethoxide, sodium hydride). The base selectively deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a six-membered ring.[4] The subsequent loss of an alkoxide is the driving force for the cyclization. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the target piperidone, which is isolated as its hydrochloride salt.[4]

Synthetic Workflow

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Final Product Formation A Isopropylamine D N-Isopropyl-β-alanine ethyl ester A->D Michael Addition B Ethyl Acrylate B->D C Ethyl 3-bromopropionate E Diethyl N-isopropyl-3,3'-iminodipropionate C->E D->E N-Alkylation F Dieckmann Condensation (NaOEt, Toluene) E->F G Ethyl 1-isopropyl-4-oxopiperidine-3-carboxylate F->G H Hydrolysis & Decarboxylation (aq. HCl, Reflux) G->H I 2-Isopropylpiperidin-4-one Hydrochloride H->I

Caption: Workflow for the Dieckmann Condensation route.

Data & Analysis
ParameterAssessmentRationale & Supporting Data
Yield ModerateOverall yields for multi-step Dieckmann routes to substituted piperidones typically range from 30-50%. The cyclization and decarboxylation steps are generally efficient, but the initial precursor synthesis can be lower-yielding.
Scalability GoodThe reagents are relatively inexpensive and the reaction conditions (reflux in common solvents) are amenable to large-scale production.[2]
Stereocontrol Poor (Racemic)This classical route does not incorporate a chiral control element, resulting in a racemic mixture of the final product. Asymmetric variants are complex and less common.
Purity Good to ExcellentThe β-keto ester intermediate can often be purified by distillation or chromatography. The final hydrochloride salt is typically a crystalline solid, which can be purified by recrystallization.
Safety & Hazards ModerateRequires the use of strong, moisture-sensitive bases like sodium hydride or sodium ethoxide, which generate flammable hydrogen gas or require strictly anhydrous conditions.[5] Toluene is often used as a high-boiling solvent.

Expert Insights: The Dieckmann route is a workhorse of organic synthesis. Its primary advantage lies in its reliability and the use of readily available starting materials. However, the lack of inherent stereocontrol is a significant drawback for modern pharmaceutical synthesis where single enantiomers are typically required. This route is best suited for producing racemic material for initial screening or as a starting point for a subsequent chiral resolution. Careful control of the base and exclusion of water are critical to prevent side reactions like ester hydrolysis and retro-Claisen cleavage.[3]

Route 2: Asymmetric Reductive Amination Cascade

Reductive amination is a highly versatile C-N bond-forming reaction.[6][7] For the synthesis of 2-substituted piperidones, an intramolecular approach starting from a suitably functionalized linear precursor offers a powerful and potentially stereocontrolled route. Modern biocatalytic methods have made this approach particularly attractive.

Principle and Mechanism

This advanced route utilizes a transaminase enzyme to asymmetrically aminate a δ-chloroketone precursor. The enzyme selectively converts the ketone to a chiral amine. This intermediate then undergoes a spontaneous intramolecular cyclization via nucleophilic substitution of the terminal chloride to form a cyclic imine. The imine is then reduced in situ to the final chiral piperidine. If a keto-ester is used, the cyclization can yield a lactam (piperidinone). This biocatalytic cascade allows for the formation of the heterocyclic ring with high enantiomeric excess in a single pot.[8]

Synthetic Workflow

A 6-chloro-2-methylhexan-4-one B Transaminase (ATA) + Amine Donor (e.g., Isopropylamine) A->B C Chiral Amino-chloride (Intermediate) B->C D Intramolecular Cyclization (Spontaneous) C->D E Cyclic Imine D->E F In-situ Reduction (e.g., NaBH3CN) E->F G Enantiopure (S)- or (R)- 2-Isopropyl-4-aminopiperidine F->G H Oxidation to Ketone G->H I Salt Formation (HCl) H->I J Enantiopure 2-Isopropylpiperidin-4-one Hydrochloride I->J

Caption: Workflow for an Asymmetric Reductive Amination Cascade.

Data & Analysis
ParameterAssessmentRationale & Supporting Data
Yield GoodBiocatalytic cascades can achieve high conversions and yields, often in the 70-90% range for the key transformation, with minimal purification required.[8]
Scalability Moderate to GoodScaling biocatalytic reactions requires specialized equipment (bioreactors) and expertise in enzyme handling and optimization. However, it is increasingly used in industrial settings.
Stereocontrol ExcellentThe primary advantage of this route. Transaminases are highly enantioselective, allowing access to either the (R) or (S) enantiomer with >99% e.e. by selecting the appropriate enzyme.[8]
Purity ExcellentEnzymatic reactions are highly specific, leading to fewer byproducts and a cleaner crude product compared to traditional chemical methods.
Safety & Hazards LowReactions are typically run in aqueous buffer solutions under mild temperature and pressure conditions, avoiding harsh reagents and flammable solvents.

Expert Insights: The asymmetric biocatalytic route represents a state-of-the-art approach. It aligns with the principles of green chemistry and provides direct access to the most valuable product: a single enantiomer.[8] The main challenge lies in the initial screening to identify a suitable transaminase that accepts the specific substrate and provides high enantioselectivity. However, with the availability of commercial enzyme panels, this has become a routine process in many laboratories. This route is highly recommended for projects where enantiopurity is a critical requirement from the outset.

Route 3: Conjugate Addition to a Dihydropyridinone Intermediate

This modern approach builds the piperidone ring first and then introduces the C2 substituent in a subsequent, controlled manner. This strategy offers flexibility and can be adapted for asymmetric synthesis.

Principle and Mechanism

The synthesis starts with a readily available N-protected 4-piperidone, which is oxidized to the corresponding α,β-unsaturated ketone (a 2,3-dihydro-4-pyridone).[9] The key step is a stereocontrolled 1,4-conjugate addition (Michael addition) of an isopropyl nucleophile to this enone. This is typically achieved using an organocuprate reagent (e.g., generated from isopropylmagnesium bromide and a copper(I) salt) or through a rhodium-catalyzed asymmetric addition of a suitable isopropyl source.[9] The resulting enolate is quenched to give the N-protected 2-isopropyl-4-piperidone. Final deprotection and salt formation yield the target compound.

Synthetic Workflow

A N-Boc-4-piperidone B α,β-Dehydrogenation (e.g., IBX, NMO) A->B C N-Boc-2,3-dihydro-4-pyridone B->C D 1,4-Conjugate Addition (e.g., iPr2CuLi or Rh-catalyzed) C->D E N-Boc-2-isopropyl-4-piperidone D->E F Boc Deprotection & Salt Formation (HCl in Dioxane) E->F G 2-Isopropylpiperidin-4-one Hydrochloride F->G

Caption: Workflow for the Conjugate Addition route.

Data & Analysis
ParameterAssessmentRationale & Supporting Data
Yield GoodYields for each step are generally high. Conjugate additions to dihydropyridinones can exceed 80% yield.[9] The overall yield is competitive.
Scalability ModerateThe use of organometallic reagents (cuprates, rhodium catalysts) can present challenges for large-scale synthesis regarding cost, reagent preparation, and waste disposal.
Stereocontrol Potentially ExcellentBy using a chiral ligand in a transition-metal-catalyzed addition (e.g., Rhodium or Copper catalysis), this route can be rendered highly enantioselective.
Purity GoodChromatographic purification is often required to separate the product from reaction byproducts and catalyst residues.
Safety & Hazards HighOrganocuprate and other organometallic reagents are often pyrophoric and require stringent anhydrous and inert atmosphere techniques. Transition metal catalysts can be toxic.

Expert Insights: This route offers excellent flexibility. Once the dihydropyridinone intermediate is prepared, a variety of nucleophiles (not just isopropyl) can be added, making it a powerful platform for generating a library of C2-substituted piperidones. The ability to incorporate asymmetric catalysis makes it a very modern and appealing strategy.[10] However, it is more technically demanding than the Dieckmann condensation, requiring expertise in handling sensitive organometallic reagents. This approach is ideal for discovery chemistry where flexibility and access to chiral compounds are paramount.

Comparative Summary and Recommendations

Synthesis RouteKey AdvantagesKey DisadvantagesBest For...
Dieckmann Condensation Reliable, scalable, uses inexpensive reagents.[2]Produces racemic mixture, multi-step process.Large-scale synthesis of racemic material for initial studies or further resolution.
Asymmetric Reductive Amination Excellent enantioselectivity (>99% e.e.), green chemistry, mild conditions.[8]Requires enzyme screening and specialized biocatalysis expertise.Projects requiring high enantiopurity from the start; process chemistry development.
Conjugate Addition High flexibility for various C2 substituents, can be made highly enantioselective.[9]Technically demanding, uses hazardous organometallics, higher cost.Discovery chemistry, library synthesis, and when a versatile intermediate is needed.
Final Recommendation
  • For process development and large-scale manufacturing where enantiopurity is critical, the Asymmetric Reductive Amination route is the superior choice. Its operational simplicity, mild conditions, and exceptional stereocontrol offer significant advantages in terms of efficiency and product quality.

  • For rapid, flexible, lab-scale synthesis in a discovery setting, the Conjugate Addition route is highly recommended. It provides a convergent pathway to not only the target compound but also a wide array of analogues.

  • The Dieckmann Condensation remains a viable, cost-effective option if a racemic sample is sufficient for the intended application or if a classical, well-established procedure is preferred.

Detailed Experimental Protocols

Protocol 1: Dieckmann Condensation and Decarboxylation (Illustrative)

Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate A solution of benzylamine (1 eq.) and ethyl acrylate (2.2 eq.) in ethanol is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the crude amino diester, which is purified by vacuum distillation.

Step 2: Dieckmann Cyclization To a refluxing suspension of sodium ethoxide (1.1 eq.) in anhydrous toluene under a nitrogen atmosphere, a solution of the amino diester (1 eq.) in toluene is added dropwise over 2 hours. The mixture is refluxed for an additional 4 hours. After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and concentrated HCl. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated to give the crude β-keto ester.

Step 3: Hydrolysis, Decarboxylation, and Deprotection The crude β-keto ester is refluxed in 6M aqueous HCl for 12 hours. The solution is then cooled and concentrated under reduced pressure. The residue is triturated with acetone to induce crystallization. The resulting solid, this compound, is collected by filtration, washed with cold acetone, and dried under vacuum.

Protocol 2: Conjugate Addition to Dihydropyridinone (Illustrative)

Step 1: Synthesis of N-Boc-2,3-dihydro-4-pyridone To a solution of N-Boc-4-piperidone (1 eq.) in CH₂Cl₂ at 0 °C is added iodoxybenzoic acid (IBX, 1.5 eq.) and N-methylmorpholine N-oxide (NMO, 1.5 eq.). The reaction is allowed to warm to 30 °C and stirred for 12 hours.[9] The reaction mixture is filtered, and the filtrate is washed with aqueous Na₂S₂O₃ and brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to afford the dihydropyridinone.

Step 2: Isopropyl Cuprate Addition In a separate flask under argon, copper(I) iodide (1.1 eq.) is suspended in anhydrous THF at -40 °C. Isopropylmagnesium chloride (2.2 eq.) is added dropwise, and the mixture is stirred for 30 minutes. The solution of the dihydropyridinone (1 eq.) in THF is then added slowly, and the reaction is stirred at -40 °C for 3 hours. The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude N-Boc-2-isopropyl-4-piperidone is purified by column chromatography.

Step 3: Deprotection and Salt Formation The purified N-Boc protected piperidone is dissolved in a 4M solution of HCl in 1,4-dioxane and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried to yield this compound.

References

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  • Ciulla, M. G. et al. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 2020.

  • Organic Chemistry Portal. Synthesis of 4-piperidones.

  • BenchChem. Detailed experimental protocol for Dieckmann cyclization to yield Ethyl 3-oxocyclohexanecarboxylate.

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  • Xu, F. et al. Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. PubMed, 2010.

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  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.

  • ResearchGate. Proposed pathway for the formation of 2-piperidinones 4 and 5.

  • TU Delft Research Portal. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.

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  • The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.

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  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone.

  • Coldwell, M. J. et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central, 2022.

  • Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry, 2020.

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  • ResearchGate. Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines.

  • Scott, M. K. et al. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed, 2007.

  • Coldwell, M. J. et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications, 2022.

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A Comparative Guide to the Biological Activity of 2-Isopropylpiperidin-4-one Analogues: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidin-4-one Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets.[1][2][3] Its derivatives are integral to numerous pharmaceuticals, from analgesics to antipsychotics, owing to the scaffold's conformational flexibility and its ability to modulate crucial physicochemical properties like lipophilicity and hydrogen bonding capacity.[3][4] The piperidin-4-one core, specifically, serves as a versatile intermediate for creating structurally diverse compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects.[1][5][6]

This guide provides a comparative analysis of the biological activities of analogues based on the 2-Isopropylpiperidin-4-one hydrochloride structure. By examining how specific structural modifications influence efficacy and target selectivity, we aim to elucidate key structure-activity relationships (SAR). This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to guide future discovery efforts.

Comparative Analysis of Biological Activities

The introduction of various substituents onto the piperidin-4-one nucleus dramatically alters its biological profile. The following sections compare the anticancer, antiviral, antimicrobial, and CNS activities of several classes of analogues, highlighting the impact of substitutions at the N1, C2/C6, and C3/C5 positions.

Anticancer Activity: A Dominant Therapeutic Area

Piperidin-4-one derivatives have been extensively investigated as potential anticancer agents.[5] Their mechanism of action often involves inducing apoptosis, inhibiting key signaling pathways like JAK/STAT, or acting as topoisomerase inhibitors.[5][7]

Key Analogue Classes and SAR Insights:

  • 3,5-Bis(arylidene)-4-piperidones: These curcumin mimics show potent antiproliferative properties.[7][8] For instance, 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one demonstrates greater potency than curcumin against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines.[7] The mode of action is presumed to be the inhibition of the pro-angiogenic transcription factor HIF.[7]

  • 2,6-Diarylpiperidin-4-ones: Modifications at the C2 and C6 positions with aryl groups yield compounds with significant cytotoxicity. A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones found that certain analogues reduced the growth of multiple hematological cancer cell lines by increasing the expression of apoptosis-promoting genes like p53 and Bax.[5]

  • N-Substituted Derivatives: The nitrogen atom of the piperidine ring is a critical point for modification. N-acyl, N-sulfonyl, and N-carboxamide derivatives have been synthesized to enhance anticancer efficacy. For example, N-acryloyl-3,5-bis(ylidene)-4-piperidones and related carboxamides have shown high potency against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with some exhibiting greater efficacy than the standard drug 5-fluorouracil.[7] These compounds often act by inhibiting topoisomerase IIα, an enzyme crucial for DNA replication.[7]

Table 1: Comparative Cytotoxicity of Piperidin-4-one Analogues

Compound Class/AnalogueCancer Cell LinePotency (IC50/EC50)Reference StandardSource
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (Breast), PC3 (Pancreatic)Higher than CurcuminCurcumin[7]
Furfurylidene analogue 2d Molt-4 (Leukemia)Significant Cytotoxicity5-Fluorouracil[9]
Furfurylidene analogue 3d Molt-4 (Leukemia)Significant Cytotoxicity5-Fluorouracil[9]
Furfurylidene analogues 2, 2a, 2d, 3d Human Leukemia Cell LinesEquipotent to DoxorubicinDoxorubicin[9]
3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-onesHCT116 (Colon), MCF7 (Breast)Potent ActivitySunitinib, 5-Fluorouracil[7]
Antiviral Activity: A Broad-Spectrum Potential

The piperidine scaffold is present in various antiviral agents.[3] Its analogues have demonstrated activity against a range of viruses, including human cytomegalovirus (CMV), human immunodeficiency virus (HIV), influenza, and coronaviruses.[10][11][12]

Key Analogue Classes and SAR Insights:

  • Piperidine-4-carboxamides: A high-throughput screen identified NCGC2955 as an inhibitor of CMV replication. Subsequent synthesis and testing of its analogues revealed compounds with sub-micromolar potency against both human and mouse CMV.[10] Notably, these compounds were inactive against herpes simplex virus 1 or 2 (HSV1/2), indicating a degree of selectivity.[10]

  • Purine-Piperidine Hybrids: A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents.[11] Analogue FZJ13 showed remarkable anti-HIV-1 activity, while FZJ05 displayed significant potency against influenza A/H1N1, with EC50 values much lower than those of ribavirin and amantadine.[11]

  • 1,4,4-Trisubstituted Piperidines: This class of compounds, synthesized via the Ugi four-component reaction, has shown activity against human coronavirus 229E and SARS-CoV-2.[12] Mechanistic studies suggest these compounds act as non-covalent inhibitors of the viral main protease (Mpro).[12]

Table 2: Comparative Antiviral Activity of Piperidine Analogues

Compound Class/AnalogueVirusPotency (EC50)Cell LineSource
Piperidine-4-carboxamide Analogue 7 Human CMV0.21 ± 0.06 µMHuman Foreskin Fibroblasts[10]
Piperidine-4-carboxamide Analogue 8 Human CMV0.28 ± 0.06 µMHuman Foreskin Fibroblasts[10]
Piperidine-4-carboxamide Analogue 7 Mouse CMV0.6 ± 0.34 µM-[10]
Purine-Piperidine Hybrid FZJ05 Influenza A/H1N1Lower than RibavirinMadin-Darby Canine Kidney[11]
1,4,4-Trisubstituted PiperidinesSARS-CoV-2Micromolar Activity-[12]
Antimicrobial and Antifungal Activity

Piperidin-4-one derivatives also exhibit bactericidal and fungicidal properties.[6] Structural modifications can be tailored to enhance potency against specific pathogens.

Key Analogue Classes and SAR Insights:

  • Thiosemicarbazone Derivatives: The synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones significantly enhances antifungal activity compared to the parent piperidone compounds.[6] These analogues showed potent activity when compared with the standard drug terbinafine.[6]

  • N-Alkylpiperidine Hybrids: Hybrid molecules combining piperidine and tetrahydroisoquinoline scaffolds have been evaluated for antimycotic effects.[13][14] Activity was found to be highly dependent on the N-alkyl chain length, with unbranched C10-C12 chains showing the highest potency against clinically relevant Candida species.[14] Compound 6f , with an n-dodecyl side chain, exhibited a lower MIC against C. krusei than the standard antifungal fluconazole.[14]

Central Nervous System (CNS) Activity

The ability of a drug to penetrate the blood-brain barrier (BBB) is critical for treating CNS disorders. The physicochemical properties of piperidine derivatives can be fine-tuned to achieve this.[15][16] Optimal BBB penetration is often associated with LogP values in the range of 1.5-2.7.[15]

  • Analgesic Activity: Quaternary salts of alkyl piperidines have been explored for their analgesic properties.[4] Studies comparing these derivatives to the standard opioid pethidine showed that potency was influenced by the functional groups attached to the benzyl ring, with para-phenyl substitution showing favorable effects.[4]

  • CB1 Receptor Antagonists: The piperidine moiety is a key feature in compounds like SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor.[17] Structure-activity relationship studies on these complex pyrazole-carboxamide derivatives provide insights into the specific conformations and steric interactions required for high-affinity binding to CNS targets.[17]

Visualizing Mechanisms and Workflows

To better understand the processes involved in the development and action of these compounds, the following diagrams illustrate a typical research workflow and a potential signaling pathway targeted by anticancer piperidin-4-one analogues.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit-to-Lead Optimization S1 Parent Scaffold (e.g., 2-Isopropylpiperidin-4-one) S2 Analogue Synthesis (e.g., Mannich Reaction) S1->S2 S3 Purification & Structural Characterization (NMR, MS) S2->S3 V1 Cytotoxicity Assay (e.g., MTT Assay) S3->V1 Test Compounds V2 Antiviral Assay (e.g., Plaque Reduction) S3->V2 V3 Antimicrobial Assay (e.g., MIC Determination) S3->V3 H1 Identify 'Hit' Compounds V1->H1 V2->H1 V3->H1 H2 SAR Analysis H1->H2 H3 ADMET Prediction (In Silico) H2->H3 H3->S2 Iterative Redesign G Ligand Piperidin-4-one Analogue JAK JAK Kinase Ligand->JAK Inhibition Receptor Cell Surface Receptor (e.g., Cytokine Receptor) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Apoptosis Apoptosis JAK->Apoptosis Pathway Blockade Leads to STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription

Sources

The Unambiguous Arbitrator: A Comparative Guide to Determining the Absolute Configuration of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the precise determination of a molecule's absolute configuration is not merely an academic exercise; it is a cornerstone of rational drug design and a regulatory necessity. The spatial arrangement of atoms defines a molecule's interaction with its biological target, where even a subtle change in stereochemistry can transform a potent therapeutic into an inert or even toxic compound. This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques for the absolute configuration determination of 2-Isopropylpiperidin-4-one hydrochloride, a chiral synthetic building block of significant interest.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration. The technique's power lies in its ability to directly visualize the atomic arrangement in the solid state, providing an unambiguous answer when a suitable crystal is obtained.

The determination of absolute configuration via X-ray crystallography hinges on the phenomenon of anomalous dispersion. When an X-ray photon's energy is near the absorption edge of an atom, a phase shift occurs in the scattered X-ray. This effect breaks Friedel's Law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal. The subtle differences in these Bijvoet pairs can be used to determine the absolute configuration of the molecule. The presence of a "heavy" atom (like the chlorine in the hydrochloride salt) enhances this anomalous scattering, making the determination more robust.

Causality in Experimental Choices

The choice of X-ray crystallography is often driven by the need for an unequivocal assignment of stereochemistry, particularly for patent applications or regulatory submissions. The hydrochloride salt of 2-Isopropylpiperidin-4-one is advantageous for this technique. The ionic nature of the salt often promotes the formation of high-quality crystals, and the presence of the chlorine atom provides a sufficiently strong anomalous scatterer for confident assignment of the absolute configuration.

Self-Validating System

The internal consistency of the crystallographic data provides a self-validating system. The refinement of the structural model against the experimental diffraction data results in statistical parameters, most notably the Flack parameter, which should converge to a value near zero for the correct enantiomer. A value near one indicates that the inverted structure is correct. Modern refinements also utilize the Hooft parameter, which provides a statistically more robust assessment.

Spectroscopic Alternatives: A World Beyond Crystals

While X-ray crystallography is the gold standard, obtaining diffraction-quality crystals can be a significant bottleneck. In such cases, or for high-throughput screening, chiroptical spectroscopic methods offer powerful alternatives. These techniques probe the differential interaction of chiral molecules with polarized light in solution.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As a vibrational spectroscopy, VCD is sensitive to the stereochemistry of the entire molecule, providing a rich fingerprint of its absolute configuration. The modern application of VCD relies heavily on quantum chemical calculations. The experimental VCD spectrum is compared to the theoretically predicted spectrum for a known enantiomer. A match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is particularly useful for molecules containing a chromophore, such as the carbonyl group in 2-Isopropylpiperidin-4-one. Similar to VCD, the experimental ECD spectrum is compared with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations to determine the absolute configuration.

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band (the Cotton effect), is characteristic of the stereochemistry. For ketones like 2-Isopropylpiperidin-4-one, the "octant rule" can often be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group, thus inferring the absolute configuration.[1]

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Optical Rotatory Dispersion (ORD)
Sample Phase Solid (single crystal)SolutionSolutionSolution
Sample Amount µg to mg5-10 mg[2]~1 mg~1 mg
Experimental Time Days to weeks (crystal growth dependent)[3]1-12 hours[2]HoursHours
Relative Cost High[4]Medium-HighMediumMedium
Key Requirement High-quality single crystalGood solubility, enantiomeric excessUV-Vis chromophore, good solubilityChromophore, good solubility
Data Interpretation Direct 3D structure, Flack/Hooft parameterComparison with quantum chemical calculationsComparison with quantum chemical calculationsCotton effect analysis (e.g., octant rule)
Confidence Level UnambiguousHigh (with good computational correlation)High (with good computational correlation)Moderate to High

Experimental Protocols

Single-Crystal X-ray Crystallography of this compound

1. Crystallization:

  • Objective: To grow a single, well-ordered crystal suitable for X-ray diffraction.

  • Protocol:

    • Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to induce crystallization.[5] For vapor diffusion, place the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane).

    • Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.

    • Harvest a well-formed crystal with sharp edges, typically 0.1-0.3 mm in size.[6]

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Protocol:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data, ensuring high redundancy for accurate anomalous dispersion measurements. Data collection is typically performed at low temperature (e.g., 100 K) to minimize thermal motion.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions and assign the absolute configuration.

  • Protocol:

    • Process the raw diffraction data, including integration of reflection intensities and absorption correction.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration by refining the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration.[7]

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis a Dissolve Compound b Crystallization a->b c Select Crystal b->c d Mount Crystal c->d e X-ray Diffraction d->e f Structure Solution e->f g Refinement f->g h Absolute Configuration (Flack Parameter) g->h vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment a Prepare Solution b Measure VCD/IR Spectra a->b g Compare Experimental and Calculated Spectra b->g c Conformational Search d DFT Optimization c->d e Calculate VCD/IR Spectra d->e f Boltzmann Averaging e->f f->g h Assign Absolute Configuration g->h

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Isopropylpiperidin-4-one hydrochloride, a key intermediate in various synthetic pathways. Grounded in the principles of scientific integrity and regulatory compliance, this document offers practical insights into experimental design and data interpretation, adhering to the stringent standards set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will explore the validation of three common analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Each method will be evaluated against the core validation parameters to ensure fitness for purpose.[3][4][5][6]

The Imperative of Method Validation

In the pharmaceutical industry, analytical method validation is a critical component of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP).[3] It provides a high degree of assurance that a method will consistently produce a result that meets predetermined specifications and quality attributes. The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, moving from a one-time validation event to a continuous process of ensuring the method remains fit for purpose.[7][8][9]

The validation parameters discussed in this guide are aligned with the ICH Q2(R1) guidelines and include specificity, linearity, accuracy, precision (repeatability and intermediate precision), range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound depends on the intended purpose of the analysis, whether it be for assay of the bulk drug substance, determination of impurities, or in-process control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[12][13][14] For a polar, non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is a primary consideration.

Caption: High-level workflow for HPLC method validation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and acetonitrile (e.g., 60:40 v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from placebo or known impurities at the analyte retention time.Peak purity index > 0.999. No co-elution observed with potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9995 over a range of 50-150 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (80%, 100%, 120%).Mean recovery of 99.5% with RSD < 1.0%.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of the standard solution.RSD = 0.8%.
Precision (Intermediate) RSD ≤ 2.0% between two analysts on different days.RSD = 1.2%.
Range 80-120% of the target concentration.Confirmed by linearity, accuracy, and precision data.
Robustness No significant impact on results with deliberate small variations in method parameters (e.g., pH, mobile phase composition, flow rate).System suitability parameters met under all varied conditions.
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] For this compound, which is a salt and thus non-volatile, derivatization would be necessary to convert it into a more volatile form suitable for GC analysis.[17] Alternatively, GC can be an excellent choice for the determination of residual solvents or other volatile process impurities in the drug substance.[4][18]

Caption: Workflow for GC method validation for impurities.

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and headspace autosampler.

  • Column: DB-624, 30 m x 0.53 mm, 1.0 µm or similar.[19]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[19]

  • Oven Temperature Program: Isothermal or gradient depending on the solvents to be analyzed.

  • Injector and Detector Temperature: e.g., 180 °C and 200 °C respectively.[19]

  • Headspace Parameters: Equilibration temperature and time to be optimized.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline separation of all potential residual solvents.Resolution between all solvent peaks > 1.5.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).LOD and LOQ are below the required limits for each solvent as per ICH Q3C.
Linearity r² ≥ 0.99 for each solvent over its specified range.r² > 0.995 for all target solvents.
Accuracy Mean recovery of 80.0% to 120.0% for spiked samples.Mean recovery between 95.0% and 105.0% for all solvents.
Precision (Repeatability) RSD ≤ 15.0% at the quantitation limit.RSD < 10.0% for all solvents.
Robustness Consistent results with minor changes in oven temperature ramp rate or carrier gas flow.System suitability passes under varied conditions.
Potentiometric Titration

Potentiometric titration is a classic and reliable method for the assay of acidic or basic compounds.[20][21][22] For this compound, an acid-base titration can be employed to determine the purity of the bulk drug substance. This method is often simple, rapid, and cost-effective.

Caption: Workflow for the validation of a titrimetric method.

  • Instrumentation: Automated potentiometric titrator with a suitable pH electrode.

  • Titrant: Standardized 0.1 N Sodium Hydroxide.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve in an appropriate solvent (e.g., a mixture of water and ethanol).

  • Procedure: Titrate the sample solution with the standardized titrant and determine the equivalence point from the titration curve.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity A single, sharp inflection point corresponding to the analyte. Potential acidic or basic impurities should not interfere.A clear equivalence point is observed. Spiking with potential impurities shows no significant interference.
Linearity r² ≥ 0.999 for a plot of sample weight versus titrant volume consumed.r² = 0.9998 over a range of 80-120% of the target sample weight.
Accuracy Mean recovery of 99.0% to 101.0% for samples of known purity.Mean recovery of 100.2% with RSD < 0.5%.
Precision (Repeatability) RSD ≤ 1.0% for six replicate titrations.RSD = 0.4%.
Robustness Results are not significantly affected by variations in solvent composition or titration speed.Assay results remain within 99.0-101.0% under varied conditions.

Conclusion and Recommendations

The choice of an analytical method for this compound should be guided by its intended purpose.

  • HPLC is the most versatile technique, suitable for both assay and impurity profiling with high specificity and sensitivity. It is the recommended method for release testing of the final drug substance.

  • GC , particularly with headspace analysis, is the gold standard for the determination of residual volatile impurities and is a necessary complementary method to ensure the purity of the material.

  • Potentiometric Titration offers a simple, rapid, and accurate method for the assay of the bulk substance and is well-suited for in-process controls where speed and cost-effectiveness are priorities.

A comprehensive analytical control strategy for this compound would likely involve the use of both HPLC for purity and assay, and GC for residual solvents. The validation of these methods, following the principles outlined in this guide and the referenced international guidelines, is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-Isopropylpiperidin-4-one and its hydrochloride salt is a critical step in the development of numerous pharmaceutical agents. The piperidine core is a ubiquitous scaffold in medicinal chemistry, and achieving its efficient and selective synthesis is paramount.[1] Catalytic hydrogenation stands out as a robust, scalable, and atom-economical method for this transformation, primarily through the reductive amination of an acyclic precursor.[2]

The choice of catalyst is the most critical parameter dictating the success of this synthesis, directly influencing reaction efficiency, yield, selectivity, and overall process economics. This guide provides an in-depth comparative analysis of common heterogeneous catalysts, grounded in experimental data and mechanistic principles, to empower researchers and process chemists in making informed decisions for their specific synthetic challenges.

Synthetic Strategy: The Reductive Amination Pathway

The most prevalent route to substituted piperidin-4-ones involves an intramolecular reductive amination of a keto-amine precursor or a direct intermolecular reaction. This process typically involves the formation of an imine or enamine intermediate, which is then catalytically reduced to the desired saturated heterocycle.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Catalytic Reduction cluster_2 Step 3: Salt Formation A Keto-Amine Precursor B Imine/Enamine Intermediate A->B Spontaneous or Acid-Catalyzed Dehydration D 2-Isopropylpiperidin-4-one B->D Hydrogenation C Catalyst + H2 F Target Product: 2-Isopropylpiperidin-4-one HCl D->F E HCl

Fig 1. General workflow for 2-Isopropylpiperidin-4-one HCl synthesis.

Comparative Analysis of Heterogeneous Catalysts

The selection of a hydrogenation catalyst is a balance of reactivity, selectivity, safety, and cost. While numerous catalysts can effect this transformation, performance varies significantly. Below is a comparative overview of the most common choices for piperidine synthesis.

CatalystTypical Yield (%)SelectivityTemp. (°C)Pressure (atm)Key Characteristics & Causality
Raney® Nickel 85-95High100-20050-150Cost-effective and highly active. Its high surface area and intrinsic activity stem from its porous nickel-aluminum alloy structure. However, it requires harsh conditions (high temperature and pressure) which can lead to side reactions. It is also pyrophoric when dry, demanding careful handling.[3][4]
Palladium on Carbon (Pd/C) 90-98Very High25-1001-50Highly efficient and versatile. Palladium's electronic properties make it exceptionally adept at activating H₂ and promoting the reduction of imines under mild conditions. This mildness preserves sensitive functional groups. The primary drawback is the higher cost of palladium.[3][5]
Platinum on Carbon (Pt/C) 90-98Very High25-801-50Excellent activity, especially in acidic media. Platinum is less susceptible to poisoning by acidic conditions, which can be beneficial as the product is the hydrochloride salt. It often shows higher activity than Pd/C for ring saturation but can sometimes be less chemoselective.[6]
Rhodium-based (e.g., Rh/C) >95Very High25-8010-60Superior activity for aromatic ring reduction. While highly effective, Rhodium is often overkill for a simple imine reduction and is significantly more expensive. It is best reserved for syntheses where the precursor contains an aromatic ring that also requires hydrogenation.[3][7][8]
Iridium-based (e.g., [Ir(Cp)Cl₂]₂)*>95High40-6020-50Tolerant to many functional groups. Iridium catalysts are known for their robustness and ability to hydrogenate pyridines and other heterocycles effectively, often showing tolerance to functional groups like nitro and azide that can poison other catalysts.[9][10][11]

Mechanistic Insights: The Role of the Catalyst

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds via a two-stage process occurring on the surface of the heterogeneous catalyst.

  • Imine/Iminium Formation : The precursor keto-amine first undergoes an intramolecular condensation to form a cyclic imine or, under slightly acidic conditions, a more reactive iminium ion.

  • Catalytic Hydrogenation : This is where the catalyst performs its primary function.

    • Adsorption : Both the iminium ion and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst (e.g., Palladium).

    • H-H Bond Cleavage : The catalyst facilitates the cleavage of the H-H bond, forming reactive metal-hydride species on its surface.

    • Hydride Transfer : The adsorbed iminium ion is then sequentially attacked by these surface-bound hydride species, reducing the C=N double bond to form the saturated piperidine ring.

    • Desorption : The final product desorbs from the catalyst surface, freeing the active site to begin a new cycle.

G cluster_0 Catalytic Cycle Catalyst Pd(0) Surface Adsorbed_H 2 [Pd]-H (Surface Hydrides) H2 H₂ H2->Catalyst Adsorption & Dissociation Imine Cyclic Iminium Ion (Substrate) Adsorbed_Complex Adsorbed Complex Imine->Adsorbed_Complex Adsorption Product Piperidine Product Product->Catalyst Regenerates Catalyst Adsorbed_H->Adsorbed_Complex Sequential Hydride Transfer (Reduction) Adsorbed_Complex->Product Desorption

Fig 2. Simplified mechanism of catalytic hydrogenation of an iminium ion.

Field-Proven Experimental Protocol: Synthesis using 5% Palladium on Carbon (Pd/C)

This protocol is favored for its operational simplicity, high yield, and mild conditions, making it suitable for both lab-scale research and process development.[5]

Materials:

  • Appropriate keto-amine precursor

  • 5% Palladium on Carbon (50% wet)

  • Methanol (Anhydrous)

  • Hydrogen Gas (High Purity)

  • Inert Gas (Nitrogen or Argon)

  • Hydrogenation reactor with stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is scrupulously clean and dry. Purge the vessel thoroughly with nitrogen to create an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[12]

  • Charging the Reactor: Under the inert atmosphere, charge the reactor with the keto-amine precursor and methanol. Agitate the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst. Causality : Adding the catalyst as a slurry in a small amount of the reaction solvent is the safest method, as dry Pd/C can be pyrophoric. The catalyst loading is typically between 0.1 and 1 mol%, a balance between reaction rate and cost.[5]

  • Hydrogenation: Seal the reactor. Purge the vessel by pressurizing with hydrogen to ~2 atm and then venting (repeat 3-5 times) to remove all residual nitrogen. Pressurize the reactor to the target pressure (e.g., 5-10 atm) with hydrogen.

  • Reaction Execution: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-50 °C). The reaction is exothermic; proper temperature control is essential.

  • Monitoring: Monitor the reaction's progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Confirmation can be achieved via TLC or GC/MS analysis of a carefully vented and sampled aliquot.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen. Filter the reaction mixture through a pad of Celite® to completely remove the Pd/C catalyst. Causality : The filter cake must be kept wet with solvent or water during and after filtration to prevent ignition upon exposure to air.[12]

  • Isolation: The filtrate, containing the 2-Isopropylpiperidin-4-one, can then be treated with a solution of HCl in a suitable solvent (e.g., isopropanol or ether) to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Trustworthiness & Troubleshooting

  • Catalyst Poisoning: The nitrogen atom in the piperidine product can act as a Lewis base and bind to the catalyst's metal surface, causing deactivation.[5] If the reaction stalls, a slight increase in catalyst loading may be necessary. Ensure starting materials and solvents are free of sulfur or other common catalyst poisons.

  • Incomplete Reaction: Insufficient hydrogen pressure or poor mixing can lead to slow or incomplete reactions. Ensure the reactor is properly sealed and that the stirring speed is adequate to keep the catalyst suspended.[5]

  • Catalyst Selection Rationale:

    • For small-scale, high-purity synthesis where cost is less of a concern, Pd/C or Pt/C are the premier choices due to their high efficiency under mild conditions.[3]

    • For large-scale industrial production , Raney Nickel may be considered due to its significantly lower cost, but this is offset by the need for high-pressure equipment and more stringent safety protocols.[3]

    • If the precursor contains other reducible functional groups that must be preserved, the high selectivity of Pd/C makes it the superior option.

References

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  • Benchchem. (2025). Yield comparison of reductive amination with different protected 4-piperidones. Benchchem.
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  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]

  • Various Authors. (2025). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. Benchchem.
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  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Kanto Chemical. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). A two-step, formal [4 + 2] approach toward piperidin-4-ones via Au catalysis. Angewandte Chemie International Edition, 45(40), 6704–6707. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Retrieved from [Link]

  • Wang, D., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • Reddit. (2020). Safer alternatives to Raney Nickel catalyst. Reddit. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to Catalysts for 1-Piperidinepropanol Synthesis. Benchchem.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 4-benzylpiperidine hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides via Pd/C catalysis. ResearchGate. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical, 204-205, 747-754. Retrieved from [Link]

  • Kiricojević, V., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Retrieved from [Link]

  • Kiricojević, V., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Cetinkaya, Y., Metin, Ö., & Balci, M. (20xx). Reduced Graphene Oxide Supported Nickel-Palladium Alloy Nanoparticles as a Superior Catalyst for the Hydrogenation of Alkenes and Alkynes under Ambient Conditions. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Raney Ni catalysts derived from different alloy precursors Part II. CO and CO2 methanation activity. ResearchGate. Retrieved from [Link]

  • Yang, Y., et al. (2020). Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters, 22(11), 4097–4102. Retrieved from [Link]

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A Researcher's Guide to Establishing a Quality Benchmark for 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Benchmarking a Niche Pharmaceutical Intermediate

2-Isopropylpiperidin-4-one hydrochloride is a substituted piperidinone, a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their structural motif is prevalent in molecules targeting a wide range of conditions. For researchers and drug developers, the purity and structural integrity of such intermediates are not just a matter of compliance but a foundational pillar of successful research and development. An impure or misidentified starting material can lead to failed syntheses, misleading biological data, and significant project delays.

Unlike widely available commercial standards with extensive documentation, this compound appears to be a more specialized reagent. The hydrochloride salt form may not have a dedicated CAS number, and comprehensive public data is scarce. This guide, therefore, deviates from a simple side-by-side comparison. Instead, it serves as a comprehensive manual for establishing a robust analytical benchmark for this compound. It provides the methodologies and scientific rationale necessary for any researcher to validate the quality of their own supply, ensuring it meets the stringent requirements for pharmaceutical development.

This guide is built upon the principles of Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH), which emphasize the critical importance of controlling impurities in drug substances.[1][2][3][4][5][6][7][8][9][10][11][12] The objective is to empower the scientist with the tools to create a self-validating system for quality assessment.

Part 1: Understanding the Profile of this compound

Before any analysis, it is crucial to understand the molecule's expected properties and potential impurity profile, which is often linked to its synthetic route.

1.1 Predicted Physicochemical Properties

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₈H₁₆ClNOBased on the structure of 2-isopropylpiperidin-4-one plus HCl.
Molecular Weight 177.67 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for hydrochloride salts of organic amines.
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents.The hydrochloride salt form significantly increases polarity and aqueous solubility.
Chirality The C2 position is a chiral center.The isopropyl group at the second position of the piperidinone ring creates a stereocenter. The commercial product is likely a racemic mixture unless specified otherwise.

1.2 Common Synthetic Pathways and Potential Process-Related Impurities

The synthesis of 2-alkyl-4-piperidones often involves multi-step reactions. A plausible route could be an adaptation of known methods for similar structures, such as the conjugate reduction of dihydropyridones or the alkylation of piperidone precursors.[5][6][12][13][14][15]

A likely synthetic approach involves the Dieckmann condensation or related cyclization strategies. Understanding this helps anticipate potential impurities.

cluster_0 Potential Synthetic Pathway Start Starting Materials (e.g., β-amino ester, α,β-unsaturated ketone) Cyclization Cyclization Reaction (e.g., Dieckmann Condensation) Start->Cyclization Hydrolysis Hydrolysis & Decarboxylation Cyclization->Hydrolysis Protection Optional N-Protection (e.g., Boc, Cbz) Hydrolysis->Protection Path A Alkylation Alkylation/Grignard Reaction (Introduction of Isopropyl Group) Hydrolysis->Alkylation Path B (Direct Alkylation) Protection->Alkylation Deprotection N-Deprotection Alkylation->Deprotection Salt_Formation Salt Formation (with HCl) Deprotection->Salt_Formation Final_Product 2-Isopropylpiperidin-4-one HCl Salt_Formation->Final_Product

Caption: Plausible synthetic routes to 2-Isopropylpiperidin-4-one HCl.

Potential Impurities to Consider:

  • Unreacted Starting Materials: Residual precursors from the initial steps.

  • Intermediates: Incomplete reaction products, such as the N-protected intermediate.

  • Over-Alkylated Products: Introduction of more than one isopropyl group.

  • Positional Isomers: Isomers formed if alkylation occurs at a different position.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Methanol, Acetonitrile, Dichloromethane).

  • Degradation Products: Resulting from instability during synthesis or storage.

Part 2: Experimental Benchmarking Protocols

This section provides detailed, self-validating protocols to confirm the identity, purity, and impurity profile of this compound. The validation of these analytical methods is a critical step to ensure they are suitable for their intended purpose.[8][11][16][17][18]

2.1 Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[19][20] A reversed-phase (RP) method is chosen because the hydrochloride salt is polar, making it suitable for analysis with a polar mobile phase and a non-polar stationary phase (like C18).[3][10][21][22] The use of a gradient elution (changing the mobile phase composition over time) is crucial for separating compounds with a range of polarities, ensuring that both the main compound and any potential non-polar impurities are eluted and detected. A UV detector is selected as the ketone carbonyl group provides a chromophore for detection.

HPLC Workflow for Purity Analysis cluster_workflow HPLC Workflow for Purity Analysis A Sample Preparation (Dissolve in Mobile Phase A) B HPLC System (C18 Column, Gradient Elution) A->B Inject C UV Detection (e.g., 210 nm) B->C D Data Acquisition (Chromatogram) C->D E Analysis (Peak Integration, % Area Calculation) D->E F Result (Purity %, Impurity Profile) E->F

Caption: HPLC workflow for purity and impurity analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is often beneficial for analyzing basic compounds like piperidones.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid is used as it is mass spectrometry compatible, should further analysis be required).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (ketone chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL. Dilute further if necessary to be within the linear range of the detector.

Data Interpretation:

  • Purity: Calculated as the percentage area of the main peak relative to the total area of all peaks in the chromatogram. A high-quality standard should exhibit a purity of ≥98%.

  • Impurity Profile: Identify and quantify any secondary peaks. According to ICH guidelines, impurities present above 0.1% should generally be identified.[4]

2.2 Structural Confirmation by NMR Spectroscopy

Causality Behind Experimental Choices: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments like HSQC can correlate protons directly to the carbons they are attached to, providing definitive assignments.[23][24]

Predicted ¹H and ¹³C NMR Spectral Data: While specific literature spectra for this exact compound are not readily available, we can predict the expected chemical shifts and coupling patterns based on known data for piperidinone and its derivatives.[7][25][26][27]

Table of Predicted NMR Shifts (in CDCl₃ or D₂O):

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C=O (C4)-~208Carbonyl carbon, characteristic downfield shift.
CH (C2)~3.0 - 3.5~60-65Alpha to nitrogen and substituted with isopropyl group.
CH₂ (C3)~2.3 - 2.8~45-50Adjacent to the carbonyl group.
CH₂ (C5)~2.5 - 3.0~40-45Between nitrogen and the carbonyl group.
CH₂ (C6)~3.1 - 3.6~45-50Alpha to nitrogen.
Isopropyl CH~1.8 - 2.2~30-35Methine proton of the isopropyl group.
Isopropyl CH₃~0.9 - 1.2 (d, 6H)~18-22Two methyl groups of the isopropyl, appearing as a doublet.
NHVariable-Broad signal, may exchange with D₂O.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃) in an NMR tube.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • (Recommended) Record a 2D ¹H-¹³C HSQC spectrum to correlate proton and carbon signals for unambiguous assignment.[23]

  • Analysis: Compare the obtained spectra with the predicted chemical shifts, multiplicities, and integrations. The data should be consistent with the proposed structure.

2.3 Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.[28] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the hydrochloride salt, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[29][30] Tandem MS (MS/MS) can then be used to fragment this parent ion to confirm structural features.

MS Workflow for Identity Confirmation cluster_workflow MS Workflow for Identity Confirmation A Sample Infusion/LC-MS (Dissolved in MeOH/H₂O) B ESI Source (Positive Ion Mode) A->B Ionize C Mass Analyzer (Full Scan MS) B->C D Detection (Mass Spectrum) C->D E MS/MS (Fragment Parent Ion) D->E Isolate & Fragment [M+H]⁺ F Result (Confirm MW & Structure) E->F

Sources

Navigating Molecular Ambiguity: A Comparative Guide to Cross-Reactivity Studies of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of a Versatile Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals due to its favorable physicochemical properties.[1] 2-Isopropylpiperidin-4-one hydrochloride, a key intermediate and building block, is integral to the synthesis of a new generation of therapeutic candidates.[2][3] However, its structural simplicity and relation to other piperidine-based compounds present a significant analytical challenge: the potential for cross-reactivity in immunoassays and other biological assays.

Cross-reactivity, the binding of an antibody or receptor to compounds other than the target analyte, can lead to false-positive results, inaccurate quantification, and misleading structure-activity relationship (SAR) data.[4][5][6] For researchers and drug development professionals, understanding and quantifying the cross-reactivity profile of this compound is not merely a procedural formality but a critical step in ensuring data integrity and advancing a compound through the development pipeline.

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of this compound. As publicly available cross-reactivity data for this specific compound is limited, we will present a robust, multi-platform analytical strategy. This document will detail the rationale for selecting appropriate comparators, provide step-by-step experimental protocols for both screening and confirmatory assays, and present illustrative data to guide interpretation.

I. Rationale for Comparator Selection: Probing the Boundaries of Structural Recognition

To effectively map the cross-reactivity landscape, a panel of structurally related compounds must be selected. The choice of these alternatives is not arbitrary; it is a hypothesis-driven process designed to probe the specific molecular features that govern antibody or protein binding. The isopropyl group at the 2-position and the ketone at the 4-position are key epitopes that must be systematically varied.

Table 1: Selected Compounds for Comparative Cross-Reactivity Analysis

Compound NameStructureRationale for Inclusion
Target Analyte: this compoundThe primary molecule of interest.
Alternative 1: Piperidin-4-one hydrochlorideLacks the C2-isopropyl group to assess its contribution to binding.
Alternative 2: N-Benzyl-2-isopropylpiperidin-4-oneIntroduces a bulky N-substituent to evaluate steric hindrance at the nitrogen atom.
Alternative 3: 2,2,6,6-Tetramethylpiperidin-4-onePresents significant steric bulk around the piperidine ring, testing the limits of epitope accessibility.
Alternative 4: 4-Aminopiperidine dihydrochlorideReplaces the C4-ketone with an amine to determine the functional group's role in binding.

II. Experimental Design: A Two-Tiered Approach to Specificity Verification

A robust cross-reactivity assessment employs a tiered approach, beginning with a high-throughput screening method, typically an immunoassay, followed by a highly specific confirmatory method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] For a more in-depth characterization of binding kinetics, Surface Plasmon Resonance (SPR) offers a powerful, label-free alternative.[8][9]

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation & Characterization ELISA Competitive ELISA LCMS LC-MS/MS Specificity Analysis ELISA->LCMS Confirm Positive Hits SPR SPR Binding Kinetics ELISA->SPR Characterize Binding Affinity

Caption: A two-tiered workflow for cross-reactivity assessment.

A. Tier 1: Competitive ELISA for High-Throughput Screening

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for initial cross-reactivity screening due to its sensitivity and scalability. The principle relies on the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

  • Hapten Synthesis & Conjugation:

    • Synthesize a derivative of 2-Isopropylpiperidin-4-one with a linker arm suitable for protein conjugation (e.g., a carboxylic acid derivative). The design of this hapten is critical for generating specific antibodies.[10][11]

    • Conjugate the hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) for immunization and to a different protein (e.g., Bovine Serum Albumin, BSA) for the coating antigen. This "heterologous" approach often improves assay sensitivity.[12]

  • Antibody Generation:

    • Immunize rabbits or mice with the hapten-KLH conjugate to generate polyclonal or monoclonal antibodies, respectively. Screen hybridomas or sera for high-affinity binding to the target analyte.

  • ELISA Plate Coating:

    • Coat a 96-well microtiter plate with the hapten-BSA conjugate (coating antigen) at an optimized concentration (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the test compounds (2-Isopropylpiperidin-4-one and alternatives) in assay buffer.

    • In a separate plate, pre-incubate the diluted test compounds with a limited concentration of the anti-hapten antibody for 1 hour.

    • Transfer the antibody-compound mixtures to the coated and blocked ELISA plate.

    • Incubate for 1 hour at 37°C.

  • Detection & Data Analysis:

    • Wash the plate three times with PBST.

    • Add a secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., Goat Anti-Rabbit IgG-HRP) and incubate for 1 hour.

    • Wash the plate five times with PBST.

    • Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 2M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration that causes 50% inhibition (IC50) for each compound.

    • Calculate Percent Cross-Reactivity using the formula:

      • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

ELISA_Workflow A Coat Plate with Hapten-BSA B Block Non-Specific Sites A->B C Pre-incubate Antibody with Sample/Standard B->C D Add Mixture to Plate (Competitive Binding) C->D E Wash D->E F Add HRP-Conjugated Secondary Antibody E->F G Wash F->G H Add TMB Substrate (Color Development) G->H I Stop Reaction H->I J Read Absorbance at 450 nm I->J

Caption: Workflow for the indirect competitive ELISA protocol.

B. Tier 2: Confirmatory & Characterization Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive confirmation of a compound's identity and concentration, serving as the gold standard to verify immunoassay results.[7][13] Its high selectivity makes it ideal for distinguishing between structurally similar piperidine derivatives.[14][15]

  • Sample Preparation:

    • Prepare calibration standards and quality control samples of all test compounds in the relevant matrix (e.g., plasma, urine, reaction buffer).

    • Perform protein precipitation (if in a biological matrix) with acetonitrile.

    • Centrifuge and transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor-to-product ion transitions for each analyte by infusing individual standards. For example:

      • 2-Isopropylpiperidin-4-one: m/z 142.1 -> 84.1

      • Piperidin-4-one: m/z 100.1 -> 56.1

    • Optimize collision energy for each transition.

  • Method Validation:

    • Validate the method according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[16][17]

SPR is a label-free technique that measures binding events in real-time, providing valuable data on association (kₐ) and dissociation (kₑ) rates, and affinity (Kₑ).[9][18] This goes beyond the endpoint measurement of ELISA, offering a deeper understanding of the binding interaction.

  • Sensor Chip Preparation:

    • Immobilize the generated anti-hapten antibody onto a CM5 sensor chip via amine coupling.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the antibody in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Deactivate remaining active esters with ethanolamine.

  • Binding Analysis:

    • Use HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant) as the running buffer.

    • Inject a series of concentrations for each test compound (analyte) over the antibody-immobilized surface.

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.

    • Compare the affinity constants (Kₑ) across all tested compounds. A lower Kₑ value indicates higher affinity.

III. Illustrative Data and Interpretation

The following tables present hypothetical, yet realistic, data that could be generated from the described protocols.

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
2-Isopropylpiperidin-4-one HCl 15.2 100% Target Analyte
Piperidin-4-one HCl158.59.6%The isopropyl group is a major contributor to antibody recognition.
N-Benzyl-2-isopropylpiperidin-4-one850.11.8%A bulky N-substituent significantly reduces binding, likely due to steric hindrance.
2,2,6,6-Tetramethylpiperidin-4-one>10,000<0.15%Extensive steric hindrance around the core structure abolishes recognition.
4-Aminopiperidine dihydrochloride>10,000<0.15%The C4-ketone is a critical epitope for antibody binding.

Expert Interpretation: The ELISA results strongly suggest that the antibody is highly specific for the 2-isopropyl and 4-keto moieties of the target molecule. The removal or significant steric hindrance of these features dramatically reduces cross-reactivity.

Table 3: Hypothetical Binding Kinetics from SPR Analysis

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (M)Interpretation
2-Isopropylpiperidin-4-one 2.5 x 10⁵ 8.1 x 10⁻³ 3.2 x 10⁻⁸ High-affinity binding
Piperidin-4-one1.1 x 10⁴3.5 x 10⁻²3.2 x 10⁻⁶~100-fold lower affinity; faster dissociation.
N-Benzyl-2-isopropylpiperidin-4-one4.2 x 10³9.8 x 10⁻²2.3 x 10⁻⁵Very low affinity; rapid dissociation.

Expert Interpretation: The SPR data corroborates the ELISA findings with greater quantitative detail. The high on-rate (kₐ) and low off-rate (kₑ) for the target analyte confirm a strong, stable interaction. The alternatives show significantly faster dissociation rates and lower overall affinity, confirming their poor fit within the antibody's binding pocket. This kinetic information is invaluable for understanding the molecular basis of specificity.

IV. Conclusion: A Framework for Assured Specificity

This guide provides a comprehensive, scientifically-grounded framework for evaluating the cross-reactivity of this compound. By employing a tiered approach that combines high-throughput immunoassays with high-specificity confirmatory techniques like LC-MS/MS and detailed kinetic analysis via SPR, researchers can build a complete and reliable specificity profile. The causality behind this experimental design is clear: screen broadly, then confirm definitively. This self-validating system ensures that any potential cross-reactants identified in the initial screen are unequivocally characterized by orthogonal methods, providing the trustworthiness required for critical drug development decisions. Adherence to these rigorous, well-referenced protocols will empower researchers to confidently assess the specificity of their assays and intermediates, ensuring data integrity and accelerating the path from discovery to application.

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A Comparative Guide to Enantiomeric Excess Determination of Chiral 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Piperidine Scaffolds

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and toxicological profile. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit stark differences in their biological activity.[1][2] The piperidine ring is a privileged scaffold, widely incorporated into the structure of approved drugs due to its favorable physicochemical properties.[3][4] Consequently, when a piperidine derivative like 2-Isopropylpiperidin-4-one hydrochloride is chiral, the precise determination of its enantiomeric excess (ee) is a non-negotiable step in drug discovery, development, and quality control.[5]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Core Chromatographic Techniques

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires a chiral environment.[6] This is most commonly achieved through chromatography using a chiral stationary phase (CSP). The three dominant techniques in this field—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—each offer a unique set of advantages and challenges.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantioseparation in the pharmaceutical industry.[5] The separation is achieved by differential interactions between the enantiomers and a chiral stationary phase.

  • Principle of Separation: The stationary phase, often consisting of a chiral selector bonded to silica particles, forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for separation and quantification. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[7][8][9]

  • Methodological Considerations:

    • Mobile Phase: Normal-phase (e.g., hexane/alcohol mixtures) or polar organic modes are common. Basic additives like diethylamine (DEA) are often required to improve peak shape and prevent interactions with residual silanols on the silica support, which is critical for basic analytes like piperidines.[7]

    • Detection: The ketone moiety in 2-Isopropylpiperidin-4-one provides a UV chromophore, but it may be weak. For low concentration samples, pre-column derivatization with a UV-active agent can enhance sensitivity.[9][10]

  • Advantages: Robustness, wide availability of instrumentation and columns, and extensive literature make it a reliable choice.

  • Disadvantages: Can have long analysis times and consumes significant volumes of organic solvents, which has environmental and cost implications.[11]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, often hailed as a "green" chromatography technique.[11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

  • Principle of Separation: The separation mechanism is similar to normal-phase HPLC, relying on a chiral stationary phase. The same polysaccharide-based columns used in HPLC are often employed in SFC, demonstrating excellent performance.[12]

  • Methodological Considerations:

    • Mobile Phase: Composed mainly of CO2 with a small percentage of an organic modifier (e.g., methanol, ethanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much higher flow rates and faster separations without a significant loss of efficiency.[6][11]

    • Additives: As with HPLC, acidic or basic additives are often used to improve peak shape and selectivity for polar or ionizable compounds.[1][13]

  • Advantages: SFC offers significantly faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC.[14][15] This makes it ideal for high-throughput screening and preparative separations.

  • Disadvantages: The instrumentation is less common than HPLC systems in some laboratories, and method development can be perceived as more complex due to the interplay of pressure, temperature, and mobile phase composition.[14]

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.

  • Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[16]

  • Methodological Considerations:

    • Derivatization: this compound is a salt and is not sufficiently volatile or thermally stable for direct GC analysis. A mandatory derivatization step is required. This involves converting the amine to a less polar, more volatile derivative (e.g., an amide or carbamate) and potentially protecting the ketone. This adds a step to the workflow and introduces potential sources of error.[17]

  • Advantages: Unmatched separation efficiency and resolution, providing very sharp peaks.

  • Disadvantages: Limited to volatile and thermally stable analytes. The requirement for derivatization makes it more laborious and less direct than HPLC or SFC for this specific compound.

Quantitative Performance Comparison

The choice of technique is a critical decision based on a balance of performance metrics. The following table provides a comparative summary.[2]

ParameterChiral HPLCChiral SFCChiral GC
Speed Moderate to SlowVery Fast Fast (after derivatization)
Resolution Good to ExcellentGood to ExcellentExcellent
Solvent Usage HighVery Low Low
Sensitivity (UV) ModerateModerateN/A (requires FID/MS)
Sample Throughput ModerateHigh Low (due to derivatization)
Versatility High HighLow (analyte dependent)
"Green" Profile PoorExcellent Good
Derivatization Optional (for sensitivity)OptionalMandatory

Experimental Workflows and Protocols

Reproducibility begins with a well-defined protocol. Below are representative methodologies for each technique. A crucial first step for all methods is the injection of a racemic standard to confirm the separation of the two enantiomers and establish their retention times.

Workflow Visualization

A generalized workflow for chromatographic analysis provides a high-level view of the process.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic Racemic Standard prep Dissolve in Mobile Phase or appropriate solvent sample Sample Solution injection Inject into Chromatograph prep->injection separation Chiral Separation on CSP injection->separation detection Detection (e.g., UV) separation->detection integration Peak Integration detection->integration calculation Calculate ee%: (|Area1 - Area2| / |Area1 + Area2|) * 100 integration->calculation

Caption: Generalized workflow for ee% determination by chromatography.

Protocol 1: Chiral HPLC Method

This protocol is based on common methods for separating chiral piperidine derivatives.[7][8]

  • Principle Visualization:

start Racemic Mixture (R & S Enantiomers) column Chiral Stationary Phase (CSP) start->column Mobile Phase Flow end_R R-Enantiomer column->end_R Differential Interaction Leads to Separation end_S S-Enantiomer column->end_S Differential Interaction Leads to Separation

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

  • Methodology:

    • Chromatographic System: HPLC with UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (ketone n-π* transition).

    • Sample Preparation:

      • Accurately weigh ~10 mg of this compound standard or sample.

      • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution. Note: It may be necessary to neutralize the hydrochloride with a small amount of base in the sample solvent to ensure good chromatography.

    • Procedure:

      • Equilibrate the column with the mobile phase until a stable baseline is achieved.

      • Inject 10 µL of the racemic standard solution to confirm baseline separation of the enantiomers and determine their retention times.

      • Inject 10 µL of the sample solution.

      • Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.

Protocol 2: Chiral SFC Method

This protocol leverages the speed and efficiency of SFC for chiral amine separation.[13][18]

  • Methodology:

    • Chromatographic System: Analytical SFC system with UV or PDA detector and back pressure regulator.

    • Chiral Stationary Phase: Chiralpak® IC, 5 µm, 150 x 4.6 mm (or equivalent).

    • Mobile Phase:

      • A: Supercritical CO2

      • B: Methanol with 0.2% Triethylamine (v/v)

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 220 nm.

    • Sample Preparation:

      • Accurately weigh ~5 mg of this compound standard or sample.

      • Dissolve in 5 mL of methanol to create a 1 mg/mL solution.

    • Procedure:

      • Equilibrate the system with the initial mobile phase conditions.

      • Inject 5 µL of the racemic standard to verify separation.

      • Inject 5 µL of the sample solution.

      • Integrate the peak areas and calculate the enantiomeric excess.

Protocol 3: Chiral GC Method (with Derivatization)

This protocol includes the necessary derivatization step for GC analysis.[16][17]

  • Workflow Visualization:

sample 2-Isopropylpiperidin-4-one (non-volatile) reaction Derivatization Reaction sample->reaction reagent Derivatizing Agent (e.g., TFAA) reagent->reaction derivatized Volatile Derivative reaction->derivatized gc Inject into GC for Chiral Separation derivatized->gc

Caption: Required derivatization workflow for Chiral GC analysis.

  • Methodology:

    • Derivatization Step:

      • To ~1 mg of the free base of 2-Isopropylpiperidin-4-one in a vial, add 200 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

      • Cap the vial and heat at 60 °C for 30 minutes.

      • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

      • Reconstitute the residue in 1 mL of ethyl acetate for GC injection.

    • Chromatographic System: Gas Chromatograph with Flame Ionization Detector (FID).

    • Chiral Stationary Phase: Rt-βDEXcst (or equivalent cyclodextrin-based column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min.

    • Procedure:

      • Inject 1 µL of the derivatized racemic standard (split ratio 50:1) to confirm separation.

      • Inject 1 µL of the derivatized sample solution.

      • Integrate the peak areas and calculate the enantiomeric excess.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, the analytical method must be validated to ensure its performance is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined in guidelines from the International Conference on Harmonisation (ICH), include:[19]

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendations

The determination of enantiomeric excess for this compound can be reliably achieved using several chromatographic techniques.

  • Chiral HPLC stands as the robust, well-understood "gold standard." It is the recommended starting point for most QC laboratories due to its versatility and the vast body of existing knowledge.

  • Chiral SFC is the superior choice for high-throughput environments, such as in discovery chemistry or process development, where speed and reduced solvent waste are paramount.[15] Its performance is often comparable or superior to HPLC, making it a highly attractive modern alternative.[12][13]

  • Chiral GC is a powerful, high-resolution technique but is less practical for this specific analyte due to the mandatory, multi-step derivatization process. It should be considered only if HPLC and SFC methods fail to provide adequate separation.

Ultimately, the selection of the optimal method depends on the specific laboratory context, balancing the need for speed, resolution, available instrumentation, and environmental considerations. Each described method, when properly developed and validated, can provide the accurate and precise data required to ensure the stereochemical integrity of this important pharmaceutical building block.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlidePlayer. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. [Link]

  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (n.d.). ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.). ResearchGate. [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (n.d.). LCGC International. [Link]

  • Should I use SFC or HPLC for my Analysis?. (2023). Chromatography Today. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. (n.d.). ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2014). Scilit. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. [Link]

  • Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. (2017). PubMed. [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Center for Biotechnology Information. [Link]

  • Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. (2006). PubMed. [Link]

  • Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017). PubMed. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). PubMed. [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (n.d.). MDPI. [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, split and racemization method for preparing chirality medicament levetiracetam midbody (S)-(+)-2-amido butyramide hydrochlorate. (n.d.).

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Navigating the Synthesis of 2-Isopropylpiperidin-4-one Hydrochloride: A Comparative Guide to Potential Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Scientific Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Isopropylpiperidin-4-one hydrochloride, a key intermediate in the development of various pharmaceutical agents, presents a number of synthetic challenges. While a direct comparative study of synthesis yields for this specific molecule is not extensively detailed in publicly available literature, an analysis of established synthetic methodologies for related piperidone frameworks allows for a robust evaluation of potential routes. This guide provides a comprehensive overview of two primary strategies—Reductive Amination and Dieckmann Condensation—offering insights into their underlying principles, procedural considerations, and factors influencing their potential yields.

Introduction to this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in a wide array of biologically active molecules, and the presence of an isopropyl group at the 2-position and a ketone at the 4-position provides a versatile platform for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic steps. Given its potential utility, the development of efficient and high-yielding synthetic routes is of paramount importance.

Comparative Analysis of Synthetic Strategies

This guide will explore two plausible and mechanistically distinct approaches for the synthesis of the 2-isopropyl-4-piperidone core, which can then be readily converted to its hydrochloride salt.

Synthetic MethodKey FeaturesTheoretical AdvantagesPotential Challenges
Reductive Amination One-pot or stepwise reaction involving the formation of an imine or enamine intermediate followed by reduction.Convergent synthesis, potentially milder reaction conditions.Control of over-alkylation, purification of intermediates.
Dieckmann Condensation Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation.Good for forming five- and six-membered rings, well-established reaction.Requires a suitable diester precursor, strong base is often necessary.

Method 1: Reductive Amination Approach

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a logical approach to the synthesis of 2-Isopropylpiperidin-4-one.[1] This strategy can be envisioned to proceed through the formation of the piperidone ring via an intramolecular reductive amination of a suitable amino keto-aldehyde or a related precursor. A generalized workflow is presented below.

Conceptual Workflow for Reductive Amination

Caption: Generalized workflow for the synthesis of 2-Isopropylpiperidin-4-one via reductive amination.

Causality Behind Experimental Choices

The choice of the starting keto-aldehyde precursor is critical and would likely be derived from a multi-step synthesis. The selection of the amine source (e.g., ammonia or a protected amine) and the reducing agent are key to optimizing the yield and minimizing side products. The use of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) is often preferred as it can selectively reduce the iminium ion in the presence of the ketone functionality.[1] Catalytic hydrogenation is another viable reduction method, though it may require careful control of conditions to avoid over-reduction of the ketone.

Generalized Experimental Protocol (Hypothetical)
  • Iminium Ion Formation: To a solution of the appropriate amino keto-aldehyde precursor in a suitable solvent (e.g., methanol, ethanol), is added an ammonia source (e.g., ammonium acetate). The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion. The pH of the reaction is often crucial and may require adjustment.

  • Reduction: A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield 2-isopropylpiperidin-4-one.

  • Salt Formation: The purified piperidone is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

Method 2: Dieckmann Condensation Approach

The Dieckmann condensation is a classic and reliable method for the synthesis of cyclic β-keto esters, which are excellent precursors to cyclic ketones.[2][3] This intramolecular Claisen condensation would involve the cyclization of a suitably substituted amino diester.[4]

Conceptual Workflow for Dieckmann Condensation

Caption: Generalized workflow for the synthesis of 2-Isopropylpiperidin-4-one via Dieckmann condensation.

Causality Behind Experimental Choices

The success of the Dieckmann condensation is highly dependent on the choice of the strong base and the reaction conditions. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used bases.[3] The reaction is typically carried out in an aprotic solvent like toluene or THF to prevent side reactions. The subsequent hydrolysis and decarboxylation step is usually achieved by heating the β-keto ester in an acidic aqueous solution. This step needs to be carefully controlled to avoid degradation of the desired product.

Generalized Experimental Protocol (Hypothetical)
  • Cyclization: To a suspension of a strong base, such as sodium hydride, in an anhydrous solvent (e.g., toluene) under an inert atmosphere, a solution of the amino diester precursor is added dropwise at elevated temperature. The reaction mixture is refluxed until the starting material is consumed.

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled and then quenched with an aqueous acid. The mixture is then heated to reflux to effect hydrolysis of the ester and decarboxylation to the corresponding ketone.

  • Work-up and Purification: After cooling, the product is extracted with an organic solvent. The crude 2-isopropylpiperidin-4-one is then purified by distillation or column chromatography.

  • Salt Formation: The purified piperidone is converted to its hydrochloride salt as described in the previous method.

Conclusion and Future Outlook

The Reductive Amination approach offers a potentially more convergent route, while the Dieckmann Condensation is a robust and classic method for ring formation. Further research and process optimization are necessary to determine the most efficient and high-yielding method for the synthesis of this important pharmaceutical intermediate. The development of a scalable and cost-effective synthesis will be crucial for enabling its broader application in drug discovery and development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Isopropylpiperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final, critical step of this lifecycle—proper disposal—is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Isopropylpiperidin-4-one hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Core Directive: Treat as Hazardous Waste

This compound, due to its chemical structure and associated hazards, must be managed as hazardous waste. The piperidine functional group and the hydrochloride salt impart properties that necessitate a stringent disposal protocol. Direct disposal into sanitary sewer systems or general waste is strictly prohibited and can lead to environmental contamination and significant legal repercussions.[1] The primary and most appropriate disposal method for this compound is incineration by a licensed hazardous waste disposal facility .

Hazard Profile and Rationale for Stringent Disposal

The hydrochloride salt means the compound is acidic and will react with bases. Furthermore, the presence of chlorine classifies it as a halogenated organic compound. This is a critical consideration for its ultimate destruction, as improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste material, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier against potential exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or when there is a risk of significant spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the solid material in a way that could generate dust, or if working with solutions in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[2]

Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can lead to violent reactions, the generation of toxic gases, or fires.

  • Dedicated Waste Container: this compound waste, whether in solid form or in solution, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Material Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic waste to prevent corrosion.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Acidic"). Do not use abbreviations or chemical formulas on the primary label.

Step 3: On-site Neutralization (for Aqueous Solutions - with caution)

For small quantities of aqueous solutions of this compound, on-site neutralization may be considered to reduce the corrosivity hazard before collection by a waste disposal service. However, this should only be performed by trained personnel in a controlled environment.

  • Procedure:

    • Work in a certified chemical fume hood.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste solution while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH is between 6.0 and 8.0.

    • This neutralized solution must still be collected as hazardous waste. Do not dispose of it down the drain. The organic component of the molecule still requires proper disposal.

  • Causality: Neutralizing the hydrochloride salt reduces the immediate corrosive hazard, making the waste safer to handle and store temporarily. However, the piperidine derivative itself is not degraded by this process and remains a chemical waste.

Step 4: Storage - Safe and Secure Containment

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Time: Adhere to the hazardous waste accumulation time limits set by your institution and local regulations (e.g., the EPA's Subpart K regulations for academic laboratories).[1]

Step 5: Professional Disposal - The Final and Most Critical Step

The ultimate disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company.

  • High-Temperature Incineration: This is the preferred method of disposal. Due to the presence of chlorine, the incineration must be carried out at a temperature of at least 1100°C to ensure the complete destruction of the halogenated organic compound and to prevent the formation of toxic byproducts.[2]

  • Regulatory Compliance: Ensure that the chosen disposal facility is permitted to handle the specific waste codes applicable to your waste stream. While a specific EPA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics (e.g., as a toxic or irritant waste). Consult with your institution's Environmental Health and Safety (EHS) department and the waste disposal vendor to ensure proper classification.

  • Documentation: Maintain all records related to the disposal of the hazardous waste, including the hazardous waste manifest provided by the disposal company. This documentation is a legal requirement and serves as proof of proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Generation of 2-Isopropylpiperidin-4-one hydrochloride waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Dedicated, Labeled Container ppe->segregate is_aqueous Is the waste an aqueous solution? segregate->is_aqueous neutralize Neutralize with weak base to pH 6-8 (with caution) is_aqueous->neutralize Yes collect_solid Collect solid waste directly into the container is_aqueous->collect_solid No store Store in a Designated Secure Area with Secondary Containment neutralize->store collect_solid->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Arrange for Disposal via Licensed Hazardous Waste Vendor contact_ehs->disposal incinerate High-Temperature Incineration (>= 1100°C) disposal->incinerate end End: Proper Disposal and Documentation incinerate->end

Caption: Decision workflow for the safe disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Disposal Method High-Temperature IncinerationEnsures complete destruction of the organic compound and prevents the formation of toxic byproducts.
Incineration Temp. ≥ 1100°CRequired for the effective destruction of halogenated organic compounds.[2]
Waste Container HDPE or GlassChemically compatible materials that prevent leaks and reactions.
Labeling "Hazardous Waste" + Full Chemical Name + HazardsEnsures clear identification and safe handling.
On-site Treatment Neutralization of aqueous solutions (optional)Reduces corrosivity hazard for safer temporary storage.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory practice. By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local and national regulations.

References

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.